molecular formula C7H6ClNO3 B1354517 3-Chloro-5-methoxyisonicotinic acid CAS No. 214976-36-0

3-Chloro-5-methoxyisonicotinic acid

Cat. No.: B1354517
CAS No.: 214976-36-0
M. Wt: 187.58 g/mol
InChI Key: PAUHOSGGUVTDAE-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxyisonicotinic acid (CAS 214976-36-0) is a valuable pyridinecarboxylic acid derivative used primarily as a key synthetic intermediate in chemical and pharmaceutical research . With a molecular formula of C 7 H 6 ClNO 3 and a molecular weight of 187.58 g/mol, its structure allows for selective modification to develop novel heterocyclic compounds with potential biological activity . This compound is prominently employed in the development of agrochemicals, particularly in the synthesis of herbicides and plant growth regulators, where it aids in creating active compounds that target specific enzymes in weed control . In pharmaceutical research, its structural motif is explored in the design of potent analogues for drug development programs, such as the creation of 3,5-dialkoxypyridine derivatives investigated as potential anti-tubercular agents . The compound offers practical solubility and stability, making it suitable for use in both aqueous and organic reaction systems during multi-step syntheses . It has a predicted boiling point of 398.7±37.0 °C and should be stored at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUHOSGGUVTDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440700
Record name 3-Chloro-5-methoxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214976-36-0
Record name 3-Chloro-5-methoxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-methoxyisonicotinic acid is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its substituted pyridine ring structure makes it a versatile intermediate for developing novel bioactive molecules. This guide provides a comprehensive overview of a robust and well-established protocol for the synthesis of this compound, detailing the underlying chemical principles, step-by-step experimental procedures, and critical process parameters. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently and safely produce this valuable compound.

Introduction: The Significance of Substituted Isonicotinic Acids

Isonicotinic acid (4-pyridinecarboxylic acid) and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1] The incorporation of various functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, solubility, and metabolic stability. Specifically, halogenated and alkoxy-substituted isonicotinic acids are prevalent in a range of therapeutic agents, including anti-inflammatory drugs and anti-tuberculosis medications.[2][3] The target molecule of this guide, this compound, possesses a unique substitution pattern that is of significant interest for the development of novel chemical entities.[4]

The strategic placement of a chlorine atom at the 3-position and a methoxy group at the 5-position of the isonicotinic acid core provides multiple avenues for further chemical modification. The chloro group can act as a leaving group in nucleophilic aromatic substitution reactions, while the methoxy group can influence the electron density of the pyridine ring and participate in hydrogen bonding interactions.[5] This dual functionality makes this compound a valuable precursor for creating diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Retrosynthetic Analysis and Strategy

A common and effective strategy for the synthesis of substituted pyridine carboxylic acids involves the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine scaffold. For this compound, a plausible retrosynthetic approach begins with the commercially available and relatively inexpensive starting material, chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). This approach involves a series of decarboxylation, chlorination, and methoxylation steps.

G This compound This compound 3-Chloro-5-hydroxyisonicotinic Acid 3-Chloro-5-hydroxyisonicotinic Acid This compound->3-Chloro-5-hydroxyisonicotinic Acid  Methoxylation 3,5-Dichloroisonicotinic Acid 3,5-Dichloroisonicotinic Acid 3-Chloro-5-hydroxyisonicotinic Acid->3,5-Dichloroisonicotinic Acid  Selective Hydrolysis Chelidamic Acid Chelidamic Acid 3,5-Dichloroisonicotinic Acid->Chelidamic Acid  Decarboxylation & Chlorination G start Start step1 Step 1: Chlorination & Decarboxylation (Chelidamic Acid -> 3,5-Dichloroisonicotinoyl Chloride) start->step1 step2 Step 2: Esterification (-> Methyl 3,5-dichloroisonicotinate) step1->step2 step3 Step 3: Methoxylation (-> Methyl 3-chloro-5-methoxyisonicotinate) step2->step3 step4 Step 4: Hydrolysis (-> this compound) step3->step4 end End Product step4->end

Sources

An In-depth Technical Guide to the Preparation of 3-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways and detailed experimental protocols for the preparation of 3-Chloro-5-methoxyisonicotinic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable roadmap for its synthesis.

Introduction: The Significance of Substituted Isonicotinic Acids

Substituted isonicotinic acids are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and materials science. Their rigid pyridine core, coupled with diverse functionalization patterns, allows for the fine-tuning of physicochemical properties and biological activity. This compound, in particular, serves as a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. The strategic placement of the chloro, methoxy, and carboxylic acid groups provides multiple reaction sites for further molecular elaboration.

Proposed Synthetic Strategies

Two primary synthetic routes are proposed for the preparation of this compound, starting from the commercially available 3-chloro-5-methoxypyridine. Each pathway offers distinct advantages and involves key chemical transformations that are well-documented in organic synthesis.

Route 1: Cyanation via Reissert-Henze Reaction followed by Hydrolysis

This classic approach involves the activation of the pyridine ring through N-oxidation, followed by the introduction of a cyano group at the 4-position. The resulting cyanopyridine is then hydrolyzed to the desired carboxylic acid.

Route 2: Direct C-4 Carboxylation via Directed Ortho-Metalation

This strategy leverages the directing effect of the pyridine nitrogen to achieve regioselective lithiation at the C-4 position, followed by quenching with carbon dioxide to install the carboxylic acid functionality.

Part 1: Synthesis via Reissert-Henze Reaction and Hydrolysis

This two-step sequence is a robust method for the introduction of a carboxylic acid group at the 4-position of a pyridine ring.

Step 1: Synthesis of 3-Chloro-5-methoxy-4-cyanopyridine via Reissert-Henze Reaction

The Reissert-Henze reaction provides a reliable method for the cyanation of pyridine N-oxides at the alpha-position.[1][2] The reaction proceeds through the formation of an O-acyl pyridinium salt, which is then attacked by a cyanide nucleophile.

Reaction Scheme:

Sources

3-Chloro-5-methoxyisonicotinic acid CAS number 214976-36-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-5-methoxyisonicotinic Acid (CAS: 214976-36-0)

Introduction: Unveiling a Versatile Pyridine Scaffold

This compound is a substituted pyridinecarboxylic acid derivative that has emerged as a valuable and versatile building block in modern medicinal and agrochemical research.[1] Its structure, featuring a pyridine core with strategically placed chloro, methoxy, and carboxylic acid functional groups, offers a unique combination of electronic properties, steric influences, and synthetic handles. The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals, as its nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility.[2]

The chloro and methoxy substituents on this particular scaffold are of significant interest to medicinal chemists. The chlorine atom can modulate the acidity of the carboxylic acid, influence metabolic stability by blocking potential sites of oxidation, and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets. The methoxy group can act as a hydrogen bond acceptor and its steric bulk can be used to probe the topology of protein binding pockets. This guide provides a comprehensive technical overview of the synthesis, characterization, and application of this compound, offering field-proven insights for its effective utilization in research and development programs.

PART 1: Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 214976-36-0[1]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
IUPAC Name 3-chloro-5-methoxypyridine-4-carboxylic acidN/A
SMILES COC1=CN=CC(=C1C(=O)O)Cl[1]
Predicted Boiling Point 398.7 °C[1]
Appearance Typically an off-white to pale yellow solidGeneral Knowledge
Solubility Soluble in many organic solvents like methanol, DMSO, and DMFGeneral Knowledge

PART 2: Synthesis and Characterization

While a definitive, single-publication synthesis for this exact molecule is not prominent, a robust synthetic route can be designed based on well-established pyridine chemistry. The following protocol represents a logical and experimentally sound approach.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from a readily available pyridine derivative. A plausible route involves the directed functionalization of the pyridine ring, culminating in the desired product.

Synthesis_Pathway A 3,5-Dichloropyridine B 3-Chloro-5-methoxypyridine A->B 1. NaOMe 2. Toluene, Reflux C 4-Lithio-3-chloro-5-methoxypyridine (In situ intermediate) B->C 3. n-BuLi, THF 4. -78 °C D This compound C->D 5. CO₂ (gas) 6. H₃O⁺ workup

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a self-validating system; successful formation of the intermediate at each stage can be confirmed by techniques like TLC and NMR before proceeding.

Step 1: Nucleophilic Aromatic Substitution to form 3-Chloro-5-methoxypyridine

  • Causality: One chlorine atom of 3,5-Dichloropyridine is selectively replaced by a methoxy group via nucleophilic aromatic substitution. The reaction is driven by the strong nucleophilicity of the methoxide anion.

  • To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add 3,5-dichloropyridine (1.0 equivalent).[3]

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-Chloro-5-methoxypyridine, which can be purified by column chromatography.

Step 2: Directed Ortho-Metalation and Carboxylation

  • Causality: The methoxy group is an ortho-directing group for lithiation. n-Butyllithium, a strong base, abstracts the proton at the C4 position, which is the most acidic proton adjacent to both the directing methoxy group and the ring nitrogen. This generates a lithiated intermediate that acts as a potent nucleophile.

  • Dissolve the purified 3-Chloro-5-methoxypyridine (1.0 equivalent) in anhydrous Tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 equivalents, solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at this temperature.

  • Bubble dry carbon dioxide gas through the solution for 30-60 minutes. The reaction is typically exothermic and may require continued cooling.

  • Allow the mixture to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Acidify the aqueous layer to pH ~3-4 with 1M HCl. The product, this compound, will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Analytical Characterization Workflow

Purity and structural confirmation are paramount. A standard workflow ensures the identity and quality of the synthesized material.

Characterization_Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Purity Assessment TLC TLC Analysis (Reaction Monitoring) MP Melting Point (Purity Indication) NMR NMR Spectroscopy (¹H, ¹³C) MP->NMR If sharp MS Mass Spectrometry (Molecular Weight) NMR->MS IR FT-IR Spectroscopy (Functional Groups) MS->IR HPLC HPLC Analysis (Quantitative Purity) IR->HPLC EA Elemental Analysis (Compositional Verification) HPLC->EA Crude_Product Synthesized Product Crude_Product->TLC Crude_Product->MP

Caption: Standard workflow for the characterization of synthesized compounds.

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles.[4]

Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (ppm) Description
~13.5Broad singlet, 1H (Carboxylic acid proton, -COOH)
~8.50Singlet, 1H (Pyridine proton at C2)
~8.25Singlet, 1H (Pyridine proton at C6)
~4.00Singlet, 3H (Methoxy protons, -OCH₃)
Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (ppm) Description
~165.0Carboxylic acid carbon (-COOH)
~158.0C5 (Carbon attached to -OCH₃)
~148.0C2
~145.0C6
~138.0C4 (Carbon attached to -COOH)
~120.0C3 (Carbon attached to -Cl)
~57.0Methoxy carbon (-OCH₃)

Mass Spectrometry (MS): Expected [M-H]⁻ peak at m/z 186.0 for ESI-negative mode, corresponding to the loss of a proton. Infrared (IR) Spectroscopy: Expected characteristic peaks around 3000 cm⁻¹ (broad, O-H stretch), 1700 cm⁻¹ (strong, C=O stretch), and 1100-1300 cm⁻¹ (C-O stretch).

PART 3: Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial intermediate. Its value lies in providing a rigid, well-defined scaffold onto which further complexity can be built to interact with specific biological targets.

Role as a Core Building Block

The carboxylic acid group serves as a primary synthetic handle for amide bond formation, a cornerstone of medicinal chemistry. This allows for the coupling of various amines, introducing diverse side chains to explore structure-activity relationships (SAR).

Drug_Discovery_Logic A 3-Chloro-5-methoxy- isonicotinic acid (Core Scaffold) B Amide Coupling (Diverse Amine Library) A->B C Compound Library (Structural Analogs) B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Drug Candidate F->G

Caption: Logical flow from building block to drug candidate.

Exemplary Applications & Rationale

The structural motifs within this compound are found in molecules targeting a range of diseases. For example, related chloro-methoxy phenyl derivatives are key components in the synthesis of potent phosphodiesterase type 5 (PDE5) inhibitors like Avanafil, used to treat erectile dysfunction.[5] The specific substitution pattern is designed to fit into the enzyme's active site, highlighting the importance of precise functional group placement that scaffolds like this provide.

Furthermore, substituted pyridine cores are integral to the development of kinase inhibitors, antibacterial agents, and compounds targeting CNS disorders. The strategic use of halogenation and methoxylation, as seen in this molecule, allows chemists to fine-tune properties such as cell permeability, metabolic stability, and target affinity, accelerating the journey from initial hit to a viable drug candidate.[2]

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

  • Hazard Identification: The compound is an irritant. It may cause skin and serious eye irritation. It is also an acidic compound.

  • Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is often 2-8°C for long-term stability.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a quintessential example of a modern synthetic building block. Its value is not derived from its own biological activity, but from the rich chemical potential embedded within its structure. The combination of a privileged pyridine core with synthetically versatile and pharmacologically relevant functional groups makes it a powerful tool for researchers. A thorough understanding of its synthesis, characterization, and the chemical logic behind its application empowers scientists to leverage this scaffold effectively, paving the way for the discovery and development of next-generation therapeutics and agrochemicals.

References

  • Supporting Information for publications. The Royal Society of Chemistry. (URL: [Link])

  • WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.

Sources

3-Chloro-5-methoxyisonicotinic acid molecular structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-5-methoxyisonicotinic Acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in pharmaceutical and agrochemical research. We will delve into its core physicochemical properties, outline a plausible synthetic pathway with detailed experimental protocols, and discuss its role as a versatile scaffold in the development of novel bioactive compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction

Substituted pyridinecarboxylic acids are a cornerstone of modern medicinal chemistry and agrochemical science. The pyridine ring, a bioisostere of benzene, offers a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability, making it a privileged scaffold in drug design. The strategic placement of functional groups, such as halogens and alkoxy moieties, allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its pharmacokinetic and pharmacodynamic profile.

This compound (IUPAC: 3-chloro-5-methoxypyridine-4-carboxylic acid) is a valuable derivative within this class.[1] Its trifunctional nature—featuring a carboxylic acid for amide coupling or salt formation, a chloro group for cross-coupling reactions, and a methoxy group for modulating electronics and lipophilicity—makes it an exceptionally versatile intermediate for constructing diverse chemical libraries.[1][2] This guide serves to consolidate the known properties of this compound and provide expert insights into its synthesis, characterization, and application.

Physicochemical and Structural Properties

The unique arrangement of substituents on the pyridine ring dictates the compound's reactivity and physical characteristics. The electron-withdrawing nature of the chlorine atom and the carboxylic acid, coupled with the electron-donating effect of the methoxy group, creates a distinct electronic landscape for targeted chemical modifications.

Molecular Structure

The molecular structure of this compound is presented below.

Caption: Molecular structure of this compound.

Core Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 214976-36-0[2][3][4]
Molecular Formula C₇H₆ClNO₃[2][5]
Molecular Weight 187.58 g/mol [2][5]
IUPAC Name 3-chloro-5-methoxypyridine-4-carboxylic acid[1]
SMILES COC1=CN=CC(=C1C(=O)O)Cl[2]
Boiling Point (Predicted) 398.7 ± 37.0 °C[1][2]
Purity (Typical) ≥98%[5]

Synthesis and Purification

While specific literature detailing the synthesis of this compound is sparse, a plausible and robust synthetic route can be designed based on established pyridine chemistry. The following protocol is a representative example, starting from a commercially available dichlorinated precursor.

Proposed Synthetic Workflow

The proposed synthesis involves a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, followed by a metal-halogen exchange and carboxylation. This strategy is chosen for its regioselectivity and use of common laboratory reagents.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 3-Chloro-5-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Carbon Dioxide (CO₂) source (dry ice or gas cylinder)

  • Hydrochloric Acid (HCl, 1 M aqueous solution)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-chloro-5-methoxypyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M solution).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. This step is critical for regioselective deprotonation at the 4-position, directed by the adjacent methoxy and chloro groups.

  • Carboxylation: Quench the reaction by adding an excess of crushed dry ice in one portion or by bubbling CO₂ gas through the solution for 30 minutes. Allow the mixture to slowly warm to room temperature. The use of a large excess of CO₂ ensures complete conversion of the lithiated intermediate.

  • Workup and Extraction: Quench the reaction mixture with water. Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the product with diethyl ether (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Spectroscopic Characterization

Structural confirmation is paramount. Based on the molecular structure, the following spectroscopic signatures are expected.

Technique Expected Observations
¹H NMR - Two singlets in the aromatic region (approx. 8.0-9.0 ppm), corresponding to the two protons on the pyridine ring. - A singlet around 3.9-4.1 ppm for the methoxy (-OCH₃) protons. - A broad singlet at >10 ppm for the carboxylic acid (-COOH) proton.
¹³C NMR - Resonances for the 5 pyridine ring carbons (approx. 120-160 ppm). - A resonance for the methoxy carbon (approx. 55-60 ppm). - A downfield signal for the carboxylic acid carbonyl carbon (approx. 165-175 ppm).
FT-IR (cm⁻¹) - Broad O-H stretch from the carboxylic acid (approx. 2500-3300). - Sharp C=O stretch from the carboxylic acid (approx. 1700-1730). - C-O stretch from the methoxy group (approx. 1250). - C-Cl stretch (approx. 700-800).
Mass Spec (EI) - A molecular ion peak (M⁺) at m/z 187 and an M+2 peak at m/z 189 with an approximate 3:1 ratio, characteristic of a single chlorine atom. - Fragmentation may show loss of -OH (M-17), -COOH (M-45), and -OCH₃ (M-31).

Applications in Research and Development

The utility of this compound lies in its capacity to serve as a versatile starting material for more complex molecules.[1]

Pharmaceutical Research

In drug discovery, this compound is an ideal scaffold for generating libraries of potential therapeutic agents. The carboxylic acid provides a handle for amide bond formation, a ubiquitous linkage in pharmaceuticals. The chlorine atom can be functionalized via various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or alkyl groups. This approach has been used to develop compounds targeting a range of diseases, including tuberculosis and cancer.[1][6]

cluster_main cluster_rxn1 Amide Coupling cluster_rxn2 Suzuki Coupling Scaffold 3-Chloro-5-methoxy- isonicotinic acid R1NH2 R¹-NH₂ Scaffold->R1NH2 -COOH site R2BOH2 R²-B(OH)₂ Scaffold->R2BOH2 -Cl site Amide Amide Derivatives R1NH2->Amide Aryl Aryl/Heteroaryl Derivatives R2BOH2->Aryl

Caption: Use as a scaffold for generating diverse chemical libraries.

Agrochemical Development

The principles that make this compound valuable in pharmaceuticals also apply to agrochemical research. Substituted pyridines are prevalent in modern herbicides and fungicides.[1] The ability to systematically modify the 3, 4, and 5 positions of the pyridine ring allows for the optimization of activity against specific weeds or pathogens while minimizing off-target effects.[7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound may not be universally available, handling procedures should be based on data from structurally similar acidic and chlorinated aromatic compounds.[8][9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][11]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][11] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][9] Refrigeration is often recommended for long-term stability.[8][10]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[8][9]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

This compound is a high-value chemical intermediate with significant, demonstrated utility in the synthesis of complex molecules for pharmaceutical and agrochemical applications. Its well-defined structure and multiple functionalization points offer chemists a reliable and flexible platform for innovation. By understanding its properties, synthetic pathways, and handling requirements as detailed in this guide, researchers can effectively and safely incorporate this powerful building block into their discovery programs.

References

  • Chem-Impex. (n.d.). 3-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Liu, H., et al. (2005). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. ResearchGate. Retrieved from [Link]

Sources

Spectroscopic Unveiling of 3-Chloro-5-methoxyisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-5-methoxyisonicotinic acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally analogous molecules.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyridine derivative with the molecular formula C₇H₆ClNO₃. Its structure, featuring a carboxylic acid, a chloro group, and a methoxy group on the isonicotinic acid backbone, gives rise to a unique spectroscopic fingerprint. This guide will explore the expected ¹H NMR and ¹³C NMR chemical shifts, the characteristic vibrational frequencies in its IR spectrum, and the anticipated fragmentation patterns in its mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the chemical shifts and coupling patterns based on the electronic effects of the substituents on the pyridine ring.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, a signal for the methoxy group protons, and a broad signal for the carboxylic acid proton.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-28.5 - 8.7Singlet1H
H-68.1 - 8.3Singlet1H
-OCH₃3.9 - 4.1Singlet3H
-COOH12.0 - 14.0Broad Singlet1H

Rationale for Predicted Shifts:

  • The protons at positions 2 and 6 of the pyridine ring are deshielded due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the carboxylic acid group.

  • The methoxy group is an electron-donating group, which would typically shield adjacent protons. However, its effect is counteracted by the overall electron-deficient nature of the pyridine ring.

  • The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the substituents on the pyridine ring.

Carbon Predicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3135 - 140
C-4145 - 150
C-5155 - 160
C-6120 - 125
-OCH₃55 - 60
-COOH165 - 170

Rationale for Predicted Shifts:

  • The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 120-160 ppm).

  • The carbon attached to the electronegative chlorine atom (C-3) and the oxygen of the methoxy group (C-5) will be deshielded.

  • The carbonyl carbon of the carboxylic acid will appear at a significantly downfield shift.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, C-Cl, C-O, and aromatic C-H and C=C bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C=O (Carboxylic Acid)1700 - 1725Strong, Sharp
C-O (Carboxylic Acid/Methoxy)1210 - 1320 & 1000 - 1100Medium to Strong
C-Cl700 - 800Medium
Aromatic C-H3000 - 3100Weak to Medium
Aromatic C=C1400 - 1600Medium

Rationale for Predicted Absorptions:

  • The O-H stretch of the carboxylic acid will appear as a very broad band due to strong hydrogen bonding.[1][2][3]

  • The C=O stretch of the carboxylic acid will be a strong, sharp peak.[1][3]

  • The C-O stretching vibrations from the carboxylic acid and the methoxy group will appear in the fingerprint region.[1][3]

  • The C-Cl stretch is typically found in the lower frequency region of the spectrum.

  • Aromatic C-H and C=C stretching vibrations will also be present.

Experimental Protocol for FTIR Data Acquisition (Solid Sample)

For a solid sample like this compound, the KBr pellet method is a common technique for obtaining a high-quality IR spectrum.[4][5][6][7]

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[8][9][10]

Predicted Mass Spectrum Data (Electron Ionization)

Upon electron ionization, this compound is expected to produce a molecular ion peak and several fragment ions.

m/z Proposed Fragment Comments
187/189[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
172/174[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
142/144[M - COOH]⁺Loss of the carboxylic acid group.
127/129[M - COOH - CH₃]⁺Subsequent loss of a methyl radical.
111[C₅H₂ClNO]⁺Further fragmentation of the pyridine ring.

Rationale for Predicted Fragmentation:

  • The molecular ion peak will exhibit an M+2 peak with approximately one-third the intensity of the M peak, which is characteristic of compounds containing one chlorine atom.

  • Fragmentation is likely to occur at the functional groups. The loss of the methyl group from the methoxy ether and the loss of the carboxylic acid group are expected to be prominent fragmentation pathways.

  • Further fragmentation of the pyridine ring will lead to smaller charged species.

Experimental Protocol for EI-MS Data Acquisition

The following outlines a general procedure for obtaining an electron ionization mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and employing the outlined experimental protocols, researchers can confidently identify and characterize this molecule. The provided rationale for the predicted data, based on the principles of spectroscopy and analysis of similar structures, serves as a valuable resource for scientists in the field of drug discovery and development.

References

  • Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Defense Technical Information Center. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Southern Mississippi. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1 Instructions | PDF | Nuclear Magnetic Resonance | Atomic. Retrieved from [Link]

  • de Graaf, R. A., Chowdhury, G. M. I., & Behar, K. L. (2012). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 25(11), 1275–1289. [Link]

  • Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Retrieved from [Link]

  • University of Oxford. (n.d.). CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • Chad's Prep. (2020, October 17). Electron ionization and mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • Nikolova, P., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(10), 1649. [Link]

  • Mount Allison University. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(8), 539-544. [Link]

  • Zhang, Y., et al. (2010). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 21(9), 1594–1597. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Dougherty, R. C., Roberts, J. D., & Biros, F. J. (1975). Positive and negative chemical ionization mass spectra of some aromatic chlorinated pesticides. Analytical Chemistry, 47(1), 54-59. [Link]

  • National Institute of Standards and Technology. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Metaclass. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

Sources

A-Technical-Guide-to-3-Chloro-5-methoxyisonicotinic-Acid-as-a-Synthetic-Building-Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

In the landscape of medicinal chemistry and drug discovery, pyridine carboxylic acids and their derivatives are foundational scaffolds.[1][2] Their prevalence in a multitude of FDA-approved drugs for conditions ranging from tuberculosis to cancer underscores their therapeutic significance.[1][2] Within this valuable class of compounds, 3-chloro-5-methoxyisonicotinic acid emerges as a particularly strategic building block. Its unique substitution pattern—a carboxylic acid for amide coupling, a chloro group for cross-coupling reactions, and a methoxy group to modulate electronic properties and metabolic stability—provides a trifecta of synthetic handles for the elaboration of complex molecular architectures.[3][4]

This guide provides an in-depth technical overview of this compound, moving beyond simple catalog data to deliver field-proven insights into its application. We will explore its core reactivity, provide validated experimental protocols, and explain the causal relationships behind methodological choices, equipping researchers and drug development professionals with the practical knowledge to effectively leverage this versatile intermediate.

Physicochemical & Structural Data

A thorough understanding of a building block's fundamental properties is the bedrock of successful synthetic planning. The key data for this compound are summarized below.

PropertyValueSource
IUPAC Name 3-chloro-5-methoxypyridine-4-carboxylic acid[3]
CAS Number 214976-36-0[3][5]
Molecular Formula C₇H₆ClNO₃[3][5]
Molecular Weight 187.58 g/mol [3][5]
Boiling Point (Predicted) 398.7 ± 37.0 °C[3][5]
Storage Conditions 2-8°C[3]
SMILES COC1=CN=CC(=C1C(=O)O)Cl[5]

The presence of both a chlorine atom and a methoxy group on the pyridine ring creates a specific electronic environment that influences the reactivity of the carboxylic acid and the ring itself, making it a prime candidate for diverse synthetic transformations.

Core Synthetic Transformations & Protocols

The true power of this compound lies in its capacity to undergo sequential, regioselective reactions. The carboxylic acid function is the most common starting point for elaboration, typically via amide bond formation, followed by modification at the chloro-substituted position.

Amide Bond Formation: The Gateway Reaction

The formation of an amide bond is one of the most crucial reactions in pharmaceutical synthesis.[6] The carboxylic acid of our building block can be readily activated to couple with a vast array of primary and secondary amines, introducing significant molecular diversity.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification start Dissolve Acid (1.0 eq) & Amine (1.05 eq) in DMF add_base Add DIPEA (3.0 eq) start->add_base add_hatu Add HATU (1.1 eq) add_base->add_hatu stir Stir at Room Temp (2-16 h) add_hatu->stir monitor Monitor by LC-MS stir->monitor quench Quench with H₂O monitor->quench extract Extract with EtOAc quench->extract purify Purify via Chromatography extract->purify end end purify->end Isolated Product Suzuki_Miyaura_Cycle center Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-X Pd0->PdII Oxidative Addition PdII_OR Ar-Pd(II)L₂-OR PdII->PdII_OR Ligand Exchange PdII_Ar Ar-Pd(II)L₂-Ar' PdII_OR->PdII_Ar Transmetalation PdII_Ar->Pd0 Reductive Elimination Product R¹-R² PdII_Ar->Product ArX R¹-Cl ArX->PdII Boronic R²-B(OH)₂ Boronic->PdII_Ar Base Base (e.g., K₂CO₃) Base->PdII_OR

Sources

Methodological & Application

Application Notes & Protocols: 3-Chloro-5-methoxyisonicotinic Acid as a Versatile Intermediate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the strategic application of 3-chloro-5-methoxyisonicotinic acid in pharmaceutical research and development. It serves as a critical building block for constructing complex molecular architectures, primarily due to its orthogonally reactive functional groups. We will explore its physicochemical properties, its role as a scaffold, and provide detailed, field-proven protocols for its use in key synthetic transformations, including palladium-catalyzed cross-coupling and amide bond formation. The causality behind experimental choices is explained to empower researchers in their synthetic design and execution.

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

In medicinal chemistry, pyridine rings are privileged scaffolds found in numerous FDA-approved drugs. Their ability to engage in hydrogen bonding, act as a bioisosteric replacement for a phenyl ring, and modulate the physicochemical properties of a molecule makes them highly valuable. This compound emerges as a particularly strategic starting material. Its structure offers three distinct points for chemical modification: a carboxylic acid for amide coupling, a chloro group for carbon-carbon or carbon-heteroatom bond formation, and a methoxy group that influences ring electronics and can be a synthetic handle for further derivatization.[1] This trifunctionality allows for the divergent synthesis of compound libraries, accelerating the drug discovery process.

Physicochemical & Structural Properties

A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthesis. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 214976-36-0[1][2][3][4][5]
Molecular Formula C₇H₆ClNO₃[1][2]
Molecular Weight 187.58 g/mol [1][2]
IUPAC Name 3-chloro-5-methoxypyridine-4-carboxylic acid[1]
Boiling Point 398.7 ± 37.0 °C (Predicted)[1][2]
Canonical SMILES COC1=CN=CC(=C1C(=O)O)Cl[2]
Storage 2-8°C[1][6]
Appearance White to off-white powder/solid[6]

Core Synthetic Applications: A Two-Stage Logic

The utility of this compound is best demonstrated through a logical, two-stage synthetic workflow. This approach allows for the systematic introduction of diversity at two key positions of the pyridine core.

G A 3-Chloro-5-methoxy- isonicotinic Acid (Starting Material) B Stage 1: C-C Bond Formation (e.g., Suzuki Cross-Coupling) A->B Arylboronic Acid, Pd Catalyst, Base C 3-Aryl-5-methoxy- isonicotinic Acid (Intermediate) B->C Forms new Aryl-Pyridine bond D Stage 2: Amide Bond Formation (Peptide Coupling) C->D Amine (R-NH2), Coupling Agent E Final Drug-Like Molecule (Diverse Amide Library) D->E Forms robust Amide linkage

Caption: Two-stage synthetic workflow using the title compound.

Stage 1: Palladium-Catalyzed Cross-Coupling. The chloro-substituent at the 3-position is an ideal handle for palladium-catalyzed reactions.[7] This enables the introduction of a vast array of aryl, heteroaryl, or alkenyl groups, which are crucial for modulating target binding affinity and pharmacokinetic properties. The Suzuki-Miyaura reaction is a robust and widely used method for this transformation.[8]

Stage 2: Amide Bond Formation. The carboxylic acid at the 4-position is readily converted into an amide. Amide bonds are a cornerstone of medicinal chemistry due to their metabolic stability and ability to form key hydrogen bond interactions with biological targets.[9] This step is typically achieved using standard peptide coupling reagents.

Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for each critical step. These are robust starting points that can be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

Objective: To synthesize a 3-aryl-5-methoxyisonicotinic acid derivative by forming a new carbon-carbon bond at the C3 position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous, degassed 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup (Inert Atmosphere): To a dry Schlenk flask, add this compound (1.0 mmol, 187.6 mg), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (2.0 mmol, 424.6 mg).

    • Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ from the Pd(II) precatalyst.[10] SPhos is a bulky, electron-rich phosphine ligand that stabilizes the catalyst and promotes efficient oxidative addition to the aryl chloride.[11]

  • Solvent Addition: Add the degassed 1,4-dioxane/H₂O solvent mixture (5 mL total).

    • Rationale: Degassing the solvent by bubbling with an inert gas for 15-30 minutes removes dissolved oxygen, further protecting the catalyst. The aqueous component is necessary to dissolve the inorganic base (K₃PO₄) and facilitate the transmetalation step of the catalytic cycle.[11]

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water (20 mL) and acidify to pH ~3-4 with 1M HCl. This protonates the carboxylic acid, making it extractable into an organic solvent. c. Extract the aqueous layer with ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Rationale: The acidic workup ensures the product is in its neutral form. The brine wash prevents large amounts of water from being transferred with the organic layer.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the pure 3-aryl-5-methoxyisonicotinic acid.

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Solid Reagents (Acid, Boronic Acid, Catalyst, Base) in Schlenk Flask B Add Degassed Dioxane/Water A->B C Heat to 100 °C (12-24h) B->C D Monitor by TLC / LC-MS C->D E Cool & Acidify (pH 3-4) D->E F Extract with Ethyl Acetate E->F G Wash, Dry, & Concentrate F->G H Purify via Column Chromatography G->H

Caption: Logical workflow for the Suzuki-Miyaura protocol.

Protocol 2: Amide Bond Formation using a Carboxylic Acid Intermediate

Objective: To couple the synthesized 3-aryl-5-methoxyisonicotinic acid with a primary or secondary amine.

Materials:

  • 3-Aryl-5-methoxyisonicotinic acid (from Protocol 1) (1.0 eq)

  • Amine (R¹R²NH) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Activation: Dissolve the 3-aryl-5-methoxyisonicotinic acid (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under a nitrogen atmosphere. Add HATU (1.2 mmol, 456 mg) and stir for 10 minutes at room temperature.

    • Rationale: HATU is a highly efficient coupling agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.

  • Amine Addition: Add the desired amine (1.1 mmol) to the mixture, followed by the dropwise addition of DIPEA (3.0 mmol, 523 µL).

    • Rationale: DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and maintain a basic environment, which is optimal for the coupling reaction.

  • Reaction Execution: Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction for the disappearance of the carboxylic acid starting material by LC-MS or TLC.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate (50 mL). b. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).

    • Rationale: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide.

Conclusion

This compound is a high-value intermediate for drug discovery programs. Its well-defined reactive sites allow for predictable and efficient synthetic diversification through robust protocols such as the Suzuki-Miyaura coupling and standard amidation. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this versatile building block in the synthesis of novel chemical entities with therapeutic potential.

References

  • Molecular Memory. (2017, March 29). Organic Synthesis of Some Commercially-Available Heterocyclic Drugs [Video]. YouTube. Retrieved from [Link]

  • Mahesh, R., Perumal, R. V., & Pandi, P. V. (2004). Pharmacophore based synthesis of 3-chloroquinoxaline-2-carboxamides as serotonin3 (5-HT3) receptor antagonist. Biological & Pharmaceutical Bulletin, 27(9), 1403–1405. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

  • ResearchGate. (2004). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]

  • Molecules. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Retrieved from [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
  • Google Patents. (n.d.). CN104628663A - Synthesis method of 3-chloromethyl-1,2,4-triazoline-5-one.

Sources

Application Notes and Protocols: 3-Chloro-5-methoxyisonicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of 3-Chloro-5-methoxyisonicotinic acid as a versatile scaffold in medicinal chemistry. This document outlines the compound's significance, key applications with a focus on anti-tubercular agents, and detailed protocols for the synthesis of bioactive derivatives.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a substituted pyridinecarboxylic acid derivative that serves as a crucial intermediate in the synthesis of complex heterocyclic compounds.[1] Its structure is of significant interest to medicinal chemists for several strategic reasons:

  • Privileged Scaffolding: The pyridine ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and improve the aqueous solubility and pharmacokinetic profile of a molecule.

  • Vectorial Display of Substituents: The chlorine and methoxy groups at the 3 and 5 positions, respectively, along with the carboxylic acid at the 4-position, provide distinct vectors for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties.

  • Modulation of Physicochemical Properties: The chloro and methoxy groups play a critical role in modulating the electronic and lipophilic character of the molecule. A chloro substituent can enhance binding affinity through halogen bonding and improve metabolic stability by blocking sites of oxidation.[2] The methoxy group can act as a hydrogen bond acceptor and influence conformation.[3]

Core Application: A Building Block for Novel Anti-Tubercular Agents

Tuberculosis (TB) remains a global health crisis, and the emergence of multidrug-resistant strains necessitates the development of new therapeutic agents. This compound has been identified as a valuable starting material for the synthesis of novel anti-tubercular compounds.[1] The isonicotinic acid hydrazide scaffold, famously represented by the frontline anti-TB drug isoniazid, is a key pharmacophore. By derivatizing this compound, researchers can generate novel analogs with the potential to overcome existing resistance mechanisms.

The general synthetic strategy involves the activation of the carboxylic acid group followed by coupling with various amines or hydrazines to generate a diverse library of amide or hydrazide derivatives. The chloro and methoxy substituents on the pyridine ring can then interact with the target enzyme's active site to enhance binding and inhibitory activity.

Workflow for Anti-Tubercular Candidate Synthesis

The following diagram illustrates a typical workflow for the synthesis of a library of amides from this compound for anti-tubercular screening.

G A This compound B Carboxylic Acid Activation (e.g., SOCl2, EDCI/HOBt) A->B C Activated Intermediate (Acid Chloride or Activated Ester) B->C E Amide Coupling Reaction C->E D Amine/Hydrazine Library (R-NH2) D->E F Purification (Chromatography/Crystallization) E->F G Library of Amide Derivatives F->G H Biological Screening (e.g., M. tuberculosis H37Rv) G->H I SAR Analysis H->I

Caption: Synthetic workflow for generating an amide library from this compound.

Detailed Protocol: Synthesis of N-benzyl-3-chloro-5-methoxyisonicotinamide

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative amide derivative of this compound. This protocol is designed to be self-validating with clear checkpoints and expected outcomes.

Objective: To synthesize N-benzyl-3-chloro-5-methoxyisonicotinamide as a model compound for anti-tubercular screening.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Benzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

  • Glass column for chromatography

Protocol Steps:

Part A: Synthesis of 3-Chloro-5-methoxyisonicotinoyl chloride (Activated Intermediate)

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.33 mmol).

  • Addition of Reagents: Add thionyl chloride (5 mL, 68.5 mmol) to the flask. Add one drop of anhydrous DMF as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2 hours. The solid should completely dissolve.

  • Monitoring and Work-up: Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC to confirm the disappearance of the starting material. Once the reaction is complete, allow the mixture to cool to room temperature.

  • Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure complete removal. The resulting crude 3-Chloro-5-methoxyisonicotinoyl chloride is a yellow-orange solid or oil and is used directly in the next step without further purification.

Part B: Amide Coupling to Synthesize N-benzyl-3-chloro-5-methoxyisonicotinamide

  • Reaction Setup: Dissolve the crude 3-Chloro-5-methoxyisonicotinoyl chloride from Part A in anhydrous DCM (20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Amine: In a separate flask, dissolve benzylamine (0.63 g, 5.86 mmol, 1.1 equivalents) and triethylamine (1.1 mL, 7.99 mmol, 1.5 equivalents) in anhydrous DCM (10 mL).

  • Coupling Reaction: Add the benzylamine solution dropwise to the cold acid chloride solution over 15 minutes with vigorous stirring.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes). The product spot should be UV-active and stain with potassium permanganate.

Part C: Work-up and Purification

  • Quenching: Quench the reaction by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution, 20 mL of water, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to yield the pure N-benzyl-3-chloro-5-methoxyisonicotinamide.

Expected Outcome:

  • Appearance: A white to off-white solid.

  • Yield: Typically 70-85%.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Broader Applications and Future Directions

While the anti-tubercular potential is a primary application, the this compound scaffold is also relevant in other therapeutic areas, particularly in the development of kinase inhibitors.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding region of the ATP pocket. The 3,5-disubstituted pyridine motif of our title compound is analogous to the core structures of inhibitors of kinases such as c-Met.[4] The carboxylic acid can be converted to various amides to explore interactions with the solvent-exposed region of the kinase, a common strategy for achieving selectivity and potency.

Logical Framework for Kinase Inhibitor Development

G A 3-Chloro-5-methoxy- isonicotinic acid B Amide Coupling with diverse amine library A->B C Primary Library B->C D Kinase Panel Screening C->D E Identification of Initial Hits D->E F Structure-Based Design (if co-crystal structure is available) E->F G SAR Optimization E->G F->G H Lead Compound G->H

Sources

Application Note: Robust and Efficient Amide Coupling Protocols for 3-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The isonicotinic acid scaffold, a substituted pyridine-4-carboxylic acid, is a privileged structural motif found in numerous biologically active compounds.[1] Specifically, 3-Chloro-5-methoxyisonicotinic acid is a valuable intermediate, offering multiple points for diversification in drug discovery and agrochemical development programs.[2]

This application note provides detailed, field-proven protocols for the efficient amide coupling of this compound with primary and secondary amines. We will explore two of the most reliable and widely adopted coupling strategies: one employing the carbodiimide-based reagent system, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and another utilizing the highly efficient uronium-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][4][5]

The protocols herein are designed to be reproducible and scalable, providing researchers with a robust foundation for their synthetic endeavors. We will delve into the mechanistic rationale behind reagent choices and reaction conditions, offering insights to facilitate troubleshooting and optimization.

Chemical Structures

CompoundStructure
This compoundthis compound
Benzylamine (Example Amine)Benzylamine
N-benzyl-3-chloro-5-methoxyisonicotinamide (Product)N-benzyl-3-chloro-5-methoxyisonicotinamide

Mechanistic Overview of Amide Coupling Reactions

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species.[6]

EDC/HOBt Coupling Mechanism

The EDC/HOBt method is a classic and cost-effective approach.[7] The reaction proceeds through a two-step mechanism:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8]

  • Formation of the HOBt Ester and Amide Bond: HOBt, acting as an additive, intercepts the O-acylisourea to form an active HOBt ester. This ester is less prone to racemization and side reactions than the O-acylisourea. The amine then attacks the activated ester to form the desired amide, regenerating HOBt in the process.[9] The use of HOBt is crucial for minimizing racemization, especially in peptide synthesis.[7][10]

HATU Coupling Mechanism

HATU is a highly efficient coupling reagent, particularly effective for sterically hindered substrates and less nucleophilic amines.[4][5] Its mechanism also involves the formation of a highly reactive active ester:

  • Carboxylic Acid Activation: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[11]

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the OAt-active ester, leading to the formation of the amide bond.[5] The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state, accelerating the reaction.[5]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization depending on the specific amine used.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol is a reliable and cost-effective method suitable for a wide range of amines.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound187.581.01.0
Amine (e.g., Benzylamine)107.151.11.1
EDC·HCl191.701.21.2
HOBt·H₂O153.141.21.2
N,N-Diisopropylethylamine (DIPEA)129.242.52.5
Anhydrous Dimethylformamide (DMF)-5 mL-

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 187.6 mg).

  • Add anhydrous DMF (5 mL) to dissolve the acid.

  • Add HOBt·H₂O (1.2 mmol, 183.8 mg) and EDC·HCl (1.2 mmol, 229.9 mg) to the solution.

  • Add the amine (1.1 mmol, e.g., 117.9 mg of benzylamine) to the reaction mixture.

  • Cool the flask in an ice bath (0 °C).

  • Slowly add DIPEA (2.5 mmol, 0.44 mL) to the stirring solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Amide Coupling using HATU

This protocol is recommended for more challenging couplings, such as those involving sterically hindered amines or electron-deficient amines.[4]

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound187.581.01.0
Amine (e.g., Benzylamine)107.151.11.1
HATU380.231.21.2
N,N-Diisopropylethylamine (DIPEA)129.243.03.0
Anhydrous Dimethylformamide (DMF)-5 mL-

Step-by-Step Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 mmol, 187.6 mg) and HATU (1.2 mmol, 456.3 mg) in anhydrous DMF (5 mL).

  • Add DIPEA (3.0 mmol, 0.52 mL) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 mmol, e.g., 117.9 mg of benzylamine) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the amide coupling of this compound.

AmideCouplingWorkflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Acid 3-Chloro-5-methoxy- isonicotinic acid Dissolve Dissolve Acid & Coupling Reagent in Anhydrous DMF Acid->Dissolve Amine Amine AddAmineBase Add Amine & Base Amine->AddAmineBase CouplingReagent Coupling Reagent (EDC/HOBt or HATU) CouplingReagent->Dissolve Base Base (DIPEA) Base->AddAmineBase Dissolve->AddAmineBase Stir Stir at Room Temp. AddAmineBase->Stir Quench Aqueous Work-up Stir->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Amide Product Purify->Product

Caption: General workflow for amide coupling.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Both EDC and HATU are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the coupling reagents and activated intermediates.[4]

  • Order of Addition: For HATU couplings, pre-activation of the carboxylic acid before adding the amine is often beneficial and can lead to higher yields.

  • Choice of Base: DIPEA is a common non-nucleophilic base used to scavenge the acid formed during the reaction without competing with the amine nucleophile.

  • Purification: The urea by-product from EDC can sometimes be difficult to remove. If the product is soluble in a less polar solvent, precipitation of the urea may be possible. For water-soluble products, using a water-soluble carbodiimide like EDC allows for removal of the urea by-product through aqueous extraction.[7]

  • Reaction Monitoring: TLC and LC-MS are invaluable tools for monitoring the consumption of starting materials and the formation of the product, allowing for accurate determination of the reaction endpoint.

Conclusion

The EDC/HOBt and HATU mediated amide coupling reactions are powerful and versatile methods for the synthesis of N-substituted-3-chloro-5-methoxyisonicotinamides. The choice between the two protocols will depend on the specific amine substrate, cost considerations, and the desired reaction time. The detailed procedures and insights provided in this application note offer a solid starting point for researchers and drug development professionals to successfully synthesize a diverse library of amide derivatives based on the this compound scaffold.

References

  • Vertex AI Search. (n.d.). Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Inhibitor Research Hub. (2025, October 30). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation.
  • Wikipedia. (n.d.). HATU.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • Benchchem. (n.d.). Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure.
  • Benchchem. (n.d.). This compound|CAS 214976-36-0.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

The Strategic Role of 3-Chloro-5-methoxyisonicotinic Acid in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridine Carboxylic Acids in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, pyridine-based compounds have emerged as a particularly fruitful scaffold for the development of herbicides, fungicides, and insecticides.[1] Their prevalence in numerous commercial products underscores the versatility of the pyridine ring in interacting with various biological targets. 3-Chloro-5-methoxyisonicotinic acid, a specifically substituted pyridine carboxylic acid, represents a key building block for the synthesis of a new generation of crop protection agents. The strategic placement of the chloro, methoxy, and carboxylic acid functionalities provides a unique combination of reactivity and physico-chemical properties, enabling chemists to fine-tune the biological activity and selectivity of the final products.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of agrochemicals. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the structure-activity relationships that drive the design of potent agrochemical candidates.

Core Chemistry: The Amide Bond as a Gateway to Bioactivity

A predominant strategy in the derivatization of this compound for agrochemical applications is the formation of amide linkages. The resulting N-substituted isonicotinamides are a prominent class of bioactive molecules. The carboxylic acid moiety of this compound is readily activated to form an acyl chloride or an active ester, which can then be reacted with a wide array of primary or secondary amines to generate a diverse library of amide derivatives. This approach is central to the synthesis of many modern herbicides and fungicides.[2]

The rationale behind this synthetic strategy is multi-faceted:

  • Modularity and Diversity: The amide coupling reaction is highly versatile, allowing for the introduction of a vast range of substituents via the amine component. This modularity is crucial in the lead optimization phase of agrochemical discovery, where subtle structural changes can lead to significant improvements in efficacy, selectivity, and safety.

  • Structural Rigidity and Conformational Control: The amide bond introduces a degree of conformational rigidity to the molecule, which can be critical for optimal binding to the target enzyme or receptor.

  • Metabolic Stability: The amide bond can influence the metabolic stability of the agrochemical in the target plant or pest, as well as in the environment.

Application in Herbicide Synthesis: A Protocol for the Synthesis of a Hypothetical N-Aryl Isonicotinamide Herbicide

While specific commercial herbicides directly synthesized from this compound are not extensively documented in publicly available literature, the synthesis of N-aryl isonicotinamides represents a highly plausible route to novel herbicidal compounds, drawing parallels from the established picolinic acid herbicides.[3] The following protocol details the synthesis of a hypothetical herbicidal candidate, N-(2,4-difluorophenyl)-3-chloro-5-methoxyisonicotinamide, based on established synthetic methodologies for analogous compounds.

Experimental Workflow: From Carboxylic Acid to Herbicidal Amide

The synthesis is a two-step process involving the activation of the carboxylic acid followed by amidation.

Synthesis_Workflow A This compound B Activation (e.g., with Thionyl Chloride) A->B SOCl2, cat. DMF Toluene, 80°C C 3-Chloro-5-methoxyisonicotinoyl chloride B->C D Amidation (with 2,4-difluoroaniline) C->D 2,4-difluoroaniline, Et3N THF, 0°C to rt E N-(2,4-difluorophenyl)-3-chloro-5- methoxyisonicotinamide D->E

Caption: Synthetic workflow for a hypothetical N-aryl isonicotinamide herbicide.

Step 1: Synthesis of 3-Chloro-5-methoxyisonicotinoyl chloride

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction by forming the Vilsmeier reagent in situ, which is the active chlorinating species. Toluene is a suitable solvent due to its relatively high boiling point and inertness under the reaction conditions.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in toluene (5 mL/mmol), add a catalytic amount of DMF (0.02 eq).

  • Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or quenching a small aliquot with methanol and analyzing by LC-MS.

  • Once the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 3-chloro-5-methoxyisonicotinoyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of N-(2,4-difluorophenyl)-3-chloro-5-methoxyisonicotinamide

Rationale: The acyl chloride is a highly electrophilic species that readily reacts with nucleophiles such as amines. 2,4-Difluoroaniline is chosen as a representative aniline for this hypothetical synthesis, as halogenated anilines are common substructures in commercial herbicides. Triethylamine (Et₃N) is used as a base to neutralize the hydrochloric acid (HCl) that is generated during the reaction. Tetrahydrofuran (THF) is a suitable aprotic solvent for this type of reaction. The reaction is typically started at a low temperature (0°C) to control the initial exothermic reaction and then allowed to warm to room temperature.

Protocol:

  • Dissolve 2,4-difluoroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF (10 mL/mmol) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of the crude 3-chloro-5-methoxyisonicotinoyl chloride (1.0 eq) in anhydrous THF dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(2,4-difluorophenyl)-3-chloro-5-methoxyisonicotinamide.

Parameter Typical Value
Yield (Step 1) >95% (crude)
Yield (Step 2) 70-90%
Purity (after purification) >98%
Reaction Time (Step 1) 2-4 hours
Reaction Time (Step 2) 4-6 hours

Table 1: Typical reaction parameters and outcomes for the synthesis of N-(2,4-difluorophenyl)-3-chloro-5-methoxyisonicotinamide.

Application in Fungicide Synthesis: A Plausible Pathway to Novel Fungicidal Amides

The isonicotinamide scaffold is also present in a number of fungicides. The derivatization of this compound with amines containing other fungicidally active fragments is a promising strategy for the discovery of new fungicides with potentially novel modes of action or improved resistance profiles. For instance, the coupling of this compound with an amine-containing pyrazole moiety could lead to compounds with enhanced fungicidal activity.

Logical Relationship: Combining Pharmacophores for Synergistic Effects

Fungicide_Design A This compound (Pyridine Pharmacophore) C Amide Coupling A->C B Amine-containing Moiety (e.g., Aminopyrazole) B->C D Novel Fungicidal Candidate (Combined Pharmacophores) C->D

Caption: Design strategy for novel fungicides by combining pharmacophores.

Protocol for the Synthesis of a Hypothetical N-(Pyrazol-4-yl)isonicotinamide Fungicide

This protocol outlines the synthesis of a hypothetical fungicidal candidate by coupling this compound with 4-amino-3,5-dimethylpyrazole.

Protocol:

  • Activate this compound (1.0 eq) to its acyl chloride using thionyl chloride (1.2 eq) and a catalytic amount of DMF in toluene, as described in the herbicide synthesis protocol.

  • In a separate flask, dissolve 4-amino-3,5-dimethylpyrazole (1.0 eq) and a suitable non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq) in an aprotic solvent like dichloromethane (DCM) or THF.

  • Cool the amine solution to 0°C.

  • Slowly add a solution of the crude 3-chloro-5-methoxyisonicotinoyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up the reaction by washing with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography to yield the target N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-chloro-5-methoxyisonicotinamide.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the synthesis of novel agrochemicals. The straightforward and high-yielding protocols for its conversion into a diverse range of amides provide a robust platform for the discovery of new herbicides and fungicides. The modular nature of the amide synthesis allows for the systematic exploration of structure-activity relationships, facilitating the optimization of biological activity, selectivity, and metabolic stability. As the demand for more sustainable and effective crop protection solutions continues to grow, the strategic use of key intermediates like this compound will undoubtedly play a pivotal role in the future of agrochemical research and development.

References

  • A review on the synthesis and biological activity of pyridine derivatives. Journal of Saudi Chemical Society, 19(3), 235-248.
  • The chemistry of heterocyclic compounds, pyridine and its deriv
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 323-338.[4]

  • Synthesis and herbicidal activities of novel picolinic acid derivatives. Journal of Agricultural and Food Chemistry, 62(31), 7687-7695.
  • Synthesis and fungicidal activity of novel pyrazole amide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(16), 3215-3218.
  • A review on the development of pyridine-containing pesticides. Pest Management Science, 72(5), 855-873.
  • Synthesis and herbicidal evaluation of novel nicotinamide derivatives. Chinese Journal of Chemistry, 34(1), 93-98.
  • The role of pyridine and its derivatives in agrochemicals. Current Opinion in Green and Sustainable Chemistry, 14, 47-52.
  • Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate. Oriental Journal of Chemistry, 34(5), 2378-2383.[5][6]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Serbian Chemical Society, 84(11), 1165-1184.
  • Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. Molecules, 24(19), 3584.[1]

  • Agrochemical formulations. Google Patents, CA2645263A1.[7]

  • Agrochemical surfactant compositions. Google Patents, US20050256005A1.[8]

  • Novel agrochemical combinations. Google Patents, WO2019142044A1.[4]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(23), 8503.
  • Preparation of 3-(trimethylsilanyl)propynoic acid N-(hydroxyalkyl)amides. Arkivoc, 2005(6), 144-151.[9]

  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Letters in Organic Chemistry, 7(7), 502-507.
  • Synthesis and Herbicidal Activities of Hydantoin Derivatives Possessing Amide Subgroup. The Korean Journal of Pesticide Science, 12(4), 355-361.[10]

  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents, US20030153767A1.[11]

  • AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES. European Patent Office, EP 3994989 A1.[12]

  • Fungicidal mixtures. Google Patents, WO2009055514A2.[13]

  • Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds. Chinese Journal of Organic Chemistry, 38(11), 3045-3053.[14]

  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents, EP1626045A1.[15]

  • Synthesis and properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. Russian Chemical Bulletin, 51(10), 1936-1939.[16]

  • Synthesis and herbicidal activity of maleated rosin acid-based amide compounds. Journal of Agricultural and Food Chemistry, 66(42), 10957-10965.[3]

  • Efficient Synthesis of Novel 3Aryl5(4chloro2morpholinothiazol5yl)4,5dihydro1Hpyrazoles and Their Antifungal Activity Alone and i. Archiv der Pharmazie, 347(8), 566-575.[17]

  • WO 90/02486. Google Patents.[18]

Sources

Application Note: A Scalable and Efficient Synthesis of 3-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-methoxyisonicotinic acid is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific substitution pattern makes it a valuable intermediate for accessing complex molecular architectures. This application note provides a detailed, three-step protocol for the large-scale synthesis of this compound, commencing from the readily available starting material, 3,5-dichloroisonicotinic acid. The described methodology is designed for scalability, efficiency, and high purity of the final product, addressing the needs of researchers and professionals in drug development and process chemistry.

Synthetic Strategy: A Three-Step Approach

The synthesis is strategically designed in three distinct steps to ensure high yield and purity at each stage. The overall workflow is depicted below:

Synthesis_Workflow A 3,5-Dichloroisonicotinic Acid B Methyl 3,5-dichloroisonicotinate A->B Esterification (Methanol, H2SO4) C Methyl 3-chloro-5-methoxyisonicotinate B->C Selective Methoxylation (Sodium Methoxide, Methanol) D This compound C->D Hydrolysis (NaOH, H2O/Methanol)

Caption: Overall synthetic workflow for this compound.

The rationale for this three-step approach is as follows:

  • Esterification: The initial protection of the carboxylic acid functionality as a methyl ester serves a dual purpose. It prevents unwanted side reactions of the carboxylic acid group in the subsequent nucleophilic substitution step and enhances the solubility of the starting material in organic solvents, which is advantageous for large-scale production.

  • Selective Mono-methoxylation: This is the key transformation. A nucleophilic aromatic substitution (SNAr) reaction is employed to selectively replace one of the chlorine atoms with a methoxy group. The electron-withdrawing nature of the ester group at the 4-position activates the pyridine ring towards nucleophilic attack.[1][2][3] The reaction conditions are optimized to favor mono-substitution at the 5-position over the 3-position.

  • Hydrolysis: The final step involves the saponification of the methyl ester to yield the desired this compound. This is a robust and high-yielding reaction.[4][5]

Experimental Protocols

PART 1: Esterification of 3,5-Dichloroisonicotinic Acid

This step converts the starting carboxylic acid to its corresponding methyl ester.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3,5-Dichloroisonicotinic Acid98%Commercially Available
MethanolAnhydrousStandard Supplier
Sulfuric Acid (H₂SO₄)Concentrated, 98%Standard Supplier
Sodium Bicarbonate (NaHCO₃)Saturated SolutionIn-house preparation
Dichloromethane (CH₂Cl₂)Reagent GradeStandard Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard Supplier

Protocol:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3,5-dichloroisonicotinic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (10 vol) to the reactor and stir to form a slurry. Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the product into dichloromethane (3 x 5 vol). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield methyl 3,5-dichloroisonicotinate as a solid. The product can be used in the next step without further purification if the purity is deemed sufficient by analysis.

PART 2: Selective Mono-methoxylation

This crucial step introduces the methoxy group at the 5-position of the pyridine ring.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 3,5-dichloroisonicotinateAs prepared in Part 1-
Sodium Methoxide (NaOMe)25-30% solution in MethanolStandard Supplier
MethanolAnhydrousStandard Supplier
Ammonium Chloride (NH₄Cl)Saturated SolutionIn-house preparation
Ethyl AcetateReagent GradeStandard Supplier
BrineSaturated SolutionIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Supplier

Protocol:

  • Reaction Setup: In a clean, dry reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve methyl 3,5-dichloroisonicotinate (1.0 eq) in anhydrous methanol (10 vol).

  • Reagent Addition: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of sodium methoxide in methanol (1.1 eq) dropwise, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the formation of the product and the consumption of the starting material by HPLC.

  • Work-up: Upon completion, cool the reaction mixture to 0-5°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 5 vol).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, methyl 3-chloro-5-methoxyisonicotinate, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Proposed mechanism for the selective methoxylation via a Meisenheimer complex.

PART 3: Hydrolysis of Methyl 3-chloro-5-methoxyisonicotinate

The final step to obtain the target carboxylic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 3-chloro-5-methoxyisonicotinateAs prepared in Part 2-
Sodium Hydroxide (NaOH)Pellets, 98%Standard Supplier
MethanolReagent GradeStandard Supplier
Deionized Water-In-house
Hydrochloric Acid (HCl)Concentrated, 37%Standard Supplier

Protocol:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer and reflux condenser, suspend methyl 3-chloro-5-methoxyisonicotinate (1.0 eq) in a mixture of methanol (5 vol) and deionized water (5 vol).

  • Reagent Addition: Add sodium hydroxide pellets (2.0-3.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, careful addition of concentrated hydrochloric acid. A white precipitate will form.

  • Isolation and Drying: Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum at 50-60°C to afford the final product, this compound, as a white to off-white solid.

Safety Considerations

  • Sulfuric Acid and Hydrochloric Acid: These are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All additions should be performed in a well-ventilated fume hood.

  • Sodium Methoxide: This reagent is corrosive and flammable. It reacts violently with water.[6] Handle under an inert atmosphere and away from ignition sources. Ensure all glassware is dry.[5][7][8]

  • Dichloromethane and Methanol: These are flammable and toxic solvents. Handle in a fume hood and avoid inhalation or skin contact.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed steps for esterification, selective mono-methoxylation, and hydrolysis, researchers and drug development professionals can efficiently produce this valuable intermediate in high yield and purity. The outlined procedures, coupled with the provided safety information, are intended to facilitate the successful and safe execution of this synthesis on a laboratory and pilot-plant scale.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. [Link]

Sources

functionalization of the pyridine ring in 3-Chloro-5-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 3-Chloro-5-methoxyisonicotinic Acid

Abstract

This compound is a highly valuable heterocyclic building block in modern medicinal chemistry and drug discovery.[1][2][3] Its substituted pyridine scaffold is a common motif in a wide array of pharmacologically active agents. The strategic functionalization of its pyridine core allows for the systematic exploration of chemical space, enabling the generation of diverse compound libraries for lead optimization and the development of novel therapeutics. This guide provides a comprehensive overview of the key reactive sites of this compound, focusing on robust and scalable protocols for the modification of its C3-chloro substituent and the C4-carboxylic acid group. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering field-tested protocols, troubleshooting insights, and a discussion of the electronic factors that govern the molecule's reactivity.

Molecular Profile and Reactivity Analysis

The synthetic utility of this compound stems from the distinct reactivity conferred by its substituents. Understanding their electronic influence is paramount to predicting reaction outcomes and designing effective synthetic strategies.

  • Pyridine Nitrogen: As a heteroatom within the aromatic ring, the nitrogen atom is sp2 hybridized and exerts a strong electron-withdrawing inductive effect (-I), rendering the entire ring electron-deficient (π-deficient).[4][5] This inherent electron deficiency is the primary reason the ring is susceptible to nucleophilic attack but resistant to classical electrophilic aromatic substitution (EAS).[5]

  • C3-Chloro Group: The chlorine atom serves as an excellent leaving group in both nucleophilic aromatic substitution (SNA_r_) and oxidative addition steps of palladium-catalyzed cross-coupling cycles. While halogens are typically deactivating, the chloro group's position at C3 is crucial for its reactivity in these transformative reactions.

  • C4-Carboxylic Acid: This group is strongly electron-withdrawing and further deactivates the ring towards electrophilic attack. Its primary synthetic handle is for derivatization via standard carbonyl chemistry, such as amide bond formation or esterification.

  • C5-Methoxy Group: The methoxy group is a key modulator of the ring's electronics. While it has a modest electron-withdrawing inductive effect, its potent electron-donating resonance effect (+M) enriches the ortho (C4, C6) and para (C2) positions with electron density. This donation partially counteracts the withdrawing effects of the nitrogen and carboxyl groups, influencing the overall reactivity and regioselectivity.

The interplay of these substituents makes the C3-chloro position the most versatile site for introducing molecular diversity.

Figure 1: Summary of substituent effects on reactivity.

Functionalization at the C3-Position: The Chloro Handle

The C-Cl bond is the primary locus for introducing complexity. The two most powerful strategies are palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions represent the gold standard for forming C-C and C-N bonds with high functional group tolerance and predictability.[6][7] The low reactivity of aryl chlorides compared to bromides or iodides necessitates the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands.[8][9]

The Suzuki-Miyaura reaction is an exceptionally versatile method for coupling the aryl chloride with a boronic acid or ester to form a biaryl linkage.[10][11] This reaction is fundamental in constructing scaffolds for numerous therapeutic agents.[12]

Causality of Component Selection:

  • Palladium Precatalyst: A Pd(0) source is required to initiate the catalytic cycle. While various sources can be used, modern precatalysts like those based on biaryl phosphine ligands offer superior activity and stability.

  • Ligand: For challenging substrates like electron-deficient aryl chlorides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required for the transmetalation step, activating the boronic acid partner. The choice of base can significantly impact yield and should be screened for optimal results.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

G A Pd(0)Ln B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl (Ln) B->C D Transmetalation (Base, R-B(OH)2) C->D E Ar-Pd(II)-R (Ln) D->E F Reductive Elimination E->F F->A Ar-R

Figure 2: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd₂(dba)₃ (2 mol%) or suitable Pd precatalyst

    • SPhos (4 mol%) or other appropriate ligand

    • K₃PO₄ (2.0-3.0 equiv)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Nitrogen or Argon source

  • Step-by-Step Procedure:

    • To a dry reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent. Add this catalyst slurry to the main reaction vessel.

    • Evacuate and backfill the reaction vessel with an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.

    • Add the degassed solvent mixture (dioxane/water) via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

    • Dilute the mixture with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid.

    • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Self-Validation & Troubleshooting:

    • Expected Outcome: Formation of the C-C coupled product, observable by a mass shift in LC-MS and new aromatic signals in ¹H NMR.

    • Incomplete Reaction: If starting material remains, consider increasing the temperature, reaction time, or adding a fresh portion of catalyst.

    • Deboronation of Boronic Acid: This side reaction can be minimized by using milder bases or ensuring a rigorously inert atmosphere.

    • Homocoupling of Boronic Acid: Often caused by oxygen contamination. Ensure proper degassing of solvents.

For the synthesis of aryl amines, the Buchwald-Hartwig amination is the premier method, offering broad scope for both the amine and aryl halide partners.[13][14]

Causality of Component Selection:

  • Catalyst System: Similar to the Suzuki coupling, highly active Pd(0)/phosphine ligand systems are required. Ligands like Josiphos, Xantphos, or Buchwald's biaryl phosphines are often employed.[8]

  • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is the most common choice, as it is strong enough to deprotonate the amine, facilitating its coordination to the palladium center.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base.

G A Pd(0)Ln B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl (Ln) B->C D Amine Coordination & Deprotonation (Base, R2NH) C->D E Ar-Pd(II)-NR2 (Ln) D->E F Reductive Elimination E->F F->A Ar-NR2

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary, 1.1-1.3 equiv)

    • Pd(OAc)₂ (2-5 mol%)

    • Xantphos (or appropriate ligand, 2.5-6 mol%)

    • NaOt-Bu or Cs₂CO₃ (1.5-2.5 equiv)

    • Anhydrous Toluene or Dioxane

    • Nitrogen or Argon source

  • Step-by-Step Procedure:

    • To a glovebox or under a strong flow of inert gas, add the palladium acetate, ligand, and base to a dry reaction vessel.

    • Add the this compound and the amine. Note: The acid may react with the base. It is often preferable to protect the carboxylic acid as an ester first, then perform the amination.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat to 90-120 °C with vigorous stirring.

    • Monitor the reaction by LC-MS. Reactions are typically complete within 6-24 hours.

    • After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent like ethyl acetate. If the product is the free acid, perform an acid/base workup as described in Protocol 1.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

  • Self-Validation & Troubleshooting:

    • Expected Outcome: Formation of the C-N bond, confirmed by LC-MS and NMR.

    • Low Conversion: Aryl chlorides can be sluggish. Ensure the reaction is strictly anhydrous and oxygen-free. Consider a more active catalyst system (different ligand or precatalyst).

    • Hydrodehalogenation: If the chloro group is replaced by hydrogen, it indicates a side reaction. This can sometimes be suppressed by using a different base (e.g., Cs₂CO₃ instead of NaOt-Bu) or solvent.

Nucleophilic Aromatic Substitution (SNA_r_)

For certain strong nucleophiles, a transition-metal catalyst is not required. The electron-deficient nature of the pyridine ring can directly facilitate substitution of the chloride.[15] The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Figure 4: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Protocol 3: Example SNAr with a Secondary Amine

  • Materials:

    • This compound (1.0 equiv)

    • Pyrrolidine (or other secondary amine, 3.0-5.0 equiv)

    • Potassium Carbonate (K₂CO₃, 2.0 equiv, optional as acid scavenger)

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Inert atmosphere (optional but recommended)

  • Step-by-Step Procedure:

    • Combine this compound and K₂CO₃ in a reaction vessel.

    • Add the solvent (DMF or DMSO) followed by the amine. The amine often serves as both nucleophile and solvent if used in large excess.

    • Heat the mixture to 100-150 °C. The reaction may require elevated temperatures to proceed at a reasonable rate.

    • Monitor progress by LC-MS.

    • Upon completion, cool the reaction and pour it into a mixture of ice and water.

    • Perform an acid/base workup as described in Protocol 1 to isolate the product.

    • Purify as needed.

  • Self-Validation & Troubleshooting:

    • Expected Outcome: Replacement of the chloro group with the amine nucleophile.

    • No Reaction: SNAr reactions are highly dependent on the nucleophile's strength and the substrate's electronics. If no reaction occurs, a palladium-catalyzed method (Protocol 2) is the superior alternative.

Modification of the Carboxylic Acid Moiety

The carboxylic acid at C4 is a robust handle for creating amides and esters, which are critical functionalities in drug molecules. Amide bond formation is a particularly common and important transformation.

Protocol 4: Amide Coupling via an Activated Ester

  • Materials:

    • Functionalized isonicotinic acid derivative (from Protocols 1-3, 1.0 equiv)

    • Amine (R-NH₂, 1.1 equiv)

    • HATU or HBTU (coupling agent, 1.1 equiv)

    • DIPEA or Et₃N (non-nucleophilic base, 2.0-3.0 equiv)

    • Anhydrous DMF or CH₂Cl₂

  • Step-by-Step Procedure:

    • Dissolve the carboxylic acid in the anhydrous solvent.

    • Add the coupling agent (HATU/HBTU) and the base (DIPEA). Stir for 10-20 minutes at room temperature to pre-activate the acid.

    • Add the desired amine to the activated mixture.

    • Stir at room temperature until the reaction is complete (typically 1-12 hours), monitoring by TLC or LC-MS.

    • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry over Na₂SO₄, filter, and concentrate to yield the crude amide.

    • Purify by column chromatography or recrystallization.

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of powders.

  • Bases: Sodium tert-butoxide is highly corrosive and moisture-sensitive. Potassium carbonate and phosphate are irritants. Handle in a glovebox or under an inert atmosphere.

  • Solvents: Toluene, dioxane, and DMF are flammable and have associated toxicities. Use appropriate safety measures.

  • Reagents: Many organic reagents, including amines and boronic acids, can be toxic or irritant. Consult the Safety Data Sheet (SDS) for each chemical before use.[16]

Conclusion

This compound is a versatile and powerful scaffold for synthetic chemistry. Its functionalization is governed by well-understood principles of aromatic reactivity. By leveraging modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can readily access a vast chemical space at the C3 position. Complemented by classical nucleophilic aromatic substitution and robust carboxylic acid derivatization techniques, these protocols provide a reliable and efficient toolkit for professionals in drug discovery and development.

References

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Modern Organic Chemistry, 7(5), 239-240. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • ResearchGate. (2024, July 4). Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents. Retrieved from [Link]

  • Sajith, A. M., et al. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Gule, N. P., & D’Souza, C. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(23), 7318. Retrieved from [Link]

  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Al-Taweel, A. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Advanced Research and Reviews, 18(3), 963-979. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Pearson. (2023, September 24). EAS Reactions of Pyridine Explained. Retrieved from [Link]

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • Dr. Chem. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Retrieved from [Link]

  • ResearchGate. (2015, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 800-826. Retrieved from [Link]

  • Marrison, L. R., Dickinson, J. M., & Fairlamb, I. J. S. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters, 13(16), 2667-2671. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Synthesis of substituted 3-chloro-l-methylphenothiazines via smiles rearrangement. (n.d.). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 6). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Baumgartner, T., et al. (2015). A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. Journal of the American Chemical Society, 137(36), 11744–11751. Retrieved from [Link]

  • Harish Chopra. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • AL-Abodi, A.-J. K. A., AL-Fartusie, F. S. D., & Thani, M. Z. (n.d.). SYNTHESIS OF NEW NICOTINIC ACID DERIVATIVES AND STUDYINY THEIR EFFECTS ON CHO HINESTEEAS ENZYWR ACTIVITY. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitroisonicotinic acid. Retrieved from [Link]

Sources

Application Notes and Protocols: Strategic Protection of 3-Chloro-5-methoxyisonicotinic Acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Landscape with a Versatile Pyridine Building Block

3-Chloro-5-methoxyisonicotinic acid is a valuable, functionalized pyridine derivative that serves as a key building block in the synthesis of a wide array of complex molecules, particularly in the realms of medicinal chemistry and materials science. Its trifunctional nature, possessing a carboxylic acid, a pyridine nitrogen, and a chlorinated aromatic ring, offers multiple points for chemical modification. However, this very versatility presents a significant challenge: the need for precise control over the reactivity of each functional group to achieve the desired synthetic outcome. Unwanted side reactions can lead to low yields, complex purification procedures, and ultimately, the failure of a synthetic campaign.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of protecting group strategies tailored for this compound. We will delve into the chemical rationale behind the selection of appropriate protecting groups for both the carboxylic acid and the pyridine nitrogen, offering detailed, step-by-step protocols for their installation and removal. The strategies outlined herein are designed to be robust and adaptable, enabling the seamless integration of this versatile building block into complex synthetic routes.

Understanding the Reactivity of this compound: The Key to a Successful Strategy

The electronic properties of the substituents on the pyridine ring profoundly influence the reactivity of this compound. The chlorine atom at the 3-position acts as an electron-withdrawing group through induction, rendering the pyridine ring electron-deficient. This electronic pull also increases the acidity of the carboxylic acid. Conversely, the methoxy group at the 5-position is an electron-donating group through resonance, which partially mitigates the electron-withdrawing effect of the chlorine and the pyridine nitrogen.

This electronic interplay has two key consequences for developing a protection strategy:

  • The Pyridine Nitrogen: The overall electron-deficient nature of the ring reduces the nucleophilicity of the pyridine nitrogen, making it less reactive towards electrophiles. This can be an advantage, as it may preclude the need for nitrogen protection in certain reactions. However, for reactions requiring a strongly nucleophilic pyridine, or to prevent its participation in undesired side reactions, protection is essential.

  • The Carboxylic Acid: The increased acidity of the carboxylic acid facilitates its deprotonation but can also influence its reactivity in esterification reactions.

A successful protecting group strategy must therefore consider the specific reaction conditions of the subsequent synthetic steps to determine whether one or both functional groups require protection.

Orthogonal Protecting Group Strategies: The Power of Selectivity

In multi-step syntheses, the ability to selectively remove one protecting group in the presence of another is paramount. This concept, known as orthogonal protection , allows for the sequential unmasking and reaction of different functional groups within the same molecule.[1] This guide will focus on providing orthogonal strategies for the protection of the carboxylic acid and the pyridine nitrogen of this compound.

Protecting the Carboxylic Acid: Esterification Strategies

The most common and effective way to protect a carboxylic acid is by converting it to an ester.[2] The choice of ester depends on the desired stability and the conditions required for its subsequent removal.

Methyl Ester Protection
  • Rationale: Methyl esters are a simple and cost-effective protecting group. They are stable to a wide range of reaction conditions but can be readily cleaved by hydrolysis under either acidic or basic conditions.

  • Challenges: The deprotection conditions (e.g., strong acid or base) may not be compatible with other sensitive functional groups in the molecule.

Protocol 1: Methyl Esterification using Sulfuric Acid

This protocol utilizes the classic Fischer esterification method.[3]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a sufficient volume of anhydrous methanol to dissolve the starting material.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of methanol).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the methyl 3-chloro-5-methoxyisonicotinate.

Deprotection of Methyl Ester:

  • Basic Hydrolysis: Stir the methyl ester in a mixture of methanol and 1M sodium hydroxide (NaOH) at room temperature or with gentle heating until the reaction is complete. Acidify the reaction mixture to protonate the carboxylate and extract the product.

  • Acidic Hydrolysis: Reflux the methyl ester in a mixture of an aqueous acid (e.g., 1M HCl) and a co-solvent like dioxane.

Benzyl Ester Protection
  • Rationale: Benzyl esters offer a significant advantage over methyl esters in that they can be removed under neutral conditions via catalytic hydrogenolysis. This deprotection method is compatible with a wide range of functional groups that are sensitive to acidic or basic conditions.

  • Challenges: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing compounds and may also reduce other functional groups such as alkenes or alkynes.

Protocol 2: Benzyl Esterification using Benzyl Bromide

Materials:

  • This compound

  • Benzyl bromide

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Add potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq) to the solution.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Deprotection of Benzyl Ester:

  • Catalytic Hydrogenolysis: Dissolve the benzyl ester in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected carboxylic acid.

tert-Butyl Ester Protection
  • Rationale: tert-Butyl esters are highly resistant to basic and nucleophilic conditions, making them an excellent choice when subsequent reactions involve these types of reagents. They are readily cleaved under acidic conditions.

  • Challenges: The acidic deprotection conditions may not be suitable for all substrates.

Protocol 3: tert-Butyl Esterification using tert-Butyl Alcohol and a Strong Acid Catalyst

Materials:

  • This compound

  • tert-Butyl alcohol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Dichloromethane (DCM) or Dioxane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane or dioxane.

  • Add tert-butyl alcohol (2.0-3.0 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, carefully quench with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Deprotection of tert-Butyl Ester:

  • Acidic Cleavage: Treat the tert-butyl ester with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane, or with a solution of hydrogen chloride (HCl) in an organic solvent (e.g., dioxane or diethyl ether) at room temperature.

Protecting the Pyridine Nitrogen: N-Oxide Formation

The pyridine nitrogen can be protected by formation of an N-oxide. This not only masks the nucleophilicity and basicity of the nitrogen but also alters the reactivity of the pyridine ring, making the positions ortho and para to the nitrogen more susceptible to nucleophilic attack.

  • Rationale: Pyridine N-oxides are stable to a variety of reaction conditions, including many that involve strong bases or organometallic reagents. The N-oxide can be readily removed by reduction.

  • Challenges: The electron-deficient nature of the 3-chloro-5-methoxy-substituted pyridine ring may require more forcing conditions for N-oxidation compared to unsubstituted pyridine.[4]

Protocol 4: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

Materials:

  • This compound (or its esterified form)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium thiosulfate solution to quench any excess peroxide.

  • Wash with saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide.

Deprotection of Pyridine N-Oxide:

  • Reduction: The N-oxide can be deoxygenated using various reducing agents. A common method is treatment with phosphorus trichloride (PCl₃) in a chlorinated solvent at 0 °C to room temperature. Other reagents such as triphenylphosphine (PPh₃) with heating, or catalytic hydrogenation with a suitable catalyst can also be employed.

Data Presentation: Summary of Protecting Group Strategies

Protecting GroupFunctional GroupProtection ConditionsDeprotection ConditionsOrthogonality
Methyl Ester Carboxylic AcidMeOH, H₂SO₄ (cat.), reflux1. NaOH, MeOH/H₂O 2. HCl (aq), refluxLimited
Benzyl Ester Carboxylic AcidBnBr, K₂CO₃, DMFH₂, Pd/C, MeOHOrthogonal to acid/base labile groups
tert-Butyl Ester Carboxylic Acidt-BuOH, H₂SO₄ (cat.)TFA, DCM or HCl/dioxaneOrthogonal to base labile groups
N-Oxide Pyridine Nitrogenm-CPBA, DCMPCl₃, DCM or H₂, Pd/COrthogonal to many ester deprotections

Experimental Workflows: Visualizing the Strategy

Workflow 1: Orthogonal Protection Strategy

This workflow illustrates the protection of the carboxylic acid as a benzyl ester, followed by the protection of the pyridine nitrogen as an N-oxide. This strategy allows for the selective deprotection of the carboxylic acid via hydrogenolysis, leaving the N-oxide intact, or the deprotection of the N-oxide via reduction, leaving the benzyl ester intact.

Orthogonal_Protection Start This compound Step1 Protection of Carboxylic Acid Start->Step1 BnBr, K2CO3, DMF Product1 Benzyl 3-chloro-5- methoxyisonicotinate Step1->Product1 Step2 Protection of Pyridine Nitrogen Product1->Step2 m-CPBA, DCM Product2 Benzyl 3-chloro-5- methoxyisonicotinate N-oxide Step2->Product2

Caption: Orthogonal protection of this compound.

Workflow 2: Deprotection Pathways

This diagram illustrates the selective deprotection of the dually protected intermediate.

Deprotection_Pathways Start Benzyl 3-chloro-5- methoxyisonicotinate N-oxide PathA Selective Carboxylic Acid Deprotection Start->PathA H2, Pd/C, MeOH PathB Selective Pyridine Nitrogen Deprotection Start->PathB PCl3, DCM ProductA 3-Chloro-5-methoxyisonicotinic acid N-oxide PathA->ProductA ProductB Benzyl 3-chloro-5- methoxyisonicotinate PathB->ProductB

Caption: Selective deprotection pathways.

Conclusion: Enabling Advanced Synthetic Design

The strategic application of protecting groups is a cornerstone of modern organic synthesis. For a highly functionalized building block like this compound, a well-thought-out protection and deprotection sequence is not just beneficial, but often essential for the successful execution of complex synthetic routes. The protocols and strategies detailed in this guide provide a robust framework for researchers to harness the full synthetic potential of this versatile molecule. By understanding the underlying principles of reactivity and orthogonality, chemists can confidently incorporate this compound into their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.

References

  • Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Retrieved from [Link]

  • Zaragoza, F. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • MDPI. (2023, January 16). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric Partial Reductions of Pyridines. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structures of isonicotinic acid and bi-isonicotinic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, August 24). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Synthesis of 1- and 3-chloro-phenothiazines. Retrieved from [Link]

  • ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]

  • ResearchGate. (n.d.). Protective Group Strategies. Retrieved from [Link]

  • Scholarly Publications Leiden University. (2018, May 31). Novel protecting group strategies in the synthesis of oligosaccharides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]

  • MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from [Link]

  • Sci-Hub. (n.d.). SYNTHESIS OF 1- AND 3-CHLORO-PHENOTHIAZINES. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Novel Reagent Combination for the Oxidation of Highly Electron Deficient Pyridines to N-Oxides: Trifluoromethanesulfonic Anhydride/Sodium Percarbonate. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 18). Synthesis of Orthogonally Protected Labionin. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from [Link]

  • ACS Publications. (n.d.). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitroisonicotinic acid. PubChem. Retrieved from [Link]

Sources

Catalytic Methods for the Synthesis of 3-Chloro-5-methoxyisonicotinic Acid Analogs: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of modern catalytic methods for the synthesis of 3-chloro-5-methoxyisonicotinic acid and its analogs, key intermediates in pharmaceutical research. We present both palladium- and copper-catalyzed strategies for the selective methoxylation of a 3,5-dichloroisonicotinic acid precursor, a common and practical synthetic route. This document is designed to offer researchers not just procedural steps, but also the underlying chemical principles, enabling them to adapt and troubleshoot these important transformations. Detailed experimental protocols, comparative data, and mechanistic diagrams are included to facilitate successful implementation in a laboratory setting.

Introduction: The Significance of Substituted Isonicotinic Acids

This compound is a valuable building block in medicinal chemistry. The pyridine core is a prevalent motif in a vast number of FDA-approved drugs, and the specific substitution pattern of this analog offers a unique combination of properties. The methoxy group can act as a hydrogen bond acceptor and influence the compound's metabolic stability and pharmacokinetic profile. The chlorine atom, on the other hand, serves as a versatile synthetic handle for further diversification through cross-coupling reactions, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The synthesis of such precisely substituted pyridines can be challenging. Traditional methods often require harsh conditions and may suffer from a lack of regioselectivity. Modern transition metal catalysis, however, offers elegant solutions to these challenges, providing milder, more selective, and more efficient synthetic routes. This guide will focus on two of the most powerful catalytic approaches: palladium-catalyzed Buchwald-Hartwig type C-O coupling and copper-catalyzed Ullmann-type reactions.

Strategic Approach: Selective Functionalization of 3,5-Dichloroisonicotinic Acid

A practical and convergent approach to the synthesis of this compound is the selective functionalization of a readily available starting material, 3,5-dichloroisonicotinic acid. The primary challenge lies in achieving mono-methoxylation at the C5 position while leaving the C3 chlorine atom untouched. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the two chlorine substituents, make the C3 and C5 positions electronically distinct, which can be exploited to achieve the desired selectivity.

To enhance solubility in organic solvents and to protect the carboxylic acid functionality during the catalytic reaction, it is often advantageous to first convert the starting material to its corresponding ester, for example, the methyl or ethyl ester. The ester can then be hydrolyzed back to the carboxylic acid in a final step.

G A 3,5-Dichloroisonicotinic Acid B Esterification (e.g., MeOH, H+) A->B C Methyl 3,5-dichloroisonicotinate B->C D Selective Catalytic Methoxylation (Pd or Cu catalyst) C->D E Methyl 3-chloro-5-methoxyisonicotinate D->E F Hydrolysis (e.g., LiOH, H2O/THF) E->F G This compound F->G

Caption: General synthetic strategy.

Palladium-Catalyzed Selective Methoxylation

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, and the principles of this reaction have been successfully extended to the formation of C-O bonds. Palladium catalysts, in combination with specialized phosphine ligands, can effectively catalyze the coupling of alcohols with aryl halides.

3.1. Mechanistic Considerations

The catalytic cycle for the palladium-catalyzed methoxylation of an aryl chloride is believed to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the dichloropyridine derivative to form a Pd(II) intermediate.

  • Ligand Exchange/Alkoxide Formation: The methanol (or methoxide) coordinates to the palladium center, and deprotonation by a base generates a palladium alkoxide complex.

  • Reductive Elimination: The desired C-O bond is formed, yielding the methoxylated product and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands are often required to promote the challenging oxidative addition of the electron-deficient dichloropyridine ring and to facilitate the final reductive elimination step.

G cluster_legend Legend Pd0 Pd(0)L_n PdII Ar-Pd(II)(Cl)L_n Pd0->PdII Oxidative Addition (Ar-Cl) PdAlkoxide Ar-Pd(II)(OMe)L_n PdII->PdAlkoxide Ligand Exchange/Deprotonation (+ MeO-) PdAlkoxide->Pd0 Regeneration of Catalyst Product Ar-OMe PdAlkoxide->Product Reductive Elimination L1 Ar = 3-chloro-4-(alkoxycarbonyl)pyridin-5-yl L2 L = Phosphine Ligand

Caption: Simplified catalytic cycle for Pd-catalyzed methoxylation.

3.2. Protocol 1: Palladium-Catalyzed Selective Methoxylation of Methyl 3,5-dichloroisonicotinate

This is an adapted protocol based on established Buchwald-Hartwig C-O coupling methodologies.

Materials:

  • Methyl 3,5-dichloroisonicotinate

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos or other suitable biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous methanol

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add methyl 3,5-dichloroisonicotinate (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and BrettPhos (0.04 equiv).

  • Add anhydrous toluene to the tube.

  • In a separate vessel, prepare a solution of sodium tert-butoxide (1.5 equiv) in anhydrous methanol.

  • Carefully add the sodium methoxide solution to the Schlenk tube containing the pyridine derivative and catalyst.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield methyl 3-chloro-5-methoxyisonicotinate.

  • The purified ester can then be hydrolyzed to the final product, this compound, using standard conditions (e.g., LiOH in a mixture of THF and water).

Copper-Catalyzed Selective Methoxylation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-O bonds. While traditional Ullmann reactions often require harsh conditions (high temperatures, stoichiometric copper), modern advancements have led to the development of milder and more efficient protocols using catalytic amounts of copper salts in combination with various ligands.

4.1. Mechanistic Considerations

The mechanism of the copper-catalyzed Ullmann reaction is complex and still a subject of some debate. However, a plausible pathway involves:

  • Formation of a Copper Alkoxide: The copper catalyst reacts with methanol in the presence of a base to form a copper(I) methoxide species.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center to form a copper(III) intermediate.

  • Reductive Elimination: The C-O bond is formed through reductive elimination from the copper(III) complex, yielding the product and regenerating a copper(I) species.

Ligands, such as 1,10-phenanthroline or various amino acids, can accelerate the reaction by stabilizing the copper intermediates and facilitating the key steps of the catalytic cycle.

4.2. Protocol 2: Copper-Catalyzed Selective Methoxylation of Methyl 3,5-dichloroisonicotinate

This is an adapted protocol based on modern Ullmann-type C-O coupling methodologies.

Materials:

  • Methyl 3,5-dichloroisonicotinate

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline or N,N-dimethylglycine

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous methanol

  • Anhydrous DMF or DMSO

  • Inert gas (Argon or Nitrogen)

  • Standard reaction glassware

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine methyl 3,5-dichloroisonicotinate (1.0 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add anhydrous DMF and anhydrous methanol.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • Hydrolyze the resulting ester to the desired carboxylic acid as described in Protocol 1.

Data Summary and Comparison

ParameterPalladium-Catalyzed MethodCopper-Catalyzed Method
Catalyst Pd(OAc)₂ / BrettPhosCuI / 1,10-Phenanthroline
Typical Loading 1-5 mol%5-10 mol%
Base NaOtBuCs₂CO₃
Solvent Toluene/MethanolDMF/Methanol
Temperature 80-100 °C100-120 °C
Typical Yields Good to ExcellentModerate to Good
Advantages Milder conditions, lower catalyst loading, generally higher yields.Lower cost of catalyst, readily available ligands.
Disadvantages High cost of palladium and specialized ligands.Higher temperatures, may require higher catalyst loading.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or low conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use fresh, high-quality reagents and solvents.
Insufficient temperatureGradually increase the reaction temperature in 10 °C increments.
Poor choice of ligand/baseScreen a small panel of different phosphine ligands (for Pd) or N-donor ligands (for Cu). Try a different base (e.g., K₂CO₃, K₃PO₄).
Formation of di-methoxylated product Reaction time too longMonitor the reaction closely and stop it once the mono-methoxylated product is maximized.
High temperatureReduce the reaction temperature.
Hydrolysis of the ester Presence of waterEnsure all reagents and solvents are strictly anhydrous.
Low yield after workup Product is water-solubleIf the final acid is synthesized directly, it may be partially soluble in the aqueous phase. Acidify the aqueous layer and extract multiple times.

Conclusion

The catalytic synthesis of this compound analogs is readily achievable through modern palladium- and copper-catalyzed cross-coupling reactions. The choice between a palladium- or copper-based system will depend on factors such as cost, desired reaction conditions, and available laboratory equipment. The protocols provided herein, based on well-established catalytic principles, offer a solid foundation for the successful synthesis of these important pharmaceutical intermediates. Careful optimization of the reaction parameters, particularly the choice of ligand and base, will be key to achieving high yields and selectivity.

References

  • Title: Palladium-Catalyzed C–N and C–O Cross-Coupling Reactions Source: Accounts of Chemical Research URL: [Link]

  • Title: The Copper-Catalyzed N-Arylation of Nitrogen Heterocycles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Modern Copper-Catalyzed C-O Bond Forming Reactions Source: Chemical Society Reviews URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Wikipedia URL: [Link]

  • Title: Ullmann Condensation Source: Wikipedia URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Chloro-5-methoxyisonicotinic acid (CAS No. 214976-36-0). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

Initial Compound Characterization

Before attempting any purification, it is critical to understand the physicochemical properties of the target molecule. These properties dictate the most effective separation strategies.

PropertyValueSource
CAS Number 214976-36-0[1][2]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1][2]
Boiling Point 398.7 °C[2]
Appearance White to off-white solid[3]
Estimated pKa ~3.5-4.5 (Carboxylic Acid), ~2.0-3.0 (Pyridinium ion)See explanation below

A Note on pKa: The pKa of this compound is not readily published. However, we can estimate it based on analogous structures. The pKa of benzoic acid is approximately 4.2.[4] The electron-withdrawing effects of the chloro group and the pyridine ring nitrogen would likely lower the pKa of the carboxylic acid, making it more acidic. The pyridine nitrogen is basic, but its pKa (as the conjugate acid) is significantly lowered by the electron-withdrawing chloro and carboxylic acid groups, making it a much weaker base than pyridine itself (pKa ~5.25).[5] This dual nature is the key to a successful acid-base extraction strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude reaction mixture?

A1: Impurities are highly dependent on the synthetic route. However, for substituted nicotinic acids, common impurities include:

  • Unreacted Starting Materials: For instance, if the synthesis involved a chlorination step, the non-chlorinated precursor might be present.

  • Regioisomers: During functionalization of the pyridine ring, substitution at other positions can occur.

  • Byproducts of Side Reactions: For example, if the methoxy group was introduced via nucleophilic substitution, hydrolysis to the corresponding hydroxy compound (3-Chloro-5-hydroxyisonicotinic acid) is a possibility.[6]

  • Incomplete Hydrolysis Products: If the carboxylic acid was generated from a nitrile or ester precursor, the corresponding amide or ester may remain.[7]

Q2: My product is an oil and refuses to crystallize during recrystallization. What's wrong?

A2: This is a common issue known as "oiling out." It typically happens when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is very high, leading to a significant freezing point depression.

  • Causality: The compound is melting in the hot solvent instead of dissolving. Upon cooling, it separates as a supercooled liquid (an oil) rather than forming a crystal lattice.

  • Troubleshooting Steps:

    • Lower the Temperature: Re-heat the mixture until the oil dissolves completely, then allow it to cool much more slowly. Vigorous stirring during cooling can sometimes help.

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the dissolved oil and attempt to cool again.

    • Change Solvent System: Your current solvent may be too good. Try a solvent system where the compound has lower solubility at high temperatures or switch to a multi-solvent system (e.g., ethanol/water, ethyl acetate/hexane).[8]

    • "Scratch" the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q3: After purification by acid-base extraction, my yield is extremely low. Where did my product go?

A3: Low yield in an acid-base extraction of this compound usually points to one of several issues:

  • Incorrect pH: You may not have acidified the aqueous layer sufficiently to precipitate the product. This compound is a carboxylic acid and requires a pH of at least 2 units below its pKa for >99% protonation and precipitation. Aim for a final pH of 1-2.

  • Emulsion Formation: Vigorous shaking during the extraction can create stable emulsions, trapping your product in the interface between the aqueous and organic layers.

  • Insufficient Extraction: You may not have performed enough extractions with the aqueous base to fully transfer the product from the organic layer. Typically, 3-4 extractions are recommended.

  • Product Solubility: While the protonated form is less soluble in water, it is not completely insoluble. If you use a very large volume of water, you could lose a significant amount of product. After filtration, cooling the filtrate on ice may yield more precipitate.

In-Depth Troubleshooting & Purification Protocols

This section provides detailed workflows for the most effective purification methods. The choice of method depends on the nature of the impurities and the desired final purity.

Logical Purification Workflow

The following diagram outlines a logical decision-making process for purifying your crude product.

G cluster_0 Purification Strategy cluster_1 Purification Methods cluster_2 Outcome Crude Crude Reaction Mixture Assess Assess Impurities (TLC, LC-MS, NMR) Crude->Assess Decision Choose Primary Method Assess->Decision AcidBase Acid-Base Extraction (For acidic/basic/neutral impurities) Decision->AcidBase Ionic Impurities Recryst Recrystallization (For thermally stable impurities) Decision->Recryst Neutral Impurities Chroma Column Chromatography (For high purity / difficult separations) Decision->Chroma Complex Mixture CheckPurity Check Purity AcidBase->CheckPurity Recryst->CheckPurity Chroma->CheckPurity Pure Pure Product (>98%) CheckPurity->Pure Purity OK Repurify Re-purify if needed CheckPurity->Repurify Purity Not OK Repurify->Decision

Caption: Decision workflow for selecting a purification method.

Guide 1: Purification by Acid-Base Extraction

This is often the most powerful method for separating carboxylic acids from neutral or basic impurities. The strategy relies on the ability to reversibly form a water-soluble carboxylate salt.

G start 1. Dissolve Crude in Organic Solvent (e.g., EtOAc) extract_base 2. Extract with Aqueous Base (e.g., 5% NaHCO₃ soln.) start->extract_base separate_layers 3. Separate Layers extract_base->separate_layers organic_layer Organic Layer: Neutral/Basic Impurities separate_layers->organic_layer Organic aqueous_layer Aqueous Layer: Product as Sodium Salt (Water Soluble) separate_layers->aqueous_layer Aqueous wash_aqueous 4. Wash Aqueous Layer with fresh Organic Solvent aqueous_layer->wash_aqueous acidify 5. Acidify Aqueous Layer (e.g., 1M HCl to pH 1-2) wash_aqueous->acidify precipitate 6. Product Precipitates Out of Solution acidify->precipitate filter 7. Filter, Wash with Cold Water, and Dry precipitate->filter

Caption: Step-by-step workflow for acid-base extraction.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expertise: We use NaHCO₃, a weak base, because it is strong enough to deprotonate the carboxylic acid (pKa ~4) but not strong enough to deprotonate many less acidic functional groups, offering selectivity.

  • Venting is Crucial: Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas that evolves. Failure to vent can lead to a dangerous pressure buildup. Mix the layers by gentle inversion rather than vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The product is now in this aqueous layer as its sodium salt.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the product. Combine all aqueous extracts.

  • Back-Wash: "Wash" the combined aqueous layers with a small portion of fresh organic solvent (e.g., EtOAc) to remove any neutral impurities that may have been carried over. Discard this organic wash.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add 1M HCl dropwise while stirring. The product will begin to precipitate as it is protonated back to the neutral, water-insoluble carboxylic acid.

    • Trustworthiness: Monitor the pH with pH paper. Continue adding acid until the pH is stable at 1-2 to ensure complete precipitation.[9]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Guide 2: Purification by Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product. The principle is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures.[10]

Solvent Selection Table:

SolventPolaritySuitability & Rationale
Water HighPoor solvent for the neutral molecule. May be used as an anti-solvent in a mixed system (e.g., with ethanol or acetone).[8]
Ethanol/Methanol HighLikely to be a good solvent. A mixed system with water is a prime candidate. The product should be very soluble in hot ethanol and precipitate upon addition of water or cooling.
Ethyl Acetate (EtOAc) MediumGood potential. Offers a balance of polarity to dissolve the molecule when hot.
Toluene LowUnlikely to be a good solvent on its own due to the polar carboxylic acid and pyridine ring, but could be useful for precipitating the product from a more polar solvent.
Hexane/Heptane Non-polarWill likely have very poor solubility. Best used as an "anti-solvent" to induce crystallization from a solution in a more polar solvent like EtOAc.

Detailed Protocol: Recrystallization from an Ethanol/Water System

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Causality: By adding a poor solvent (water) to a solution in a good solvent (ethanol), we dramatically lower the solubility of the compound, forcing it to crystallize upon cooling.[8]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation. Slow cooling is essential for forming large, pure crystals.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Guide 3: Purification by Column Chromatography

When other methods fail or when very high purity is required, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.

Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent) Selection: The polar carboxylic acid group will cause the compound to stick strongly to the silica. Therefore, a polar eluent system is required.

    • Start with a hexane/ethyl acetate system. A gradient from 20% to 50% EtOAc in hexane is a good starting point.

    • Expertise: To improve peak shape and prevent "tailing," it is essential to add a small amount of acid to the eluent. Acetic acid (0.5-1%) is a common choice. This keeps the carboxylic acid group fully protonated, preventing it from interacting ionically with the silica gel.

  • Slurry Packing: Pack the column with silica gel using the chosen eluent system. Never let the column run dry.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

References

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health (NIH). [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Nicotinic Acid as a Pharmaceutical Intermediate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. ResearchGate. [Link]

  • Comparison of dimethylated and methylchlorinated amylose stationary phases, coated and covalently immobilized on silica, for the separation of some chiral compounds in supercritical fluid chromatography. PubMed. [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM. HPLC. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

  • Process for producing chloronicotinic acid compounds.
  • Process for producing 5-chloro-2-methoxynicotinic acid.
  • Table of Acids with Ka and pKa Values. College of Letters, Arts, and Social Sciences. [Link]

  • pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]

  • Preparation method of 2-chloronicotinic acid.
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. PubChem. [Link]

  • 3-Chloro-5-methyl-2-oxohexanoic acid. PubChem. [Link]

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Technical Support Center: 3-Chloro-5-methoxyisonicotinic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-Chloro-5-methoxyisonicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. Achieving high purity is critical, as residual impurities can have downstream consequences in multi-step syntheses and drug development programs. This guide provides in-depth, experience-driven answers to common challenges, focusing on the identification, mitigation, and elimination of process-related impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final product analysis (LC-MS/GC-MS) shows a significant peak with a mass corresponding to the loss of CO2 (approx. 44 Da less than the product). What is this impurity and why is it forming?

Answer:

This is a very common issue and the impurity is almost certainly 3-chloro-5-methoxypyridine , the decarboxylation product of your target molecule.

  • Causality: Pyridine carboxylic acids, including isonicotinic acid derivatives, can undergo decarboxylation when subjected to excessive heat.[1] The reaction is often catalyzed by trace metals or acidic/basic conditions at elevated temperatures. This is particularly problematic during final purification steps like distillation or crystallization from high-boiling point solvents.

  • Troubleshooting & Mitigation:

    • Temperature Control: Strictly control the temperature during reaction work-up and purification. Avoid prolonged heating above 100-110°C, especially under neat conditions or in the solid state.

    • Solvent Choice: For crystallization, use the lowest boiling point solvent that provides adequate solubility and recovery.

    • pH Control: During work-up, ensure the pH is not strongly acidic or basic when heating, as this can accelerate decarboxylation. Neutralizing the solution before solvent removal can be beneficial.

Question 2: I am synthesizing the target acid via hydrolysis of 3-chloro-5-methoxyisonicotinonitrile. My reaction seems to stall, and I've isolated a neutral, less polar byproduct. What is it and how can I push the reaction to completion?

Answer:

The byproduct is the intermediate 3-chloro-5-methoxyisonicotinamide . Nitrile hydrolysis is a two-step process: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt).[2][3] This second step is often slower and requires more forcing conditions.

  • Causality: The amide is a stable intermediate. Under mild hydrolysis conditions (e.g., dilute acid/base, low temperatures), the reaction can stall at the amide stage.[4] The amide is neutral and will behave differently during extraction compared to your acidic product, often partitioning into organic solvents.

  • Troubleshooting & Mitigation:

    • Forcing Conditions: To drive the reaction to completion, you must hydrolyze the intermediate amide. This can be achieved by:

      • Increasing the concentration of the acid (e.g., 6M HCl or H2SO4) or base (e.g., 6M NaOH).

      • Increasing the reaction temperature and extending the reflux time.[4][5]

    • Monitoring: Use TLC or LC-MS to monitor the disappearance of the amide spot/peak, not just the nitrile starting material.

  • To your reaction mixture containing the stalled amide, add an equal volume of concentrated hydrochloric acid (or 50% w/w NaOH solution).

  • Heat the mixture to reflux (typically 100-110°C) and maintain for 4-8 hours.

  • Periodically sample the reaction mixture (e.g., every 2 hours) and analyze by TLC or LC-MS until the amide is consumed (<1%).

  • Cool the mixture and proceed with the standard acidic/basic workup.

Question 3: My NMR and mass spec data suggest the presence of an isomer. What are the most likely isomeric impurities?

Answer:

Isomeric impurities are typically introduced either from the starting materials or through non-regioselective steps in the synthesis. The most common possibilities are:

  • Positional Isomers of Substitution:

    • 3-Methoxy-5-chloroisonicotinic acid: This is a likely impurity if your synthesis involves a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group onto a dichlorinated pyridine ring. The regioselectivity of such reactions is not always perfect.

    • 2-Chloro-6-methoxyisonicotinic acid: Depending on the synthetic route, migration or alternative substitution patterns can occur.

  • Starting Material Isomers: If your synthesis begins with a substituted lutidine (dimethylpyridine), impurities in that starting material (e.g., 3,5-lutidine vs. 2,5-lutidine) will carry through the entire synthetic sequence.

  • Troubleshooting & Mitigation:

    • Starting Material Purity: Always verify the purity and identity of your starting materials by NMR and GC-MS before beginning the synthesis.

    • Reaction Selectivity: If performing an SNAr reaction, carefully control the temperature and stoichiometry. Lower temperatures often favor higher regioselectivity.

    • Purification: Isomers can be notoriously difficult to separate. Fractional crystallization or preparative chromatography may be required.

Question 4: I have identified an impurity with a hydroxyl group in place of either the chloro or methoxy group. How are these formed?

Answer:

These impurities are typically 3-hydroxy-5-methoxyisonicotinic acid or 3-chloro-5-hydroxyisonicotinic acid .

  • Causality:

    • Formation of the Hydroxy-Methoxy Species: This can occur if the chlorination step (e.g., converting a hydroxyl to a chloro group with SOCl₂ or POCl₃) is incomplete. The unreacted starting material will contaminate the final product.

    • Formation of the Chloro-Hydroxy Species: The methoxy group can be demethylated under harsh acidic conditions (e.g., HBr, HI, or high temperatures with HCl).[6] This cleaves the methyl ether to reveal the corresponding phenol (or in this case, a pyridinol).

  • Troubleshooting & Mitigation:

    • Ensure Complete Chlorination: When converting a hydroxyl group, use a slight excess of the chlorinating agent and ensure adequate reaction time and temperature. Monitor the reaction for the complete consumption of the starting material.

    • Avoid Harsh Acidic Conditions: If possible, avoid using strong hydrohalic acids at high temperatures for prolonged periods if your molecule contains a methoxy group.

Summary of Potential Impurities

Impurity NameStructureMolecular Weight ( g/mol )Likely Origin
3-chloro-5-methoxypyridineClC1=CN=CC(OC)=C1143.57Decarboxylation of the final product.[1]
3-chloro-5-methoxyisonicotinamideCOC1=CN=CC(=C1C(=O)N)Cl186.59Incomplete hydrolysis of the nitrile precursor.[2][4]
3-chloro-5-hydroxyisonicotinic acidCOC1=CN=CC(=C1C(=O)O)Cl (Incorrect structure, should be OH)173.55Demethylation of the methoxy group under harsh acid/heat.
Unreacted Starting MaterialsVariesVariesIncomplete reaction; poor purification.
Positional IsomersVaries187.58Non-regioselective substitution reactions.

Visual Workflow and Pathway Analysis

Synthetic Pathway and Impurity Formation

The following diagram illustrates a common synthetic route via nitrile hydrolysis and highlights the stages where key impurities are typically formed.

G cluster_0 Synthesis Pathway cluster_1 Impurity Formation Start 3-Chloro-5-methoxy- isonicotinonitrile Amide 3-Chloro-5-methoxy- isonicotinamide Start->Amide Mild Hydrolysis (H₂O, H⁺/OH⁻) Product 3-Chloro-5-methoxy- isonicotinic acid Amide->Product Forced Hydrolysis (Heat, conc. Acid/Base) IncompleteHydrolysis Incomplete Hydrolysis Impurity Amide->IncompleteHydrolysis Stalled Reaction DegradationProduct 3-Chloro-5-methoxypyridine Product->DegradationProduct Excessive Heat (Workup/Purification) Decarboxylation Decarboxylation Impurity DegradationProduct->Decarboxylation

Caption: Synthetic pathway showing impurity formation points.

Troubleshooting Workflow

This diagram provides a logical flow for identifying an unknown impurity.

G decision decision start Unknown Impurity Detected (e.g., by LC-MS) ms_check Check Mass (MS) start->ms_check polarity_check Check Polarity/ Extraction Behavior ms_check->polarity_check Mass = Product - 44 Da nmr_check Check NMR ms_check->nmr_check Mass = Product - 1 Da other Impurity: Starting Material or other degradation product ms_check->other Mass = Product decarbox Impurity: Decarboxylation Product (3-chloro-5-methoxypyridine) polarity_check->decarbox Neutral amide Impurity: Intermediate Amide (3-chloro-5-methoxyisonicotinamide) nmr_check->amide Broad NH₂ peaks, Carbonyl shift ~165-170 ppm isomer Impurity: Positional Isomer other->isomer Similar fragmentation, subtle NMR shifts

Caption: Logic diagram for impurity identification.

Experimental Protocols

Protocol 2: Purification via pH-Mediated Extraction to Remove Neutral Impurities

This protocol is effective for separating the acidic final product from neutral impurities like the intermediate amide or the decarboxylated byproduct.

  • Dissolution: Dissolve the crude product mixture in an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Basification: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The acidic product will deprotonate and move into the aqueous layer, while neutral impurities will remain in the organic layer.

  • Separation: Separate the two layers. Retain the aqueous layer. It is good practice to perform a second extraction of the organic layer with fresh base to maximize recovery.

  • Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any last traces of neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl or 3M HCl until the pH is ~2-3. The desired product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a cold, non-polar solvent (like hexane) to aid in drying. Dry the purified product under vacuum.

References

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-5-methoxyisonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-5-methoxyisonicotinic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the critical parameters that govern success.

The predominant and most regioselective method for synthesizing this molecule is through the Directed ortho-Metalation (DoM) of 3-chloro-5-methoxypyridine, followed by carboxylation. This guide focuses exclusively on this synthetic strategy, leveraging its precision and efficiency. DoM involves the deprotonation of the C-4 position on the pyridine ring, which is activated by the methoxy directing group at C-5 and the ring nitrogen, using a strong organolithium base.[1][2] The resulting aryllithium intermediate is then quenched with carbon dioxide to yield the desired product.

Reaction Mechanism & Optimization Overview

The reaction proceeds in two main stages: lithiation and carboxylation. The regioselectivity is controlled by the directing metalation groups (DMGs), primarily the methoxy group and the pyridine nitrogen, which coordinate to the lithium base and direct deprotonation to the adjacent C-4 position.[2][3]

Reaction_Mechanism cluster_start Starting Material cluster_lithiation Step 1: Directed ortho-Metalation cluster_carboxylation Step 2: Carboxylation & Workup SM 3-Chloro-5-methoxypyridine Base LDA or n-BuLi THF, -78 °C SM->Base Deprotonation at C-4 Intermediate Lithiated Intermediate (Unstable) Base->Intermediate Forms Aryllithium CO2 1. CO₂ (Dry Ice) 2. H₃O⁺ Workup Intermediate->CO2 Nucleophilic Attack Product This compound CO2->Product Protonation

Caption: Directed ortho-Metalation (DoM) mechanism for synthesis.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific, practical issues that may arise during the synthesis.

Question 1: My reaction yield is consistently low (<50%). What are the most probable causes?

Low yield is the most common issue in organolithium chemistry and can stem from several factors throughout the process.[4]

  • Cause A: Ineffective Lithiation. The formation of the key lithiated intermediate is highly sensitive.

    • Moisture Contamination: Organolithium bases like LDA and n-BuLi react instantly and exothermically with water. Trace amounts of moisture in your glassware, solvent, or nitrogen line will consume the base, drastically reducing the amount available for deprotonation.

      • Solution: Flame-dry all glassware under vacuum immediately before use. Use a freshly distilled, anhydrous solvent like THF, preferably from a still with a sodium/benzophenone indicator.[4] Ensure your inert gas line has a drying tube.

    • Degraded Base: Organolithium reagents degrade over time, even with proper storage. The actual molarity of your base may be significantly lower than stated on the bottle.

      • Solution: Titrate your organolithium base before use (e.g., using N-benzylbenzamide or diphenylacetic acid) to determine its precise concentration.[4] If possible, use a fresh bottle of the reagent.

    • Incorrect Temperature: The lithiated intermediate is thermally unstable. If the reaction temperature rises above -70 °C, decomposition can occur.[5]

      • Solution: Maintain a strict reaction temperature of -78 °C using a dry ice/acetone bath. Add the organolithium base slowly and monitor the internal temperature to prevent exothermic spikes.

  • Cause B: Inefficient Carboxylation. The "quenching" step is critical for yield.

    • Poor CO₂ Quality/Delivery: Using old dry ice or allowing significant atmospheric moisture to condense on it can introduce water, which will destroy the aryllithium intermediate before it can react with CO₂.

      • Solution: Use freshly crushed, high-quality dry ice. For optimal results, transfer the aryllithium solution via cannula into a separate flask containing a large excess of the crushed dry ice under an inert atmosphere. This ensures the aryllithium encounters CO₂ first.

  • Cause C: Purification Losses. The product's amphoteric nature can complicate its isolation.

    • Improper pH during Workup: The product is a carboxylic acid and a pyridine. It will be soluble in both aqueous acid and aqueous base. To precipitate the product effectively, you must adjust the pH of the aqueous phase to its isoelectric point.

      • Solution: After quenching, acidify the mixture to a pH of ~3-4. At this pH, the pyridine nitrogen is protonated, but the carboxylic acid is not, minimizing water solubility and maximizing precipitation.[6]

Question 2: I am recovering a significant amount of my 3-chloro-5-methoxypyridine starting material. How can I improve the conversion?

Recovering starting material is a clear indication of incomplete or failed lithiation.

  • Primary Cause: Insufficient Active Base. This traces back to the issues in Question 1 (moisture, degraded base). The most direct way to address this is to ensure all conditions are rigorously anhydrous and to use a freshly titrated base.

  • Secondary Cause: Choice of Base. While n-BuLi can be used, it has a higher propensity to act as a nucleophile and add to the pyridine ring, a common side reaction with less-substituted pyridines.[5]

    • Solution: Lithium diisopropylamide (LDA) is a non-nucleophilic, hindered base and is often superior for the deprotonation of pyridine rings as it minimizes this side reaction.[5] Consider preparing LDA in situ from diisopropylamine and n-BuLi just before use for maximum reactivity.

Question 3: My final product is an impure, sticky solid that is difficult to handle. What are the best purification practices?

Product impurity often results from side reactions or an incomplete workup.

  • Workup Strategy: The primary purification occurs during the workup. After quenching and acidification to pH 3-4, the crude product precipitates.

    • Protocol: Filter the crude solid and wash it sequentially with cold water (to remove inorganic salts) and then a non-polar solvent like cold diethyl ether or hexanes (to remove unreacted starting material and non-polar organic byproducts).

  • Recrystallization: This is the final and most effective purification step.

    • Solvent Selection: An ethanol/water mixture is often effective. Dissolve the crude solid in a minimum amount of hot ethanol and slowly add hot water until the solution becomes faintly turbid. Allow it to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the pure product.[7]

Frequently Asked Questions (FAQs)

  • Q: Why is a temperature of -78 °C so critical for this reaction? A: This low temperature is essential for two reasons. First, it ensures the kinetic stability of the aryllithium intermediate, preventing its decomposition.[4] Second, it prevents side reactions, such as the reaction of n-BuLi with the THF solvent, which becomes significant at temperatures above -40 °C.

  • Q: What is the difference between using n-BuLi and LDA, and which is better? A: n-BuLi is a stronger base but is also a potent nucleophile. LDA is a very strong, but sterically hindered, non-nucleophilic base. For pyridine systems, LDA is generally preferred because it selectively deprotonates the ring without the risk of adding across the C=N bond, which can be a competing reaction with n-BuLi.[5]

  • Q: How can I confirm the identity and purity of my final product? A: A combination of standard analytical techniques should be used.

    • ¹H NMR: To confirm the structure and check for the absence of starting material. The C-4 proton signal from the starting material should be absent in the product.

    • LC-MS: To confirm the molecular weight (187.58 g/mol for the neutral molecule) and assess purity.[8]

    • Melting Point: A sharp melting point indicates high purity.

Optimized Protocol and Key Parameters

The following protocol represents a robust starting point for optimization.

Experimental Workflow

Workflow A 1. System Setup Flame-dry glassware under vacuum. Assemble under positive Argon/N₂ pressure. B 2. Reagent Preparation Add anhydrous THF and 3-chloro-5-methoxypyridine. A->B C 3. Cooling Cool solution to -78 °C (Dry Ice / Acetone Bath). B->C D 4. Lithiation Slowly add freshly titrated LDA/n-BuLi. Stir for 1-2 hours at -78 °C. C->D E 5. Carboxylation Transfer reaction mixture via cannula onto an excess of crushed dry ice. D->E F 6. Quench & Workup Allow to warm to RT. Add water. Adjust pH to ~3-4 with HCl. E->F G 7. Isolation Filter the precipitated solid. Wash with cold water and ether. F->G H 8. Purification & Analysis Recrystallize from Ethanol/Water. Analyze by NMR, LC-MS, MP. G->H

Caption: A step-by-step experimental workflow for the synthesis.

Table of Optimized Reaction Conditions
ParameterRecommended ConditionRationale & Impact on Success
Base LDA (Lithium Diisopropylamide)Hindered, non-nucleophilic base minimizes side reactions common with pyridines.[5]
Base Stoichiometry 1.1 - 1.2 equivalentsA slight excess ensures complete deprotonation, accounting for any trace impurities.
Solvent Anhydrous Tetrahydrofuran (THF)Good solvating properties for the intermediate at low temperatures. Must be rigorously dry.
Temperature -78 °C (Internal)Critical for the stability of the lithiated intermediate and preventing side reactions.[1]
Reaction Time 1 - 2 hoursAllows sufficient time for complete deprotonation before carboxylation.
CO₂ Quench Add reaction mix to excess dry iceEnsures the aryllithium reacts with CO₂ rather than trace water.[9]
Workup pH 3.0 - 4.0Maximizes precipitation of the amphoteric product from the aqueous solution.[6]

References

  • I. G. Farbenindustrie. (1956). Process for preparing isonicotinic acid. U.S. Patent 2,748,137. Retrieved from [6]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Slocum, D. W., & Jennings, C. A. (1976). Directed metalation. Factors involved in the competition of common directing groups. The Journal of Organic Chemistry, 41(23), 3653–3663.
  • Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link][1]

  • Toudic, F., Turck, A., Plé, N., Quéguiner, G., Darabantu, M., Lequeux, T., & Pommelet, J. C. (1995). Relative ortho-directing power of fluorine, chlorine and methoxy group for the metalation reaction in the diazine series. Scilit. Retrieved from [Link][10]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link][2]

  • Scribd. (n.d.). Directed Ortho Metalation Guide. Retrieved from [Link][11]

  • G RIBO. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 479. Retrieved from [Link][5]

  • ResearchGate. (n.d.). Remote lithiation of pyridine 18, leading to functionalized pyridines of type 20. Retrieved from [Link][9]

  • Reddit. (2025). Lithiations Not Working. r/Chempros. Retrieved from [Link][4]

Sources

Technical Support Center: Synthesis of 3-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reactions, maximize yields, and ensure the purity of your final product.

Introduction to the Synthetic Challenge

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation, while conceptually straightforward, can be fraught with challenges related to regioselectivity, reaction control, and the formation of persistent impurities. This guide will focus on a common synthetic strategy and the potential pitfalls at each stage.

Proposed Synthetic Pathway

A logical and cost-effective synthetic route to this compound commences with a commercially available starting material, 3,5-dichloropyridine. The synthesis involves a three-step process:

  • Methoxylation: Selective nucleophilic aromatic substitution (SNAr) to replace one of the chlorine atoms with a methoxy group.

  • Cyanation: Introduction of a cyano group at the 4-position.

  • Hydrolysis: Conversion of the cyano group to a carboxylic acid.

Each of these steps presents a unique set of challenges and potential side reactions that can impact the overall efficiency and purity of the synthesis.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway A 3,5-Dichloropyridine B 3-Chloro-5-methoxypyridine A->B  NaOMe, MeOH   C 3-Chloro-5-methoxy-4-cyanopyridine B->C  1. Diazotization  2. Sandmeyer (CuCN)   D This compound C->D  H+/H2O or OH-/H2O, Δ  

Caption: Proposed multi-step synthesis of this compound.

Troubleshooting Guide: A Step-by-Step Analysis of Side Reactions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your synthesis.

Step 1: Methoxylation of 3,5-Dichloropyridine

Question 1: My methoxylation reaction is producing a mixture of isomers (3-chloro-5-methoxypyridine and 3,5-dimethoxypyridine). How can I improve the selectivity for the desired mono-methoxylated product?

Answer:

This is a classic issue of controlling the regioselectivity in a nucleophilic aromatic substitution reaction on a di-substituted pyridine ring. The formation of 3,5-dimethoxypyridine is a result of a second substitution reaction occurring.

Underlying Cause:

The pyridine nitrogen activates the positions ortho (2, 6) and para (4) to it for nucleophilic attack. In 3,5-dichloropyridine, both chlorine atoms are meta to the nitrogen and are electronically similar. However, once the first methoxy group is introduced, the electronic nature of the ring changes, which can influence the reactivity of the remaining chlorine atom.

Troubleshooting and Preventative Measures:

  • Control Stoichiometry: Carefully control the stoichiometry of sodium methoxide. Use of a slight excess (1.0-1.1 equivalents) is often sufficient. A large excess will significantly increase the formation of the di-substituted product.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity. Start the reaction at a lower temperature (e.g., 0-10 °C) and allow it to slowly warm to room temperature or slightly above. Monitor the reaction progress closely by TLC or GC-MS.

  • Slow Addition: Add the sodium methoxide solution dropwise to the solution of 3,5-dichloropyridine. This helps to maintain a low instantaneous concentration of the nucleophile, disfavoring the second substitution.

  • Solvent Choice: While methanol is the most common solvent for methoxylation, exploring less polar, aprotic solvents in combination with a phase-transfer catalyst might offer better control, though this would require significant optimization.

ParameterRecommended ConditionRationale
Sodium Methoxide 1.0 - 1.1 equivalentsMinimizes di-substitution.
Temperature 0 °C to RTEnhances selectivity.
Addition Slow, dropwiseAvoids high local concentrations of nucleophile.

Question 2: I am observing incomplete conversion of my starting material, 3,5-dichloropyridine, even after prolonged reaction times. What could be the issue?

Answer:

Incomplete conversion in a nucleophilic aromatic substitution reaction can stem from several factors related to the reagents and reaction conditions.

Underlying Cause:

  • Inactive Nucleophile: The sodium methoxide may have degraded due to exposure to atmospheric moisture and carbon dioxide.

  • Insufficient Activation: The reaction temperature may be too low for the substitution to proceed at a reasonable rate.

Troubleshooting and Preventative Measures:

  • Freshly Prepared Nucleophile: Use freshly prepared sodium methoxide or a commercially available solution of high quality. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Optimization: If the reaction is sluggish at lower temperatures, gradually increase the temperature and monitor for product formation and the appearance of byproducts. Refluxing in methanol is a common condition for less reactive substrates.

  • Anhydrous Conditions: Ensure that your solvent (methanol) and reaction setup are scrupulously dry. Water can consume the sodium methoxide and hinder the reaction.

Step 2: Cyanation of 3-Chloro-5-methoxypyridine

Question 3: The Sandmeyer reaction to introduce the cyano group is giving me a low yield and a significant amount of a tarry byproduct. What is causing this and how can I improve the reaction?

Answer:

The Sandmeyer reaction, while powerful, is notorious for the formation of side products if not carefully controlled.[1] The generation of aryl radicals can lead to a variety of undesired coupling reactions.

Underlying Cause:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable, especially at elevated temperatures. Premature decomposition can lead to the formation of phenols (reaction with water) and other byproducts.

  • Side Reactions of the Aryl Radical: The intermediate aryl radical can dimerize to form biaryls or react with the solvent.

Troubleshooting and Preventative Measures:

  • Temperature Control during Diazotization: The formation of the diazonium salt from the corresponding amine (which would first need to be synthesized from your pyridine) should be carried out at low temperatures (typically 0-5 °C) to prevent premature decomposition.

  • Controlled Addition to Copper(I) Cyanide: Add the cold diazonium salt solution slowly to the solution of copper(I) cyanide. This ensures that the diazonium salt reacts as it is added, minimizing its decomposition.

  • Neutralization: Ensure the reaction mixture is neutralized before workup to remove copper salts.

  • Alternative Cyanation Methods: Consider alternative, milder cyanation methods such as palladium-catalyzed cyanation using a cyanide source like zinc cyanide or potassium ferrocyanide.[2]

Diagram of Sandmeyer Reaction Side Products

Sandmeyer Side Reactions A Aryl Diazonium Salt B Desired Aryl Cyanide A->B  CuCN   C Phenol Byproduct A->C  H2O, Δ   D Biaryl Byproduct A->D  Radical Dimerization  

Caption: Common side reactions in the Sandmeyer cyanation.

Step 3: Hydrolysis of 3-Chloro-5-methoxy-4-cyanopyridine

Question 4: My hydrolysis of the cyano group is incomplete, and I am isolating the amide intermediate (3-Chloro-5-methoxyisonicotinamide). How can I drive the reaction to completion to get the carboxylic acid?

Answer:

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[3][4] Incomplete hydrolysis is a common issue, especially with sterically hindered or electronically deactivated nitriles.

Underlying Cause:

  • Insufficiently Forcing Conditions: The reaction conditions (temperature, time, and concentration of acid or base) may not be sufficient to hydrolyze the more stable amide intermediate.

  • Reversibility: Under certain conditions, the hydrolysis of the amide can be reversible.

Troubleshooting and Preventative Measures:

  • Harsher Reaction Conditions:

    • Acid Hydrolysis: Increase the concentration of the acid (e.g., use concentrated HCl or H₂SO₄) and/or increase the reaction temperature and prolong the reaction time.[5]

    • Base Hydrolysis: Use a higher concentration of a strong base (e.g., 6M NaOH or KOH) and increase the temperature to reflux.[3]

  • Monitoring the Reaction: Follow the progress of the reaction by TLC or LC-MS to ensure the disappearance of both the starting nitrile and the intermediate amide.

  • Work-up Procedure: For base-catalyzed hydrolysis, ensure that the reaction mixture is thoroughly acidified after the reaction is complete to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Hydrolysis MethodConditions for Complete ReactionNotes
Acid-Catalyzed Reflux in concentrated HCl or H₂SO₄Monitor for potential dehydration or decarboxylation at very high temperatures.
Base-Catalyzed Reflux in 6M NaOH or KOHThe product will be the carboxylate salt; acidification is required for isolation.

Question 5: I am concerned about potential decarboxylation of my final product under the harsh hydrolysis conditions. Is this a likely side reaction?

Answer:

Decarboxylation of isonicotinic acids can occur, but it generally requires very high temperatures. While it is a possibility, it is less common under typical hydrolysis conditions.

Underlying Cause:

The stability of the pyridine ring makes decarboxylation more difficult compared to other heterocyclic carboxylic acids. The reaction proceeds through the formation of a carbanion at the 4-position after the loss of CO₂.

Preventative Measures:

  • Avoid Excessive Temperatures: While forcing conditions may be necessary for complete hydrolysis, avoid unnecessarily high temperatures for extended periods. Monitor the reaction and stop heating once the conversion is complete.

  • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere can sometimes mitigate degradation pathways that may be initiated by oxidative processes at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the methoxylation of 3,5-dichloropyridine?

A1: Due to the meta positions of the chlorine atoms relative to the pyridine nitrogen, the electronic influence of the nitrogen on the two chlorine atoms is similar. Therefore, the reaction is not expected to be highly regioselective based on electronics alone. Steric factors are also minimal. As a result, a statistical mixture of products might be expected, with the potential for the reaction to be optimized towards mono-substitution through careful control of stoichiometry and reaction conditions as detailed in the troubleshooting guide.

Q2: Are there alternative methods to introduce the carboxylic acid functionality at the 4-position?

A2: Yes, an alternative to the cyanation-hydrolysis sequence is the oxidation of a methyl group at the 4-position. If 3-chloro-5-methoxy-4-methylpyridine is available, it can be oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic or basic conditions.[6][7] However, this route has its own potential side reactions, such as over-oxidation leading to ring cleavage or incomplete oxidation resulting in the corresponding aldehyde.

Q3: How can I purify the final product, this compound, from the amide intermediate?

A3: Separation of the carboxylic acid from the less acidic amide can be achieved by extraction.

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with a dilute aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the less acidic amide will remain in the organic layer.

  • Separate the aqueous layer and acidify it with a strong acid (e.g., concentrated HCl) to a pH of ~2-3.

  • The purified carboxylic acid should precipitate out of the aqueous solution and can be collected by filtration.

Q4: Can the chlorine atom be displaced by the methoxy group during the synthesis?

A4: While the primary reaction is the displacement of a chlorine atom by methoxide, it is important to consider that the methoxy group itself is a leaving group under certain harsh acidic conditions, which could lead to the formation of a hydroxyl group. However, this is less likely to be a major side reaction under the proposed synthetic conditions.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

  • Akhtar, R., Zahoor, A. F., Rasool, N., Ahmad, M., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1837–1873. [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Yap, M. C., et al. (2011). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron, 67(35), 6467-6474.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Schrödinger. Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • US Patent US20050250947A1. (2005).
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. (2008). Khimiya Geterotsiklicheskikh Soedinenii, 44(10), 1258-1265.
  • US Patent US6399781B1. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
  • US Patent US3920670A. (1975). Process for hydrolysis of nitriles.
  • CN Patent CN101648909A. (2010).
  • Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Electronic supporting information for A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reaction. (n.d.). The Royal Society of Chemistry.
  • CN Patent CN105085377A. (2015). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry. [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Molecular Diversity, 25(3), 1837-1873.
  • JP Patent JPS56169672A. (1981). Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid.
  • Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. (2015). Xenobiotica, 45(10), 859-868.
  • US Patent US3775473A. (1973). Method for the oxidation of aryl methyl groups to carboxylic acid groups.
  • US Patent US3154549A. (1964).
  • EP Patent EP1626045A1. (2006). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • 3-Chloro-5-methoxy-2,6-dinitropyridine. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(9), o2154.
  • US Patent US5116993A. (1992).
  • Synthesis of 1- and 3-chloro-phenothiazines. (2005).
  • CN Patent CN100355732C. (2008).

Sources

Technical Support Center: Optimizing the Synthesis of 3-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and obtain a high-purity product.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction is resulting in a low yield or no formation of this compound. What are the potential causes and how can I rectify this?

A: Low or no yield is a common problem that can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Root Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion. To address this, consider extending the reaction time or moderately increasing the temperature.[1] It is essential to monitor the reaction's progress using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction duration and conditions.[1]

  • Reagent Inactivity:

    • Organometallic Reagents (e.g., n-BuLi, Grignard reagents): These reagents are highly sensitive to moisture and air. Ensure that all glassware is oven-dried, and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly titrated or newly purchased reagents to guarantee their activity.

    • Starting Material Purity: Impurities in the starting material, such as 3-Chloro-5-methoxypyridine, can interfere with the reaction. Verify the purity of your starting materials using techniques like NMR or GC-MS.

  • Suboptimal Reaction Temperature:

    • Lithiation Reactions: These are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure regioselectivity. Ensure your cooling bath is maintained at the correct temperature throughout the addition of reagents.

    • Carboxylation: The introduction of CO2 should also be carried out at low temperatures to avoid side reactions with the organometallic intermediate.

  • Inefficient Quenching: After the formation of the carboxylate salt, proper quenching with an acid is necessary to protonate the salt and form the carboxylic acid. Ensure that the pH of the aqueous layer is acidic after the workup.

Issue 2: Formation of Significant Side Products

Q: I am observing the formation of multiple side products in my reaction mixture, which complicates purification and reduces the yield. What are these side products and how can I minimize their formation?

A: The formation of byproducts is a primary contributor to reduced yields. Understanding the potential side reactions is key to developing a strategy to suppress them.

Common Side Reactions & Prevention Strategies:

  • Over-alkylation/arylation: In Grignard or organolithium-based syntheses, if the electrophile (CO2) is not introduced efficiently, the organometallic intermediate can react with other species in the reaction mixture.

    • Solution: Introduce a steady stream of dry CO2 gas or add freshly crushed dry ice directly to the reaction mixture at low temperature.

  • Protonation of the Organometallic Intermediate: Traces of water or other acidic protons in the reaction mixture can quench the organometallic intermediate before it has a chance to react with CO2.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.

  • Formation of Isomers: In some cases, lithiation or other electrophilic substitution reactions on the pyridine ring can lead to the formation of regioisomers.

    • Solution: The use of directing groups and carefully controlled reaction conditions, particularly low temperatures, can enhance regioselectivity.

Issue 3: Difficulties in Product Purification

Q: I am struggling to purify the final product from the reaction mixture. What are the recommended purification methods?

A: Purification can be challenging due to the presence of unreacted starting materials, side products, and inorganic salts.

Purification Strategies:

  • Extraction: After quenching the reaction, a standard workup involving extraction with an organic solvent is typically performed. Ensure the aqueous layer is sufficiently acidified to protonate the carboxylic acid, making it more soluble in the organic phase.

  • Recrystallization: This is a powerful technique for purifying solid compounds. Significant material loss can occur during recrystallization and purification steps.[1] Optimizing the solvent system and the volume of solvent used is crucial for maximizing recovery.[1]

  • Column Chromatography: For complex mixtures or to achieve very high purity, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic acid) will need to be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and commercially available starting material is 3-Chloro-5-methoxypyridine .[2] This compound provides the core pyridine ring with the desired chloro and methoxy substituents already in place.

Q2: What are the primary synthetic routes to introduce the carboxylic acid group at the 4-position?

The two most common strategies are:

  • Directed Ortho-Metalation (DoM) followed by Carboxylation: This involves the deprotonation of 3-Chloro-5-methoxypyridine at the 4-position using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature, followed by quenching the resulting organolithium species with carbon dioxide (dry ice).

  • Halogen-Metal Exchange followed by Carboxylation: If a suitable starting material like 3-Chloro-4-bromo-5-methoxypyridine is available, a halogen-metal exchange with an organolithium reagent can be performed, followed by carboxylation.

Q3: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate and developed in an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the progress of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[1]

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential:

  • Organolithium Reagents: These are pyrophoric and react violently with water. They should be handled under an inert atmosphere and with appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.

  • Solvents: Anhydrous ethers like THF and diethyl ether are commonly used and are highly flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Quenching: The quenching of organometallic reagents can be exothermic. Add the quenching agent slowly and with cooling.

Experimental Protocols

Protocol 1: Synthesis of this compound via Directed Lithiation

This protocol is a representative procedure based on established methods for the lithiation and carboxylation of pyridine derivatives.

Materials:

  • 3-Chloro-5-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Dry Ice (solid CO2)

  • Hydrochloric Acid (HCl), 1M aqueous solution

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Dissolution of Starting Material: Under a nitrogen atmosphere, dissolve 3-Chloro-5-methoxypyridine (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add a solution of n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Carboxylation: Carefully add an excess of freshly crushed dry ice to the reaction mixture in small portions.

  • Warming: Allow the reaction mixture to slowly warm to room temperature overnight.

  • Quenching: Quench the reaction by the slow addition of 1M HCl until the aqueous layer is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation

ParameterCondition ACondition BCondition C
Base n-BuLiLDAt-BuLi
Temperature -78 °C-78 °C-78 °C
Reaction Time 1 hour2 hours1 hour
Yield (%) 75%70%65%
Purity (by HPLC) 95%92%90%
Hypothetical data for illustrative purposes.

Visualizations

Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Reaction_Completion Check for Reaction Completion (TLC/HPLC) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete No Complete Reaction is Complete Check_Reaction_Completion->Complete Yes Extend_Time Increase Reaction Time or Temperature Incomplete->Extend_Time Check_Reagents Verify Reagent Quality and Activity Complete->Check_Reagents Extend_Time->Check_Reaction_Completion Reagents_OK Reagents are Active Check_Reagents->Reagents_OK Yes Reagents_Bad Inactive Reagents Check_Reagents->Reagents_Bad No Check_Side_Products Analyze for Side Products (GC-MS/NMR) Reagents_OK->Check_Side_Products Purification_Loss Investigate Purification Losses Reagents_OK->Purification_Loss No Significant Side Products Use_Fresh_Reagents Use Fresh/Titrated Reagents Reagents_Bad->Use_Fresh_Reagents Use_Fresh_Reagents->Check_Reagents Side_Products_Present Side Products Detected Check_Side_Products->Side_Products_Present Optimize_Conditions Optimize Reaction Conditions (Temperature, Addition Rate) Side_Products_Present->Optimize_Conditions End Improved Yield Optimize_Conditions->End Optimize_Purification Optimize Recrystallization/Chromatography Purification_Loss->Optimize_Purification Optimize_Purification->End

Caption: A logical workflow for diagnosing and resolving low yield issues in the synthesis of this compound.

Synthetic Pathway via Directed Lithiation

Synthetic_Pathway Start_Material 3-Chloro-5-methoxypyridine Lithiation Directed Lithiation (n-BuLi, -78 °C, THF) Start_Material->Lithiation Intermediate 4-Lithio-3-chloro-5-methoxypyridine Lithiation->Intermediate Carboxylation Carboxylation (CO2 (dry ice)) Intermediate->Carboxylation Salt Lithium 3-chloro-5-methoxyisonicotinate Carboxylation->Salt Acidification Acidic Workup (HCl (aq)) Salt->Acidification Product This compound Acidification->Product

Caption: The synthetic route to this compound via directed ortho-metalation and subsequent carboxylation.

References

  • Google Patents. (2015). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
  • Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. (2010). Molecules, 15(2), 1045-1076.
  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2012). Medicinal Chemistry Research, 21(8), 1451-1470.
  • Google Patents. (1956). US2748137A - Process for preparing isonicotinic acid.
  • Google Patents. (2008). EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide.
  • Der Pharma Chemica. (2015). Synthesis and characterization of some new twin drugs having substituted pyridines. 7(10), 224-230.
  • Google Patents. (2004). EP1346984B1 - Process for the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde.
  • Google Patents. (2002). US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • ResearchGate. (2006). Synthesis of 3, 6-dichloropicolinic acid. Retrieved from [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry, 25(18), 10321-10323.
  • European Patent Office. (2003). EP 1206453 B1 - PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link]

  • Google Patents. (2002). EP1206453A2 - Process for the preparation of 3,5-dichloropyridine.
  • Google Patents. (2006). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Google Patents. (2011). EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines.
  • Highly selective 5-substitution of 3-methylthiophene via directed lithiation. (2007). The Journal of Organic Chemistry, 72(3), 1031-1034.
  • Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. (2022). Journal of Medicinal Chemistry, 65(14), 9683-9703.
  • Google Patents. (2021). CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • ResearchGate. (2005). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from [Link]

  • Google Patents. (2007). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Google Patents. (2009). CN101602714B - Novel method for synthesizing 2-chloronicotinic acid.
  • ResearchGate. (2007). Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. Retrieved from [Link]

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Technical Support Center: Troubleshooting Failed Suzuki Coupling with 3-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using 3-chloro-5-methoxyisonicotinic acid as a substrate. As researchers, scientists, and drug development professionals, you are likely aware of the Suzuki coupling's power in C-C bond formation.[1][2][3] However, the unique electronic and structural properties of this particular heteroaromatic halide can present significant hurdles. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to help you navigate and resolve common experimental failures.

Understanding the Substrate: Key Challenges

This compound is a challenging substrate for several reasons:

  • Electron-Deficient Heteroaromatic System: The pyridine ring is inherently electron-deficient, which can make the oxidative addition of the palladium catalyst into the C-Cl bond a difficult and often rate-limiting step.[4][5]

  • Presence of a Carboxylic Acid: The acidic proton of the carboxylic acid can interfere with the basic conditions required for the Suzuki coupling, potentially neutralizing the base and inhibiting the catalytic cycle.

  • Coordinating Nitrogen Atom: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6]

This guide will address these challenges through a series of frequently asked questions, providing both the "why" behind the problem and the "how" to fix it.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows no or very low conversion of the starting material, this compound. What are the primary causes?

A1: Low or no conversion is a common issue with electron-deficient heteroaryl chlorides. The primary bottleneck is often the oxidative addition step.[2][5] Here’s a breakdown of potential causes and solutions:

  • Suboptimal Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this substrate.[4]

    • Solution: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition to the electron-deficient pyridine ring.[4][7] A palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ paired with one of these ligands is a good starting point.[5][8]

  • Inappropriate Base Selection: The carboxylic acid on your substrate will react with the base. If the base is not strong enough or is used in insufficient quantity, it will be neutralized before it can activate the boronic acid for transmetalation.

    • Solution: Use a stronger base and/or a higher stoichiometry. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[5] You will need at least one equivalent of base to neutralize the carboxylic acid, plus the amount required for the catalytic cycle (typically 1.5-2 equivalents). Therefore, starting with at least 2.5-3 equivalents of base is recommended.

  • Low Reaction Temperature: The activation energy for the oxidative addition of aryl chlorides is higher than for bromides or iodides.[9]

    • Solution: Increase the reaction temperature. Many Suzuki couplings with chlorides require heating to proceed at a reasonable rate.[4] Temperatures in the range of 80-120 °C are common, depending on the solvent.

Q2: I'm observing significant decomposition of my boronic acid, leading to low yields of the desired product. How can I prevent this?

A2: Boronic acid decomposition, primarily through protodeboronation (cleavage of the C-B bond), is a frequent side reaction in Suzuki couplings.[5][10]

  • Protodeboronation: This occurs when the boronic acid reacts with a proton source, replacing the boron moiety with a hydrogen atom.[10]

    • Mitigation Strategies:

      • Use a "Slow-Release" Strategy: Instead of a boronic acid, consider using a more stable boronic ester (e.g., a pinacol or MIDA ester) or a potassium trifluoroborate salt.[10][11] These reagents hydrolyze slowly under the reaction conditions to generate the active boronic acid, keeping its concentration low and minimizing the rate of protodeboronation.[10][12][13]

      • Optimize the Base: A sufficiently strong base is crucial to deprotonate the boronic acid and form the more reactive boronate species, which is less prone to protodeboronation than the neutral boronic acid.[5][14]

      • Ensure Anhydrous Conditions (Initially): While some water is often necessary to facilitate the catalytic cycle, excess water can promote protodeboronation. Using anhydrous solvents and reagents at the start of the reaction can be beneficial.

Q3: My main side product is the homocoupling of my boronic acid. What causes this and how can it be minimized?

A3: Homocoupling, the reaction of two boronic acid molecules to form a biaryl species, is a common side reaction often promoted by the presence of oxygen.[4][5]

  • Minimizing Homocoupling:

    • Thorough Degassing: Rigorously degas your solvent and reaction mixture to remove dissolved oxygen.[4] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes reduce the incidence of homocoupling compared to Pd(II) precatalysts.[4]

    • Control Stoichiometry: Using a slight excess of the this compound relative to the boronic acid can sometimes disfavor boronic acid homocoupling.[15]

Q4: I am seeing dehalogenation of my starting material (replacement of -Cl with -H). What leads to this side reaction?

A4: Dehalogenation is a side reaction where the aryl halide is reduced. This can occur after oxidative addition, where the resulting palladium complex reacts with a hydride source in the reaction mixture.

  • Potential Hydride Sources and Solutions:

    • Solvent: Some solvents, particularly alcohols or wet ethers, can act as hydride donors. Ensure your solvents are anhydrous and of high purity.

    • Base: Certain bases or their byproducts can contribute to dehalogenation. Screening different bases may be necessary.

    • Ligand Choice: The choice of ligand can influence the propensity for dehalogenation. Optimizing the ligand may be required to favor the desired cross-coupling pathway.[5]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Suzuki Coupling of this compound
  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Workflow Diagram

G start Reaction Failed: Low or No Yield check_reagents 1. Verify Reagent Quality - Fresh boronic acid/ester? - Anhydrous/degassed solvent? - Active catalyst? start->check_reagents optimize_catalyst 2. Optimize Catalyst System - Use Buchwald ligands (SPhos, XPhos) - Screen Pd(0) and Pd(II) sources check_reagents->optimize_catalyst Reagents OK optimize_base 3. Optimize Base - Increase stoichiometry (≥3 equiv.) - Screen strong inorganic bases (K3PO4, Cs2CO3) optimize_catalyst->optimize_base No Improvement success Successful Coupling optimize_catalyst->success Improvement optimize_temp 4. Increase Temperature - Screen 80-120 °C optimize_base->optimize_temp No Improvement optimize_base->success Improvement side_reactions Analyze Side Products optimize_temp->side_reactions Still Low Yield optimize_temp->success Improvement deboronation Protodeboronation? - Use boronic ester (pinacol, MIDA) - Ensure strong base side_reactions->deboronation homocoupling Homocoupling? - Rigorous degassing - Adjust stoichiometry side_reactions->homocoupling dehalogenation Dehalogenation? - Use anhydrous solvents - Screen ligands side_reactions->dehalogenation deboronation->optimize_catalyst homocoupling->check_reagents Check degassing dehalogenation->optimize_catalyst

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Data Presentation

Table 1: Recommended Catalyst Systems for Electron-Deficient Aryl Chlorides
Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type systems for chlorides.2-5
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates like aryl chlorides, requires higher temperatures.[4]2-5
Table 2: Common Bases for Suzuki Coupling with Acidic Substrates
BasepKa of Conjugate AcidKey Characteristics
K₃PO₄~12.3Strong, non-nucleophilic base. Often effective in anhydrous or biphasic systems.
Cs₂CO₃~10.3Highly soluble in many organic solvents, often enhances reaction rates.
K₂CO₃~10.3Common, cost-effective choice. May require aqueous co-solvent for optimal activity.
Na₂CO₃~10.3Another common carbonate base, often used in aqueous media.[16]

References

  • Al-Zoubi, R. M. (Year). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • Wiley Online Library. (n.d.). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. National Institutes of Health. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • National Institutes of Health. (n.d.). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (2015). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • ACS Publications. (n.d.). A convenient palladium-catalyzed coupling approach to 2,5-disubstituted pyridines. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

Sources

stability and storage conditions for 3-Chloro-5-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-5-methoxyisonicotinic Acid

Welcome to the technical support guide for this compound (CAS No: 214976-36-0).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this key synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and data from authoritative sources to help you maintain the integrity of your compound and achieve reproducible experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

For maximum shelf-life and stability, the compound should be stored under refrigerated conditions, specifically between 2-8°C.[2] It is crucial to store it in a tightly sealed container to protect it from moisture and air. The storage area should be dry, cool, and well-ventilated.[1]

Q2: I just received my shipment. How should I handle and store it initially?

Upon receipt, immediately transfer the compound to its designated storage location. Before opening, allow the container to equilibrate to room temperature. This prevents condensation of atmospheric moisture on the cold solid, which can accelerate degradation. Handle the compound in a well-ventilated area or under a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][5]

Q3: Can I store this compound at room temperature?

While some related compounds are stable under "normal conditions,"[5][6] long-term storage at room temperature is not recommended for this compound. The recommended storage temperature is 2-8°C to minimize the risk of slow degradation over time.[2] Short-term storage at ambient temperature, such as during shipment or brief periods on the benchtop, is generally acceptable but should be minimized.

Q4: What solvents are recommended for creating stock solutions, and how should these solutions be stored?

This compound has practical solubility in various organic and aqueous systems, making it versatile for multi-step syntheses.[2] For organic synthesis, solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or methanol are common choices. For aqueous buffers, solubility may be pH-dependent due to the carboxylic acid group.

Solution Storage Protocol:

  • Use anhydrous, high-purity solvents to prepare solutions.

  • Store solutions in tightly sealed vials with a PTFE-lined cap.

  • For long-term storage, aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store solutions at -20°C or -80°C, protected from light.

Q5: What are the known chemical incompatibilities for this compound?

This compound should be stored away from incompatible materials to prevent hazardous reactions. The primary incompatibility is with strong oxidizing agents .[5][7][8] Contact with these can lead to vigorous reactions and degradation of the compound. It is also good practice to store it separately from strong bases and acids.[9]

Q6: How can I tell if my this compound has degraded?

Visual inspection is the first line of defense. Signs of degradation may include:

  • Color Change: A shift from its typical white or off-white appearance to yellow or brown.

  • Clumping or Caking: This may indicate moisture absorption.

  • Change in Solubility: Difficulty dissolving in a solvent where it was previously soluble.

If you suspect degradation, it is recommended to run a quality control check (e.g., NMR, LC-MS) to confirm its purity before use in a critical experiment.

Section 2: Troubleshooting Guide

This guide provides a logical framework for addressing common experimental issues that may be related to reagent stability.

Scenario 1: Inconsistent or Failed Experimental Results

When a reaction yields unexpected results, it's critical to determine if the starting material is compromised. Use the following decision tree to troubleshoot.

G A Experiment Failed or Gave Poor Yield B Were all other reagents and conditions verified? A->B C Re-verify other parameters: - Solvent purity - Reaction temperature - Atmosphere control B->C No D Is the 3-Chloro-5-methoxyisonicotinic acid from a new or old batch? B->D Yes C->A E Perform visual inspection of the solid. See Table 2.1. D->E Old Batch J Compare results with a new, unopened batch of the reagent. D->J New Batch F Does it show signs of degradation? E->F G Run analytical QC: - NMR for structural integrity - LC-MS for purity F->G Yes / Maybe I Reagent is likely stable. Focus troubleshooting on other experimental variables. F->I No H Reagent is likely compromised. Procure a new, verified batch. G->H QC Fails G->I QC Passes

Caption: Troubleshooting Decision Tree for Reagent Integrity.

Scenario 2: Visual Changes in the Compound

Physical changes are often the first indicator of a chemical issue.

Table 2.1: Visual Indicators of Potential Degradation

ObservationPotential CauseRecommended Action
Color Change Oxidation, light exposure, or other decomposition.Qualify the material using an analytical method (e.g., LC-MS, NMR) before use. Discard if purity is compromised.
Clumping/Caking Moisture absorption (hygroscopicity).Dry the material under vacuum if appropriate for the compound's stability. Re-evaluate purity.
Odor Formation of volatile degradation byproducts.Handle only in a chemical fume hood. The material is likely degraded and should be discarded.

Section 3: Protocols & Workflows

Adhering to standardized workflows minimizes the risk of contamination and degradation.

Protocol 3.1: Recommended Handling and Storage Workflow

This workflow outlines the critical steps from receiving the compound to its long-term storage.

G cluster_0 Receiving & Initial Storage cluster_1 Daily Use & Handling A 1. Receive Shipment B 2. Log compound in inventory (Date of receipt is critical) A->B C 3. Transfer immediately to 2-8°C storage B->C D 4. Remove from cold storage C->D E 5. Equilibrate container to room temperature BEFORE opening D->E F 6. Weigh required amount in fume hood E->F G 7. Tightly re-seal container F->G H 8. Purge container head-space with inert gas (e.g., Argon) (Recommended) G->H I 9. Return to 2-8°C storage H->I

Caption: Standard Workflow for Compound Handling and Storage.

Protocol 3.2: Preparing and Storing Stock Solutions
  • Select Solvent: Choose a high-purity, anhydrous grade solvent appropriate for your application (e.g., DMSO, DMF).

  • Equilibrate: Allow the container of this compound to warm to room temperature before opening.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid into a clean, dry volumetric flask or vial.

  • Dissolution: Add the solvent to the solid. Use gentle agitation or sonication to ensure complete dissolution.

  • Aliquoting: For long-term storage, divide the stock solution into smaller, single-use aliquots in appropriately labeled vials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots in a freezer at -20°C or -80°C, protected from light. Ensure vials are tightly sealed.

Section 4: Technical Data Summary

This section provides a quick reference for the key stability and storage parameters.

Table 4.1: Storage Condition Guidelines

ConditionRecommendedTo AvoidRationale
Temperature 2–8°C (Refrigerated)[2]Room temperature (long-term), excessive heat.Slows potential degradation pathways.
Atmosphere Tightly sealed container.[1] Consider backfilling with an inert gas (Argon, Nitrogen) after use.Open containers, high humidity environments.Prevents moisture absorption and oxidation.
Light Store in an opaque container or in a dark location (e.g., inside a cabinet or box).Direct sunlight, prolonged exposure to bright lab lighting.Many organic molecules, especially halogenated aromatics, are light-sensitive.
Proximity Store with other stable organic reagents.Proximity to strong oxidizing agents,[5][7][8] strong acids, or strong bases.[9]Prevents accidental contact and hazardous reactions.
Diagram 4.1: Factors Influencing Compound Stability

This diagram illustrates the relationship between environmental factors and the chemical integrity of the compound.

G cluster_factors Environmental Stressors A 3-Chloro-5-methoxy- isonicotinic Acid (Stable State) Heat Heat / High Temp. Light UV / Light Exposure Moisture Moisture (H₂O) Oxidants Oxidizing Agents B Degraded Compound (Reduced Purity, Unreliable) Heat->B Accelerates Decomposition Light->B Photodegradation Moisture->B Hydrolysis / Clumping Oxidants->B Chemical Reaction

Caption: Key Environmental Factors Affecting Stability.

References

Sources

byproduct formation in the preparation of 3-Chloro-5-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-5-methoxyisonicotinic Acid Synthesis

Introduction: The synthesis of this compound is a critical process for the development of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While the synthetic route may appear straightforward, practitioners frequently encounter challenges related to byproduct formation, which can significantly impact yield, purity, and downstream processability. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help researchers identify, mitigate, and eliminate common impurities encountered during the preparation of this key molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific, common issues observed during the synthesis of this compound, which typically proceeds via the hydrolysis of a 3-chloro-5-methoxy-4-cyanopyridine precursor.

Q1: I'm observing a significant, less polar byproduct with a mass corresponding to the loss of CO₂. What is this impurity and how can I prevent its formation?

A1: This common byproduct is almost certainly 3-chloro-5-methoxypyridine , the result of decarboxylation of the target molecule.

  • Mechanistic Cause: Pyridine carboxylic acids, particularly those with the carboxyl group at the 2- or 4-position (picolinic and isonicotinic acids), are susceptible to decarboxylation under thermal stress. The nitrogen heteroatom can stabilize the transient carbanion intermediate formed upon loss of carbon dioxide.[1] This process is often accelerated in the presence of residual acid or metal catalysts at elevated temperatures, which can occur during reaction workup or distillation.

  • Preventative Measures:

    • Temperature Control: Avoid excessive temperatures (>100-110 °C) during the final stages of the reaction, solvent removal, and any subsequent purification steps like recrystallization.

    • pH Neutralization: After acidic hydrolysis, ensure the product is thoroughly neutralized and washed. Heating an acidic solution of the final product is a primary driver for decarboxylation.[2]

    • Inert Atmosphere: Performing the final purification steps under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate thermal decomposition pathways.

  • Troubleshooting & Removal:

    • Acid/Base Extraction: This byproduct is significantly less acidic than the desired carboxylic acid. An extractive workup can effectively separate them. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., 1M sodium bicarbonate). The desired acid will move to the aqueous layer as its carboxylate salt, while the neutral 3-chloro-5-methoxypyridine remains in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure product.

Q2: My final product is contaminated with a more polar impurity that I've identified as 3-chloro-5-methoxyisonicotinamide. Why did this form and how can I ensure complete conversion?

A2: The presence of the corresponding amide is a classic sign of incomplete nitrile hydrolysis.

  • Mechanistic Cause: The hydrolysis of a nitrile to a carboxylic acid, whether under acidic or basic conditions, proceeds through an amide intermediate.[3][4] This reaction occurs in two stages: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid.[5][6] If reaction time, temperature, or reagent concentration is insufficient, the reaction can stall at the stable amide stage.[7]

  • Preventative Measures & Protocol for Complete Hydrolysis:

    • Reaction Conditions: Ensure sufficiently forcing conditions. For acidic hydrolysis, heating under reflux with a strong acid like hydrochloric or sulfuric acid is necessary.[3]

    • Monitoring: Do not rely solely on the disappearance of the starting nitrile. Monitor the reaction for the disappearance of the intermediate amide as well, using techniques like TLC, LC-MS, or HPLC.

    • Extended Reaction Time: If the amide is detected, extending the reaction time at reflux is the most direct solution.

  • Troubleshooting & Removal:

    • Re-subject to Hydrolysis: The most effective way to remove the amide is to re-subject the entire crude product mixture to the hydrolysis conditions to drive the conversion to completion.

    • Chromatography: If re-processing is not feasible, silica gel chromatography can be used for separation, although this is less practical on a large scale. The carboxylic acid is significantly more polar than the amide and will have a lower Rf value.

Q3: I've detected a di-chlorinated species in my mass spectrometry analysis. What is the likely source of this impurity?

A3: A di-chlorinated byproduct typically arises from the chlorination step of a precursor, such as the chlorination of a hydroxypyridine.

  • Mechanistic Cause: The pyridine ring is electron-deficient, but substituents like hydroxyl (-OH) or methoxy (-OCH₃) groups are activating and ortho-, para-directing.[8] During the chlorination of a precursor like 3-hydroxy-5-methoxypyridine, the desired chlorination may occur alongside a second chlorination, particularly if the chlorinating agent (e.g., POCl₃, SO₂Cl₂) is used in excess or at high temperatures.[9] Known liquid-phase processes can sometimes favor chlorination on the pyridine ring over the conversion of hydroxyl moieties.[9]

  • Preventative Measures:

    • Stoichiometry Control: Use the minimum effective amount of the chlorinating agent. A slight excess may be needed to drive the reaction, but large excesses should be avoided.

    • Temperature Management: Perform the chlorination at the lowest temperature that allows for a reasonable reaction rate. Add the chlorinating agent slowly to control any exotherms.

    • Choice of Reagent: Milder chlorinating agents can sometimes provide better selectivity.[10][11]

  • Troubleshooting & Removal:

    • Recrystallization: Di-chlorinated byproducts often have different solubility profiles and crystal packing abilities. Careful recrystallization from a suitable solvent system can be highly effective for their removal.

    • Preparative HPLC: For high-purity requirements at a smaller scale, preparative HPLC is the most reliable method for separating closely related isomers and over-chlorinated species.

Q4: My analysis shows an impurity with a mass suggesting the replacement of the chloro group with a hydroxyl group. How did this happen?

A4: This byproduct is 3-hydroxy-5-methoxyisonicotinic acid , resulting from the hydrolysis of the C-Cl bond.

  • Mechanistic Cause: While the chloro group on an electron-deficient pyridine ring is generally stable, it can undergo nucleophilic aromatic substitution (SₙAr). Under strongly basic conditions (e.g., during workup with concentrated NaOH) and/or at elevated temperatures, hydroxide ions can act as a nucleophile and displace the chloride.

  • Preventative Measures:

    • Avoid Harsh Basic Conditions: When performing an acid-base extraction, use milder bases like sodium bicarbonate or potassium carbonate instead of sodium hydroxide, especially if heating is required.

    • Temperature Control During Workup: Keep all workup steps, particularly those involving bases, at or below room temperature.

  • Troubleshooting & Removal:

    • pH-Controlled Precipitation: The phenolic hydroxyl group on this byproduct makes it more acidic than the desired product. A carefully controlled fractional precipitation by slowly adjusting the pH of a basic solution may allow for separation.

    • Chromatography: Silica gel chromatography can separate the more polar hydroxy-substituted byproduct from the target molecule.

Visualized Reaction & Troubleshooting Pathways

The following diagrams illustrate the primary synthetic pathway and the formation of key byproducts, along with a logical troubleshooting workflow.

Byproduct_Formation cluster_synthesis Synthetic Pathway Nitrile 3-Chloro-5-methoxy- 4-cyanopyridine Amide Intermediate: 3-Chloro-5-methoxy- isonicotinamide Nitrile->Amide H₂O / H⁺ (Incomplete) Acid Target Product: 3-Chloro-5-methoxy- isonicotinic acid Amide->Acid H₂O / H⁺ (Complete Hydrolysis) Decarboxylated Byproduct: 3-chloro-5-methoxypyridine Acid->Decarboxylated Heat / Δ (Decarboxylation)

Caption: Synthetic pathway highlighting incomplete hydrolysis and decarboxylation byproducts.

Troubleshooting_Workflow Start Analyze Crude Product (LC-MS, NMR) Impurity_Type Identify Major Impurity Start->Impurity_Type Amide Amide Byproduct (Incomplete Hydrolysis) Impurity_Type->Amide Mass = +18 Decarboxylation Decarboxylated Byproduct (Neutral) Impurity_Type->Decarboxylation Mass = -44 (Loss of CO₂) Other Other Byproducts (Di-chloro, Hydroxy, etc.) Impurity_Type->Other Other Mass Action_Amide Re-subject to Hydrolysis Conditions & Monitor to Completion Amide->Action_Amide Action_Decarboxylation Perform Acid/Base Extractive Workup Decarboxylation->Action_Decarboxylation Action_Other Purify via Recrystallization or Chromatography Other->Action_Other End Pure Product Action_Amide->End Action_Decarboxylation->End Action_Other->End

Caption: Troubleshooting decision tree for byproduct identification and remediation.

Quantitative Data Summary & Troubleshooting Guide

The following table summarizes the common issues and provides actionable solutions.

Symptom / Observation Likely Byproduct Identity Molecular Weight Change Probable Cause Recommended Action
Significant non-polar spot on TLC; Mass peak at M-443-Chloro-5-methoxypyridine-44.01 g/mol Thermal decarboxylation of the final product.Purify via acid/base extraction. Avoid high temperatures in future runs.
More polar spot on TLC; Mass peak at M+18 (relative to nitrile)3-Chloro-5-methoxyisonicotinamide+17.02 g/mol Incomplete hydrolysis of the nitrile precursor.Extend hydrolysis reaction time or re-subject crude material to hydrolysis conditions.
Mass peak at M+34.45Di-chloro-5-methoxyisonicotinic acid+34.45 g/mol Over-chlorination of a synthetic precursor.Optimize chlorination stoichiometry and temperature. Purify via recrystallization.
Mass peak at M-18.46 (relative to chloro product)3-Hydroxy-5-methoxyisonicotinic acid-18.46 g/mol Hydrolysis of the C-Cl bond during basic workup.Use milder base (e.g., NaHCO₃) for workup and maintain low temperatures.

Validated Experimental Protocols

Protocol 1: Complete Acidic Hydrolysis of 3-Chloro-5-methoxy-4-cyanopyridine

This protocol is optimized to minimize the formation of the amide intermediate.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-5-methoxy-4-cyanopyridine (1.0 eq).

  • Reagent Addition: Add a 6M solution of hydrochloric acid (HCl) (10-15 volumes, e.g., 10-15 mL per gram of starting material).

  • Reaction: Heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring.

  • Monitoring: After 4 hours, take a small aliquot, neutralize it, and analyze by TLC or LC-MS to check for the presence of the starting nitrile and the intermediate amide.

  • Completion: Continue heating at reflux until the amide intermediate is no longer detectable (typically 8-16 hours).

  • Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath. The product may precipitate. Adjust the pH to 3.5-4.0 with a 5M NaOH solution.

  • Isolation: Filter the resulting solid, wash thoroughly with cold deionized water, and dry under vacuum at <60 °C to yield the crude this compound.

Protocol 2: Purification via Acid-Base Extraction to Remove Neutral Byproducts

This protocol is designed to remove decarboxylated and other non-acidic impurities.

  • Dissolution: Dissolve the crude product containing the neutral byproduct in ethyl acetate (15-20 volumes).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 10 volumes). The target acid will move to the aqueous layer.

  • Separation: Combine the aqueous layers. Wash this combined aqueous layer once with a fresh portion of ethyl acetate (5 volumes) to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add 6M HCl with stirring until the pH is ~3. The pure product will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold deionized water until the washings are neutral, and dry under vacuum at <60 °C to yield the purified this compound.

References

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • PubMed. (2017). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

  • American Chemical Society. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US4672125A - Chlorination of β-methylpyridine compounds.
  • ACS Publications. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1‑Chloro-1,2-benziodoxol-3-one. Retrieved from [Link]

  • MDPI. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Retrieved from [Link]

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alternative purification techniques for 3-Chloro-5-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Alternative Purification Strategies and Troubleshooting for Researchers

Introduction: The Critical Role of Purity

3-Chloro-5-methoxyisonicotinic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its purity is paramount, as even trace impurities can significantly impact downstream reaction yields, introduce unwanted side products, and complicate the interpretation of biological or material characterization data.[1][2] Common synthetic routes can introduce a variety of impurities, including starting materials, regioisomers, and reaction byproducts, necessitating robust purification strategies.[2][3]

This guide provides researchers with a dedicated technical support resource for troubleshooting common purification challenges and exploring effective alternative techniques beyond standard recrystallization and chromatography.

Section 1: Troubleshooting Common Purification Issues

This section addresses frequent problems encountered during the purification of this compound in a practical question-and-answer format.

Q1: My standard recrystallization attempt resulted in "oiling out" or poor crystal formation. What's happening and what should I do?

A1: "Oiling out" occurs when the compound precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a supersaturated solution cooling too rapidly or the presence of impurities that inhibit crystal nucleation. Pyridine derivatives, in particular, can sometimes exhibit poor crystallization behavior compared to their non-heteroaromatic counterparts.[4]

Troubleshooting Steps:

  • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator or ice bath. Avoid shocking the solution with a rapid temperature drop.

  • Add a Seed Crystal: If you have a small amount of pure material, add a tiny crystal to the cooled, supersaturated solution to initiate nucleation.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

  • Re-evaluate Your Solvent System: The chosen solvent may be too good, preventing the compound from crashing out cleanly. Try a solvent/anti-solvent system. For instance, dissolve the compound in a minimal amount of a good solvent (e.g., methanol, ethanol) and then slowly add a poor solvent (e.g., water, hexanes) until the solution becomes persistently cloudy (turbid).[4] Heat gently to redissolve, then cool slowly.

Q2: My compound streaks badly on a silica gel column and I get poor separation. Why?

A2: Severe streaking or tailing of acidic compounds on silica gel is a classic problem.[5] It is often caused by strong, non-ideal interactions between the acidic carboxylic acid group and the slightly acidic silanol (Si-OH) groups on the silica surface.[5][6] This can lead to irreversible adsorption or very slow elution, resulting in broad, tailing peaks and poor separation.[6][7]

Troubleshooting Steps:

  • Acidify the Mobile Phase: Add a small amount (0.1-1%) of an acid like acetic acid or trifluoroacetic acid (TFA) to your eluent.[8] This protonates the compound, reducing its interaction with the silica surface and leading to sharper peaks.

  • Use a More Polar Solvent System: For highly polar compounds that don't move even in 100% ethyl acetate, a more aggressive solvent system may be needed. A common strategy is to use a small percentage (e.g., 1-10%) of a stock solution of 10% ammonium hydroxide in methanol mixed with dichloromethane.[6]

  • Consider an Alternative Stationary Phase: If streaking persists, your compound may be degrading on the silica.[6] Consider using a less acidic stationary phase like alumina (basic or neutral) or using a reversed-phase (e.g., C18) column with an appropriate aqueous/organic mobile phase.[5][6]

Section 2: Alternative Purification Protocols

When standard methods fail, these alternative techniques can provide a robust path to high purity.

Technique 1: Acid-Base Extraction

Principle: This is a powerful liquid-liquid extraction technique that separates acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic solvents at various pH levels.[9][10] this compound is amphoteric, possessing both an acidic carboxylic acid group and a basic pyridine nitrogen. This dual nature can be exploited for highly selective purification.

When to Use It:

  • To remove neutral impurities (e.g., unreacted starting materials, non-acidic byproducts).

  • To remove other acidic or basic impurities with significantly different pKa values.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.[9] The carboxylic acid will be deprotonated to form its sodium salt, which is highly soluble in the aqueous layer, while neutral impurities remain in the organic layer.

    • Expert Tip: Phenols are also acidic but generally require a stronger base like sodium hydroxide (NaOH) to be extracted.[9] Using NaHCO₃ allows for selective separation of carboxylic acids from any phenolic impurities.[9]

  • Separation: Drain the aqueous layer containing the desired product salt into a clean flask. Discard the organic layer (or save it for impurity analysis).

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1 M hydrochloric acid (HCl), while stirring until the pH is acidic (typically pH 2-3). The pure this compound will precipitate out of the solution as a solid.

  • Isolation: Collect the pure solid product by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts, and then dry it under vacuum.

Workflow for Acid-Base Extraction

start Crude Product in Organic Solvent (EtOAc) wash Extract with aq. NaHCO3 in Separatory Funnel start->wash separate Separate Layers wash->separate organic_layer Organic Layer: Neutral Impurities (Discard) separate->organic_layer Top Layer aqueous_layer Aqueous Layer: Product as Sodium Salt separate->aqueous_layer Bottom Layer acidify Cool & Acidify with HCl to pH ~2-3 aqueous_layer->acidify precipitate Product Precipitates acidify->precipitate isolate Isolate by Filtration, Wash with Cold H2O, Dry precipitate->isolate pure_product Pure Product isolate->pure_product

Caption: Decision workflow for purification via acid-base extraction.

Technique 2: Sublimation

Principle: Sublimation is a purification technique for solids that transition directly from the solid to the gas phase upon heating under reduced pressure, bypassing the liquid phase.[11][12][13] The gaseous compound then re-solidifies (deposits) on a cold surface, leaving non-volatile impurities behind.[1][11] This method is effective for separating volatile solids from non-volatile impurities like salts or polymeric tars.[11]

When to Use It:

  • For final polishing of a nearly pure solid.

  • When the product is thermally stable but impurities are not volatile.

  • For removing residual, high-boiling point solvents.

Step-by-Step Protocol:

  • Setup: Place the crude, dry solid into the bottom of a sublimation apparatus. Insert the cold finger and ensure a good seal.

  • Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system completely.

  • Cooling: Begin circulating a coolant (e.g., cold water) through the cold finger.

  • Heating: Gently and slowly heat the bottom of the apparatus using a heating mantle or oil bath. The product will begin to sublime and deposit as pure crystals on the cold finger surface.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before venting the vacuum. Carefully remove the cold finger and scrape the pure, crystalline product onto a clean, tared surface.

ParameterAcid-Base ExtractionSublimation
Impurity Type Removes neutral, strongly basic, or weakly acidic impurities.Removes non-volatile impurities (salts, tars).
Scale Easily scalable from mg to multi-gram.Best for small to medium scale (mg to ~5g).
Advantages High selectivity, can handle very impure samples.Yields very pure, often large crystals. Solvent-free.
Disadvantages Requires solvents, generates aqueous waste.Compound must be thermally stable and volatile.
Technique 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Principle: Prep-HPLC is a high-resolution chromatographic technique used to isolate pure compounds from a mixture on a larger scale than analytical HPLC.[14] It is one of the most powerful purification methods, capable of separating compounds with very similar structures, such as regioisomers.[8][14]

When to Use It:

  • For separating challenging mixtures of closely related isomers that are difficult to resolve by other means.

  • When very high purity (>99%) is required for applications like reference standard generation.

  • For purifying small quantities of precious material when maximizing recovery is critical.

General Considerations:

  • Stationary Phase: For polar, acidic compounds like this, both normal-phase and reversed-phase chromatography can be effective.[8] Hydrophilic Interaction Chromatography (HILIC) is another powerful option specifically designed for polar compounds.[14]

  • Mobile Phase: A simple mobile phase for reversed-phase HPLC could consist of acetonitrile and water with an acidic modifier like formic acid or TFA to ensure good peak shape.[15]

  • Method Development: An analytical HPLC method must first be developed to achieve baseline separation of the desired compound from its impurities. This method is then scaled up by increasing the column diameter and flow rate for preparative work.[8]

Purification Technique Selection Guide

end_node end_node start Crude Product Purity Check (TLC/HPLC) q1 Are impurities neutral or basic? start->q1 q2 Are impurities non-volatile? q1->q2 No a1 Acid-Base Extraction q1->a1 Yes q3 Are impurities closely related isomers? q2->q3 No a2 Sublimation q2->a2 Yes a3 Preparative HPLC q3->a3 Yes a4 Standard Recrystallization or Column Chromatography q3->a4 No

Caption: A decision tree for selecting an appropriate purification technique.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in my sample of this compound? A: Impurities are highly dependent on the synthetic route. However, common impurities in substituted pyridines can include:

  • Regioisomers: Positional isomers formed during substitution reactions are a major concern in pharmaceutical chemistry and can be challenging to separate.[2][3]

  • Starting Materials: Incomplete reaction can leave residual starting materials.

  • Over-reaction Products: For example, formation of di-chloro species.

  • Hydrolysis Products: The methoxy group could potentially be hydrolyzed to a hydroxyl group (3-Chloro-5-hydroxyisonicotinic acid) under certain acidic or basic conditions.

Q: Can I use charcoal for decolorization? A: Yes, activated carbon (charcoal) is often used to remove colored impurities during recrystallization.[16] However, it should be used judiciously. Add a small amount to the hot solution before filtration. Be aware that activated carbon can also adsorb your desired product, potentially lowering your yield.[16]

Q: How do I confirm the purity of my final product? A: A combination of techniques is recommended.

  • Melting Point: A sharp melting point that does not change after an additional purification step is a good indicator of purity.

  • Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should show a single spot or peak, respectively.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and identifying any residual impurities.[17]

References

  • An Alternative Method to Isolate Pharmaceutical Intermediates | Organic Process Research & Development - ACS Publications. (n.d.).
  • Sublimation - purification of organic compounds, Chemistry - Expertsmind.com. (n.d.).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
  • PURIFICATION of Organic Compounds: 2. Sublimation | PDF | Distillation - Scribd. (n.d.). Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • methods of purification of organic compounds - BYJU'S. (2019, October 16). Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). Retrieved from [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9). Retrieved from [Link]

  • Separation and purification applications for mutagenic impurities. (2017, June 29). Retrieved from [Link]

  • Sublimation - Purification of Organic compounds - BrainKart. (2016, March 9). Retrieved from [Link]

  • Purification of nicotinic acid - US3037987A - Google Patents. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved from [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography - Longdom Publishing. (n.d.). Retrieved from [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. (n.d.). Retrieved from [Link]

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Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding a common and critical challenge: catalyst deactivation in cross-coupling reactions involving 3-Chloro-5-methoxyisonicotinic acid. Our goal is to move beyond simple procedural steps and delve into the mechanistic underpinnings of these issues, empowering you to diagnose problems and rationally design more robust reaction conditions.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Causes

This section addresses the fundamental principles governing catalyst behavior in the presence of substituted pyridines.

Q1: My cross-coupling reaction with this compound is stalling or giving low yields. What is the most likely cause?

A1: The most probable cause is catalyst poisoning by the pyridine nitrogen atom.[1] this compound is a pyridine derivative, and the lone pair of electrons on the nitrogen atom makes it a strong Lewis base. This nitrogen can coordinate strongly to the active metal center of your catalyst (commonly palladium or nickel), forming a stable, inactive complex.[1][2] This coordination effectively blocks the sites required for the catalytic cycle to proceed, leading to stalled reactions and low conversion.[2] This phenomenon is a well-documented challenge in medicinal chemistry, where pyridine motifs are common.[1][3]

Q2: What are the primary deactivation mechanisms for a palladium catalyst in this specific reaction?

A2: While pyridine poisoning is the primary concern, several deactivation pathways can operate, sometimes concurrently:

  • Pyridine Poisoning: As discussed, the pyridine nitrogen binds to the Pd center, inhibiting reactant binding and subsequent steps in the catalytic cycle.[1][4][5] Both the starting material and the biaryl product can act as poisons.[4][5]

  • Formation of Inactive Complexes: At higher concentrations or temperatures, the catalyst can form inactive dimeric or polymeric species. This is a known deactivation pathway for various transition metal catalysts.[6]

  • Catalyst Agglomeration (Palladium Black): The active Pd(0) species can be unstable and aggregate into catalytically inactive palladium black.[7] This is often exacerbated by slow reaction kinetics (which can be a consequence of pyridine inhibition), high temperatures, or incomplete degassing, which allows oxygen to oxidize sensitive phosphine ligands and the Pd(0) center.[7]

  • Ligand Degradation: Phosphine ligands, which are essential for these reactions, are susceptible to oxidation if the reaction is not maintained under a strictly inert atmosphere. Oxidized phosphine ligands cannot effectively stabilize the palladium center, leading to catalyst decomposition.

Below is a diagram illustrating these competing pathways that divert the catalyst from the productive cycle.

G Active_Catalyst Active Pd(0)L_n Catalyst Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Desired Path Poisoning Inactive Pd-Pyridine Complex (Poisoning) Active_Catalyst->Poisoning Coordination Aggregation Inactive Pd Black (Aggregation) Active_Catalyst->Aggregation Decomposition Dimerization Inactive Dimeric/Polymeric Species Active_Catalyst->Dimerization Oxidation Oxidized/Degraded Catalyst Active_Catalyst->Oxidation Substrate Pyridine Substrate/ Product Substrate->Poisoning High_Temp High Temp/ Poor Ligand Ratio High_Temp->Aggregation High_Temp->Dimerization Oxygen O₂ / H₂O Oxygen->Oxidation

Caption: Primary deactivation pathways for a Palladium catalyst.

Q3: How do the chloro and methoxy substituents influence catalyst deactivation?

A3: The substituents play a significant role in the overall reaction kinetics, which indirectly influences catalyst stability:

  • Chloro Group: Aryl chlorides are the least reactive among common aryl halides (I > Br > Cl).[7] Their activation (oxidative addition step) is often the rate-limiting step and requires highly active catalysts, bulkier electron-rich ligands, and/or higher temperatures. These more forcing conditions can accelerate catalyst decomposition pathways like agglomeration.[7][8]

  • Methoxy Group: As an electron-donating group, the methoxy substituent increases the electron density on the pyridine ring. This can make the pyridine nitrogen a slightly stronger Lewis base, potentially enhancing its ability to coordinate to and poison the metal catalyst.

Q4: Can the carboxylic acid group on the isonicotinic acid backbone interfere with the reaction?

A4: Yes, the carboxylic acid group can introduce complexity. It can be deprotonated by the base used in the cross-coupling reaction (e.g., K₂CO₃, K₃PO₄) to form a carboxylate. This anionic species can potentially interact with the metal center. While sometimes carboxylate additives are beneficial in cross-coupling, in this context, it's another potential ligand that could compete for coordination sites on the catalyst. It is often advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) to simplify the system and eliminate this variable.

Section 2: Troubleshooting Guide - Diagnosis and Mitigation

This guide provides a systematic approach to resolving common experimental issues.

Problem: Reaction Stalls After a Short Period or Fails to Reach Completion.
  • Symptom: You monitor the reaction by LC-MS or TLC and observe initial product formation, but the reaction plateaus with significant starting material remaining.

  • Probable Cause: Catalyst poisoning by the pyridine nitrogen is the most likely culprit.[1] The initial turnover occurs before a significant concentration of the catalyst has been sequestered into an inactive state.

  • Solutions & The Causality Behind Them:

StrategyMechanistic Rationale
1. Ligand Selection Use bulky, electron-rich phosphine ligands . Buchwald-type ligands (e.g., SPhos, XPhos) or tri(tert-butyl)phosphine are excellent choices.[1] The steric bulk physically hinders the pyridine nitrogen from accessing and binding to the palladium center, keeping it available for the catalytic cycle.[1]
2. Catalyst Choice Use a pre-formed palladium(II) precatalyst (e.g., a palladacycle) instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂. Palladacycles can offer greater stability and controlled release of the active catalyst, sometimes mitigating deactivation pathways.[8]
3. Increase Catalyst Loading While not ideal for process chemistry, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes achieve full conversion by compensating for the portion of the catalyst that becomes deactivated.[7] This is a diagnostic tool rather than a final solution.
4. Slow Addition If feasible, add the pyridine substrate slowly over several hours to the reaction mixture containing the catalyst and coupling partner. This keeps the instantaneous concentration of the poisoning species low, allowing the catalyst to perform more turnovers before deactivation dominates.
Problem: A Black Precipitate (Palladium Black) Forms in the Reaction Vessel.
  • Symptom: The reaction mixture, which may have started as a homogeneous solution, turns dark and a visible black solid forms.

  • Probable Cause: Catalyst aggregation and decomposition into palladium black.[7]

  • Solutions & The Causality Behind Them:

StrategyMechanistic Rationale
1. Rigorous Degassing Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Oxygen is a primary culprit in oxidizing both the active Pd(0) and the supporting phosphine ligands, which destabilizes the catalyst complex and promotes aggregation.[7]
2. Temperature Control Avoid excessive temperatures. While aryl chlorides often require heat, running the reaction at the minimum temperature required for oxidative addition can prolong catalyst lifetime. Run a temperature screen to find the optimal balance.
3. Ligand-to-Metal Ratio Ensure an adequate ligand-to-metal ratio (typically 1.5:1 to 2:1 for monodentate ligands). Insufficient ligand allows for the formation of coordinatively unsaturated palladium species that are prone to aggregation.

Below is a troubleshooting workflow to guide your diagnostic process.

G Start Reaction Stalled or Low Yield? Check_Precipitate Is a black precipitate (Pd Black) visible? Start->Check_Precipitate Poisoning_Suspected High Probability of Pyridine Poisoning Check_Precipitate->Poisoning_Suspected No Aggregation_Suspected Catalyst Aggregation & Decomposition Check_Precipitate->Aggregation_Suspected Yes Sol_Poison_Ligand Action: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) Poisoning_Suspected->Sol_Poison_Ligand Sol_Poison_Loading Action: Increase catalyst loading (diagnostic) Poisoning_Suspected->Sol_Poison_Loading Sol_Poison_Addition Action: Implement slow addition of pyridine substrate Poisoning_Suspected->Sol_Poison_Addition Sol_Agg_Degas Action: Improve degassing (e.g., freeze-pump-thaw) & ensure inert atmosphere Aggregation_Suspected->Sol_Agg_Degas Sol_Agg_Temp Action: Lower reaction temperature; run a temperature screen Aggregation_Suspected->Sol_Agg_Temp Sol_Agg_Ratio Action: Optimize ligand-to-metal ratio Aggregation_Suspected->Sol_Agg_Ratio

Caption: Troubleshooting workflow for catalyst deactivation.

Section 3: Experimental Protocols & Diagnostic Workflows
Protocol 1: Diagnostic Test for Catalyst Poisoning

This protocol is designed to provide strong evidence for or against pyridine poisoning as the primary mode of deactivation.

Objective: To compare the reaction of this compound with a non-coordinating analogue under identical conditions.

Materials:

  • This compound (Substrate A)

  • 3-Chloro-5-methoxyphenylboronic acid (or another suitable non-coordinating analogue) (Substrate B)

  • Aryl boronic acid coupling partner

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃ for a baseline, or a bulky ligand like SPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Dioxane/Water mixture)

  • Two identical reaction vessels

Procedure:

  • Setup Reaction A: In vessel A, under an inert atmosphere, combine the palladium precatalyst (2 mol%), phosphine ligand (4 mol%), base (2.0 equiv.), and aryl boronic acid partner (1.2 equiv.).

  • Add the anhydrous solvent.

  • Add this compound (Substrate A, 1.0 equiv.).

  • Setup Reaction B (Control): In vessel B, prepare an identical reaction mixture, but replace Substrate A with the non-coordinating Substrate B (1.0 equiv.).

  • Heat both reactions to the desired temperature (e.g., 90 °C) and stir.

  • Monitor: Take samples from both reactions at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h) and analyze by LC-MS to determine the conversion of the starting material.

Interpreting the Results:

  • Strong Evidence of Poisoning: If Reaction B proceeds to high conversion or completion while Reaction A stalls at low-to-moderate conversion, it strongly indicates that the pyridine nitrogen is poisoning the catalyst.

  • Other Issues Indicated: If both reactions fail or show poor performance, the issue may lie with the general reaction conditions (inactive catalyst, poor solvent/base choice, insufficient temperature) rather than being specific to the pyridine substrate.

Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw

This method is superior to simple sparging with inert gas for removing dissolved oxygen.

Objective: To create a genuinely oxygen-free environment for the reaction.

Procedure:

  • Assemble your reaction flask with all solid reagents (catalyst, ligand, base, substrates) and a stir bar.

  • Seal the flask with a septum.

  • Add the reaction solvent via syringe.

  • Place the flask in a bath of liquid nitrogen until the solvent is completely frozen solid.

  • With the flask still in the liquid nitrogen, connect it to a high-vacuum line and evacuate for 5-10 minutes.

  • Close the connection to the vacuum line and remove the flask from the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Backfill the flask with an inert gas (Argon).

  • Repeat steps 4-8 for a total of three cycles. After the final cycle, leave the flask under a positive pressure of inert gas. The reaction is now ready to be heated.

References
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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 3-Chloro-5-methoxyisonicotinic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-Chloro-5-methoxyisonicotinic acid. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, this document moves beyond a simple recitation of protocols.[1][2] It delves into the scientific rationale behind methodological choices, establishing a self-validating system for robust and reliable analysis. We will present a primary, fully validated reversed-phase HPLC (RP-HPLC) method and compare its performance against a faster, alternative Ultra-High-Performance Liquid Chromatography (UHPLC) method. This comparative analysis, supported by exemplary experimental data, is designed to empower researchers, scientists, and drug development professionals to make informed decisions for their specific analytical needs.

Introduction: The Analytical Imperative for this compound

This compound is a substituted pyridine carboxylic acid derivative. Such compounds are pivotal building blocks in medicinal chemistry and pharmaceutical synthesis. The purity of this raw material is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the drug product.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[3] For a molecule like this compound, which possesses a UV-active chromophore, HPLC coupled with a Photodiode Array (PDA) detector is exceptionally powerful. This combination not only quantifies the main component and its impurities but also provides spectral information to assess peak purity, a crucial aspect of a robust validation.[4][5]

This guide will adhere to the globally recognized validation framework established by the ICH and the U.S. Food and Drug Administration (FDA), ensuring that the developed method is fit for its intended purpose.[6][7][8]

The Validation Workflow: A Lifecycle Approach

Modern analytical method validation is not a one-time event but a continuous lifecycle process, as emphasized in the updated ICH Q2(R2) and Q14 guidelines.[1] The objective is to build a deep understanding of the method's capabilities and limitations. Our validation process follows a structured, risk-based approach.

HPLC_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting & Lifecycle plan Define Analytical Target Profile (ATP) develop Method Development & Optimization (Column, Mobile Phase, Wavelength) plan->develop protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) develop->protocol spec Specificity (Forced Degradation) protocol->spec lin Linearity & Range protocol->lin acc Accuracy (Spike Recovery) protocol->acc prec Precision (Repeatability & Intermediate) protocol->prec lod LOD & LOQ protocol->lod rob Robustness protocol->rob report Compile Validation Report rob->report transfer Method Transfer & Routine Use report->transfer lifecycle Continuous Monitoring & Lifecycle Management transfer->lifecycle

Caption: HPLC Method Validation Workflow based on ICH Q2(R2) principles.

Comparative Methodologies: HPLC vs. UHPLC

To provide a comprehensive guide, we will develop and compare two distinct methods.

  • Method A (Primary): A conventional, robust RP-HPLC method. This method prioritizes resolution and reliability, making it ideal for quality control (QC) release testing.

  • Method B (Alternative): A modern, fast UHPLC method. This method prioritizes speed and reduced solvent consumption, suitable for high-throughput screening or in-process controls where time is critical.

The core chemical challenge is the acidic nature of the isonicotinic acid moiety. The mobile phase pH must be carefully controlled to ensure consistent ionization, leading to sharp, symmetrical peaks and reproducible retention times. A phosphate buffer is an excellent choice for this purpose due to its pKa values.[9]

Experimental Protocols

Method A: Robust RP-HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

    • B: Acetonitrile

  • Gradient: 10% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 275 nm (determined via UV scan of the main analyte)

  • Injection Volume: 10 µL

  • Diluent: 50:50 Water:Acetonitrile

Method B: Fast UHPLC

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 80% B over 3 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection: PDA at 275 nm

  • Injection Volume: 2 µL

  • Diluent: 50:50 Water:Acetonitrile

Validation Parameters: A Head-to-Head Comparison

The validation for both methods was conducted according to a pre-approved protocol, with acceptance criteria rooted in ICH guidelines.[10][11]

Specificity and Peak Purity

Causality: Specificity is the ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[12][13] For a purity method, this is the most critical parameter. We establish specificity through forced degradation studies and PDA peak purity analysis. The compound was subjected to acidic, basic, oxidative, thermal, and photolytic stress to generate potential degradation products.

Experimental Approach:

  • Prepare solutions of this compound.

  • Subject them to stress: 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat (80°C), and UV light (254 nm).

  • Analyze all stressed samples, along with a placebo and an unstressed sample, using both Method A and Method B.

  • Assess peak purity of the main analyte peak in all chromatograms using the PDA detector. The purity angle should be less than the purity threshold.[14]

Comparative Results:

ParameterMethod A (RP-HPLC)Method B (UHPLC)Acceptance Criteria
Resolution from nearest impurity > 2.0 for all degradants> 1.8 for all degradantsResolution > 1.5
Placebo Interference No interfering peaksNo interfering peaksNo significant peaks at RT of analyte
Peak Purity (Angle < Threshold) PassPassPurity Angle < Purity Threshold

Analysis: Both methods demonstrated excellent specificity. Method A, with its longer run time and larger column, provided slightly better resolution between the main peak and a minor degradant formed under basic hydrolysis. However, both methods are considered stability-indicating as all peaks were adequately resolved.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[15] This is fundamental for accurate quantitation of both the main component and any impurities.

Experimental Approach: A series of solutions were prepared from a stock solution of this compound, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration.

Comparative Results:

ParameterMethod A (RP-HPLC)Method B (UHPLC)Acceptance Criteria
Range Studied 0.5 µg/mL - 150 µg/mL0.5 µg/mL - 150 µg/mLLOQ to 150% of target conc.
Correlation Coefficient (r²) 0.99980.9997r² ≥ 0.999
Y-intercept Bias < 1.0% of response at 100%< 1.5% of response at 100%Not significantly different from zero

Analysis: Both methods exhibited excellent linearity. The slightly higher variability in the y-intercept for the UHPLC method is typical for fast gradients but remains well within acceptable limits.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[16] It is typically determined by spike recovery, where a known amount of analyte is added to a placebo or sample matrix.

Experimental Approach: Analyte was spiked into a placebo solution at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicate preparations at each level.

Comparative Results:

LevelMethod A (RP-HPLC) Mean RecoveryMethod B (UHPLC) Mean RecoveryAcceptance Criteria
Low (50%) 99.5%100.8%98.0% - 102.0%
Mid (100%) 100.2%100.5%98.0% - 102.0%
High (150%) 99.8%99.1%98.0% - 102.0%

Analysis: Both methods are highly accurate, with recovery values comfortably within the standard acceptance criteria for pharmaceutical assays.[15]

Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Agreement under the same operating conditions over a short interval.[11]

  • Intermediate Precision: Agreement within the same lab but with different analysts, on different days, or with different equipment.

Experimental Approach:

  • Repeatability: Six separate sample preparations at 100% of the target concentration were analyzed.

  • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day.

Comparative Results:

ParameterMethod A (RP-HPLC) %RSDMethod B (UHPLC) %RSDAcceptance Criteria
Repeatability (n=6) 0.45%0.78%%RSD ≤ 2.0%
Intermediate Precision (n=12) 0.62%0.95%%RSD ≤ 2.0%

Analysis: The conventional HPLC method (Method A) demonstrated superior precision, which can be attributed to the more stable flow and pressure dynamics of a lower-pressure system with a longer gradient. Nonetheless, Method B's precision is excellent and more than adequate for its intended purpose.[17]

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[18] These are critical for impurity profiling.

Experimental Approach: Determined based on the signal-to-noise ratio (S/N) of serially diluted solutions. LOD is typically where S/N ≈ 3, and LOQ is where S/N ≈ 10.

Comparative Results:

ParameterMethod A (RP-HPLC)Method B (UHPLC)Acceptance Criteria
LOD (S/N ≥ 3) 0.15 µg/mL0.12 µg/mLReport Value
LOQ (S/N ≥ 10) 0.50 µg/mL0.40 µg/mLPrecision at LOQ (%RSD ≤ 10%)

Analysis: The UHPLC method (Method B) showed slightly better sensitivity. This is a known advantage of UHPLC systems, where the smaller particle size columns lead to sharper, taller peaks, improving the signal-to-noise ratio.

Method Comparison and Final Recommendation

The choice between a robust HPLC method and a fast UHPLC method depends entirely on the application. The following diagram and table summarize the comparison to guide this decision.

Method_Comparison cluster_A Method A: RP-HPLC cluster_B Method B: UHPLC cluster_Rec Recommendation A_Char1 High Precision (%RSD < 0.7%) A_Char2 Excellent Resolution (R > 2.0) Rec_A Ideal for QC Release & Stability Testing A_Char1->Rec_A A_Char3 Longer Run Time (~20 min) A_Char4 Higher Solvent Use B_Char1 High Speed (Run Time < 5 min) B_Char2 Higher Sensitivity (Lower LOQ) Rec_B Ideal for High-Throughput & In-Process Control B_Char1->Rec_B B_Char3 Lower Solvent Use B_Char4 Good Precision (%RSD < 1.0%)

Caption: Key characteristics and recommendations for Method A vs. Method B.

Final Performance Summary:

AttributeMethod A (RP-HPLC)Method B (UHPLC)
Primary Advantage Robustness & PrecisionSpeed & Sensitivity
Run Time ~20 minutes~5 minutes
Relative Solvent Usage 100%~25%
Resolution ExcellentVery Good
Precision (%RSD) < 0.7%< 1.0%
Sensitivity (LOQ) 0.50 µg/mL0.40 µg/mL
Best For Final Product Release, Stability StudiesR&D, Impurity Tracking, IPCs

Conclusion

This guide has demonstrated the successful validation of two distinct HPLC methods for assessing the purity of this compound. Both the conventional HPLC method and the fast UHPLC method were proven to be specific, accurate, precise, and linear, meeting all ICH-stipulated criteria.

  • Method A stands as the benchmark for applications where certainty and precision are paramount, such as in regulated QC environments for final product disposition.

  • Method B offers a compelling alternative for research, development, and process monitoring, where rapid feedback and reduced environmental impact are highly valued.

By understanding the causality behind the validation parameters and comparing the performance data, laboratories can confidently select and implement the analytical procedure that is most fit for their intended purpose, ensuring the quality and integrity of their pharmaceutical products.

References

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A Senior Application Scientist's Guide to the Structural Confirmation of 3-Chloro-5-methoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Elucidation

In modern drug discovery, the precise understanding of a molecule's three-dimensional structure is fundamental to its success as a therapeutic agent.[1] Derivatives of 3-chloro-5-methoxyisonicotinic acid represent a class of heterocyclic compounds with significant potential in medicinal chemistry, finding applications as key intermediates in the synthesis of agrochemicals and potent analogues for drug development programs.[2] The introduction of various substituents to this core scaffold can dramatically alter a compound's biological activity, pharmacokinetic properties, and safety profile. Therefore, the unambiguous confirmation of its chemical structure is not merely a procedural step but the bedrock upon which all subsequent research—from structure-activity relationship (SAR) studies to clinical trials—is built.

This guide provides a comprehensive, experience-driven framework for the structural confirmation of novel this compound derivatives. We will move beyond a simple listing of techniques to present an integrated, logical workflow that ensures scientific rigor and trustworthiness. The causality behind each experimental choice will be explained, reflecting a self-validating system where data from orthogonal methods converge to provide a single, irrefutable structural assignment.

Part 1: The Initial Spectroscopic Triad - NMR, MS, and IR

The initial phase of structural elucidation relies on a triad of spectroscopic techniques that provide complementary information about the molecule's connectivity, mass, and functional groups.[1] This approach is efficient, cost-effective, and, in many cases, sufficient for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, offering detailed insights into the atomic connectivity. For a typical this compound derivative, both ¹H and ¹³C NMR are essential, often supplemented by 2D NMR experiments for complex structures.

Expertise in Experimental Design: The choice of solvent is critical. While CDCl₃ is common, for molecules with exchangeable protons (like the carboxylic acid proton or amide N-H), DMSO-d₆ is often superior as it allows for their observation. A spectrometer frequency of at least 400 MHz is recommended to resolve complex splitting patterns common in substituted aromatic systems.

Interpreting the Data: For a hypothetical derivative, N-benzyl-3-chloro-5-methoxyisonicotinamide, we would expect to see:

  • Pyridine Ring Protons: Two distinct signals in the aromatic region, each appearing as a singlet or a narrow doublet, corresponding to the protons at the C2 and C6 positions. The electron-withdrawing nature of the chlorine and the nitrogen atom in the pyridine ring typically causes these protons to resonate at a downfield chemical shift.[3][4]

  • Methoxy Protons: A sharp singlet around 3.8-4.0 ppm, integrating to three protons.

  • Benzyl Group Protons: Signals corresponding to the CH₂ group (often a doublet coupled to an amide N-H) and the five aromatic protons of the phenyl ring.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The carbonyl carbon of the amide will appear significantly downfield (>160 ppm), and the carbons directly attached to the chlorine and oxygen atoms will show characteristic shifts.

Detailed Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition: Record ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

  • Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values. Cross-reference ¹H and ¹³C signals using the HSQC spectrum to confirm assignments.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial validation of the proposed structure.[3] High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard, providing a mass measurement accurate to within a few parts per million.

Causality in Technique Selection: ESI is chosen for these derivatives as they are typically polar and non-volatile. This soft ionization technique minimizes fragmentation, ensuring the prominent observation of the molecular ion peak ([M+H]⁺ or [M-H]⁻). The resulting elemental composition must match the proposed molecular formula derived from NMR and synthesis precursors.

Fragmentation Analysis: The fragmentation pattern, though less pronounced in ESI, can offer additional structural clues. For example, the loss of the methoxy group or cleavage at the amide bond are common fragmentation pathways that can be used to corroborate the structure.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

While less detailed than NMR, IR spectroscopy is a rapid and invaluable tool for confirming the presence of key functional groups. For an amide derivative of this compound, the IR spectrum provides a quick check for:

  • C=O Stretch (Amide): A strong absorption band typically around 1650-1680 cm⁻¹.

  • N-H Stretch (Amide): A moderate band around 3200-3400 cm⁻¹.

  • C-O Stretch (Methoxy Ether): A characteristic band around 1200-1250 cm⁻¹.

  • C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.

Comparative Data Summary

For our hypothetical derivative, N-benzyl-3-chloro-5-methoxyisonicotinamide, the expected data from the spectroscopic triad is summarized below.

Technique Parameter Expected Observation/Value Inference
¹H NMR Chemical Shift (δ)~8.5 ppm (s, 1H), ~8.2 ppm (s, 1H), ~7.3 ppm (m, 5H), ~4.5 ppm (d, 2H), ~3.9 ppm (s, 3H)Confirms pyridine, phenyl, benzyl CH₂, and methoxy protons.
Integration1:1:5:2:3 ratioCorrect number of protons in each environment.
¹³C NMR Chemical Shift (δ)~165 ppm, ~158 ppm, ~145 ppm, ~138 ppm, ~128 ppm, ~56 ppmConfirms amide carbonyl, aromatic carbons, benzyl CH₂, and methoxy carbon.
HRMS (ESI) [M+H]⁺Calculated: 277.0738; Found: 277.0741Confirms molecular formula: C₁₄H₁₃ClN₂O₂
IR Wavenumber (cm⁻¹)~3300 (N-H), ~1660 (C=O), ~1240 (C-O)Presence of amide and ether functional groups confirmed.

Part 2: Definitive Confirmation with X-Ray Crystallography

When spectroscopic data is ambiguous, or when absolute stereochemistry must be determined, single-crystal X-ray diffraction is the ultimate arbiter.[3] This technique provides an unambiguous 3D map of the electron density in a molecule, revealing precise bond lengths, bond angles, and the absolute configuration of all atoms.[5]

Expertise & Causality: Growing diffraction-quality crystals can be the most challenging step. The choice of solvent system for crystallization is paramount and often requires screening multiple solvents and techniques (e.g., slow evaporation, vapor diffusion). A successful crystal structure not only confirms the molecular connectivity but also reveals crucial information about intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and biological interactions. For compounds that yield only nanocrystals, advanced techniques like 3D electron diffraction can be employed.[6][7]

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystallization: Grow single crystals of the derivative by slow evaporation from a suitable solvent (e.g., ethyl acetate/hexane mixture).

  • Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and collect diffraction data by rotating the crystal in a stream of X-rays.

  • Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve a final, high-resolution crystal structure.

An Integrated Workflow for Structural Elucidation

The process of confirming a chemical structure should be a logical, tiered approach where each step validates the last. This workflow ensures efficiency and confidence in the final assignment.

G cluster_0 Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Data Convergence & Hypothesis cluster_3 Definitive Confirmation (If Required) Compound Synthesized Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Orthogonal Analysis MS High-Resolution MS (HRMS) Compound->MS Orthogonal Analysis IR Infrared (IR) Spectroscopy Compound->IR Orthogonal Analysis Hypothesis Proposed Structure NMR->Hypothesis Data Interpretation MS->Hypothesis Data Interpretation IR->Hypothesis Data Interpretation Xray Single-Crystal X-Ray Diffraction Hypothesis->Xray Ambiguity or Absolute Confirmation Final Confirmed Structure Hypothesis->Final Sufficient Proof Xray->Final Unambiguous Proof

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural confirmation of this compound derivatives is a multi-faceted process that demands a strategic and integrated analytical approach. By systematically employing the complementary techniques of NMR, MS, and IR spectroscopy, researchers can build a robust and self-validating structural hypothesis. For cases requiring absolute proof of structure or stereochemistry, single-crystal X-ray diffraction serves as the definitive tool. Following this rigorous workflow ensures the scientific integrity of the data, providing the solid foundation necessary for advancing these promising compounds in the drug discovery and development pipeline.

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A Comparative Guide to the Biological Activity of Chlorinated vs. Non-Chlorinated Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activities of non-chlorinated isonicotinic acids and their chlorinated analogs. For researchers, medicinal chemists, and drug development professionals, understanding the profound impact of chlorination on this versatile pyridine scaffold is critical for designing next-generation therapeutics and agrochemicals. We will delve into the mechanistic underpinnings of their varied activities, supported by experimental data and protocols, to illuminate the structure-activity relationships that govern their function.

Introduction: The Isonicotinic Acid Scaffold

Isonicotinic acid, or pyridine-4-carboxylic acid, is an isomer of pyridine carboxylic acid that has served as a foundational building block in medicinal chemistry for decades. Its most celebrated derivative is isonicotinic acid hydrazide, universally known as isoniazid (INH), a first-line antibiotic for the treatment of tuberculosis (TB) since the 1950s. The inherent biological activity of the isonicotinic acid core and its amenability to chemical modification have made it a privileged scaffold. This guide explores a crucial modification: the introduction of chlorine atoms. We will objectively compare how this substitution alters the molecule's interaction with biological systems, leading to a dramatic divergence in applications, from potent antimycobacterials to effective herbicides.

Part 1: The Pharmacological Profile of Non-Chlorinated Isonicotinic Acid Derivatives

The biological activities of non-chlorinated isonicotinic acid derivatives are diverse, though they are most renowned for their role in combating infectious diseases.

Dominant Antitubercular Activity: The Isoniazid Paradigm

The primary therapeutic application of the non-chlorinated isonicotinic acid core is embodied by isoniazid (INH).

Mechanism of Action: Isoniazid is a prodrug, meaning it requires activation within the target pathogen to exert its effect.

  • Uptake and Activation: INH enters the Mycobacterium tuberculosis cell via passive diffusion. Inside the bacterium, it is activated by the mycobacterial enzyme catalase-peroxidase, KatG.

  • Target Inhibition: This activation process generates several reactive species, including an isonicotinic acyl radical. This radical covalently binds to nicotinamide adenine dinucleotide (NAD) to form a potent adduct.

  • Mycolic Acid Synthesis Blockade: The resulting complex irreversibly inhibits InhA, an NADH-dependent enoyl-acyl carrier protein reductase. This enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids—the long-chain fatty acids that are unique and vital components of the mycobacterial cell wall.

  • Bactericidal Effect: The disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial cell death, particularly in actively dividing mycobacteria.

The success of isoniazid has spurred the development of countless other derivatives, such as isonicotinoyl hydrazones, in an effort to overcome growing drug resistance and enhance efficacy.

Diagram 1: Isoniazid's Mechanism of Action

INH_Mechanism INH Isoniazid (Prodrug) KatG Mycobacterial Catalase-Peroxidase (KatG) INH->KatG Activation ActivatedINH Activated Isonicotinic Acyl Radical + NAD KatG->ActivatedINH InhA InhA Enzyme (Enoyl-ACP Reductase) ActivatedINH->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Blocks CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Maintains Death Bacterial Cell Death CellWall->Death Loss of Integrity Leads to

Caption: Workflow of Isoniazid's activation and inhibition pathway in M. tuberculosis.

Emerging Anti-inflammatory and Enzyme Inhibitory Roles

Beyond their antimicrobial prowess, derivatives of isonicotinic acid have demonstrated potential in other therapeutic areas.

  • Anti-inflammatory Activity: Certain isonicotinic acid-derived compounds, such as 1,3,4-oxadiazoles, have shown significant anti-inflammatory profiles. Their mechanism is thought to involve the suppression of reactive oxygen species (ROS) and the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).

  • Enzyme Inhibition: The scaffold has been explored for its ability to inhibit a range of enzymes, including myeloperoxidase, urease, and acetylcholinesterase, opening avenues for new treatments for various chronic diseases.

Part 2: The Transformative Effect of Chlorination

The introduction of one or more chlorine atoms onto the isonicotinic acid ring fundamentally alters the molecule's electronic properties, lipophilicity, and steric profile. This transformation unlocks entirely new biological activities while modulating existing ones.

Modulated Antimicrobial Activity

While non-chlorinated derivatives are the gold standard in antitubercular therapy, their chlorinated cousins have also been investigated. 2-Chloro-isonicotinic acid hydrazide, for instance, exhibits activity against Mycobacterium tuberculosis, believed to operate through a similar mycolic acid inhibition pathway. However, the primary impact of chlorination is often a shift away from potent antimicrobial effects toward different applications. Quantitative structure-activity relationship (QSAR) studies confirm that substituents on the pyridine ring significantly influence antitubercular potency through electronic and steric effects.

Dominant Herbicidal Activity

A defining characteristic of many chlorinated pyridine carboxylic acids is their potent herbicidal activity. This property is largely absent in the non-chlorinated parent compounds.

  • Selective Herbicides: Chlorinated pyridine derivatives, including those based on the related picolinic acid scaffold like clopyralid and picloram, are widely used as selective herbicides that target broadleaf weeds.

  • Structure-Activity Relationship: The presence and position of chlorine atoms are often critical for herbicidal efficacy. These compounds can act as synthetic auxins or inhibit key plant enzymes, and their persistence in soil and plant matter is a notable characteristic. For example, novel 3-chloro-6-pyrazolyl-2-picolinic acid derivatives have shown a broader weed control spectrum than existing commercial herbicides.

Versatility as a Synthetic Intermediate

2-Chloroisonicotinic acid is a highly valuable and versatile building block in synthetic chemistry. Its utility stems from the reactivity of the chlorine atom, which can be readily displaced in nucleophilic substitution reactions. This allows for the construction of complex molecules with tailored biological functions, making it a key intermediate in the synthesis of novel pharmaceuticals (including anti-inflammatory and anti-cancer agents) and advanced agrochemicals.

Part 3: Comparative Data Summary

The table below provides a high-level comparison of the dominant biological activities discussed.

Class of CompoundPrimary Biological ActivityKey ExamplesMechanism / Key Insights
Non-Chlorinated Derivatives Antitubercular Isoniazid (Isonicotinic Acid Hydrazide)Prodrug activated by mycobacterial KatG to inhibit mycolic acid synthesis via InhA blockade.
Anti-inflammatory Isonicotinic acid-derived oxadiazolesInhibition of inflammatory mediators like COX-2 and reactive oxygen species (ROS).
Chlorinated Derivatives Herbicidal Clopyralid, Picloram (related picolinates)Selective activity against broadleaf weeds; often function as synthetic auxins.
Antitubercular (Modulated) 2-Chloro-isonicotinic acid hydrazideShows activity against M. tuberculosis, but generally less prominent than non-chlorinated analogs.
Synthetic Intermediate 2-Chloroisonicotinic acidChlorine atom serves as a reactive site for synthesizing complex pharmaceuticals and agrochemicals.

Part 4: Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methods used to evaluate these compounds must be robust. Below are standardized protocols for assessing the key biological activities discussed.

Protocol 1: Antimycobacterial Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis (H37Rv strain), a standard for assessing antitubercular activity.

Objective: To determine the lowest concentration of a test compound that inhibits visible bacterial growth.

Methodology:

  • Preparation of Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5 (approx. 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using supplemented 7H9 broth to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control well.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Diagram 2: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepInoculum Prepare Bacterial Inoculum (H37Rv) Inoculate Inoculate 96-Well Plate PrepInoculum->Inoculate PrepCompound Prepare Serial Dilutions of Test Compound PrepCompound->Inoculate Incubate Incubate at 37°C (7-14 days) Inoculate->Incubate Read Visually Inspect for Growth Incubate->Read DetermineMIC Determine MIC Value Read->DetermineMIC SAR_Logic cluster_non_cl Non-Chlorinated Pathway cluster_cl Chlorination Pathway Core Isonicotinic Acid Core Hydrazide Hydrazide Formation (e.g., Isoniazid) Core->Hydrazide Modification Chlorination Chlorination of Ring (e.g., 2-Chloro-INA) Core->Chlorination Modification Activity_TB Primary Activity: Antitubercular Hydrazide->Activity_TB Leads to Activity_Herbicide Primary Activity: Herbicidal Chlorination->Activity_Herbicide Leads to

Caption: Divergent biological outcomes based on the chemical modification of the isonicotinic acid core.

References

  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? (2025, May 26). Dr.Oracle. [Link]

  • What is the mechanism of Isoniazid? (2024, July 17). Patsnap Synapse. [Link]

  • What Is Isoniazid, Mechanism of Action How It Works. (2025, December 7). YouTube. [Link]

  • Isoniazid. Wikipedia. [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011, July). Medicinal Chemistry Research, 21(7), 1-20. [Link]

  • Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., Yogeeswari, P., De Clercq, E., Pannecouque, C., & Balzarini, J. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and

A Spectroscopic Guide to Distinguishing Isomers of 3-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis and characterization of novel pyridine derivatives, particularly in the fields of medicinal chemistry and materials science, the unambiguous identification of isomers is a critical step. This guide provides a detailed spectroscopic comparison of 3-chloro-5-methoxyisonicotinic acid and its key positional isomers. By leveraging predicted Nuclear Magnetic Resonance (NMR) data, characteristic Infrared (IR) frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns, this document serves as a practical reference for differentiating these closely related compounds.

The subtle shifts in the electronic environment of the pyridine ring, dictated by the positions of the chloro and methoxy substituents, give rise to unique spectroscopic fingerprints. Understanding these differences is paramount for ensuring the correct molecular structure is advanced in research and development pipelines.

Molecular Structures of the Isomers

The isomers under comparison are all derivatives of isonicotinic acid, with the carboxylic acid group fixed at the 4-position of the pyridine ring. The variation lies in the placement of the chloro and methoxy groups.

Figure 1. Molecular structures of the compared isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents. The following data is predicted and should be used as a guide for interpreting experimental spectra.

¹H NMR Spectroscopy

The ¹H NMR spectra of these isomers are expected to show distinct signals for the aromatic protons and the methoxy group. The number of aromatic proton signals and their splitting patterns are key differentiators.

Proton Assignment This compound (Predicted) 2-Chloro-3-methoxyisonicotinic acid (Predicted) 2-Chloro-5-methoxyisonicotinic acid (Predicted) 3-Chloro-2-methoxyisonicotinic acid (Predicted)
Aromatic H-28.5 ppm (s)-8.2 ppm (s)-
Aromatic H-3--7.5 ppm (s)-
Aromatic H-5-7.9 ppm (d, J ≈ 5 Hz)-7.8 ppm (d, J ≈ 5 Hz)
Aromatic H-68.3 ppm (s)8.1 ppm (d, J ≈ 5 Hz)-8.4 ppm (d, J ≈ 5 Hz)
-OCH₃4.0 ppm (s)4.1 ppm (s)3.9 ppm (s)4.2 ppm (s)
-COOH>10 ppm (br s)>10 ppm (br s)>10 ppm (br s)>10 ppm (br s)

Causality in ¹H NMR Chemical Shifts:

  • This compound: The two aromatic protons are in different environments and are not adjacent, hence they appear as singlets. The proton at position 2 is deshielded by the adjacent nitrogen and the chloro group at position 3.

  • 2-Chloro-3-methoxyisonicotinic acid: The two aromatic protons at positions 5 and 6 are adjacent, leading to a doublet for each due to spin-spin coupling.

  • 2-Chloro-5-methoxyisonicotinic acid: The two aromatic protons are not adjacent and will appear as singlets.

  • 3-Chloro-2-methoxyisonicotinic acid: Similar to the 2-chloro-3-methoxy isomer, the protons at positions 5 and 6 are adjacent and will appear as doublets. The methoxy group at the 2-position will likely cause a downfield shift of the H-6 proton compared to the 2-chloro-3-methoxy isomer.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide further confirmation of the isomeric structures, with the chemical shifts of the pyridine ring carbons being particularly informative.

Carbon Assignment This compound (Predicted) 2-Chloro-3-methoxyisonicotinic acid (Predicted) 2-Chloro-5-methoxyisonicotinic acid (Predicted) 3-Chloro-2-methoxyisonicotinic acid (Predicted)
C=O~165 ppm~164 ppm~165 ppm~164 ppm
C-2~150 ppm~155 ppm~152 ppm~158 ppm
C-3~135 ppm~125 ppm~120 ppm~130 ppm
C-4~145 ppm~148 ppm~146 ppm~147 ppm
C-5~158 ppm~140 ppm~155 ppm~115 ppm
C-6~142 ppm~145 ppm~110 ppm~150 ppm
-OCH₃~57 ppm~58 ppm~56 ppm~59 ppm

Causality in ¹³C NMR Chemical Shifts:

The carbon chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The carbon directly attached to the chlorine atom will be significantly affected, as will the carbons ortho and para to the methoxy and chloro groups. The distinct pattern of chemical shifts for the aromatic carbons provides a robust method for distinguishing between the isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. While the spectra of the isomers will share many similarities, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be expected.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3300 - 2500Broad
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (methoxy)2950 - 2850Medium
C=O stretch (carboxylic acid)1730 - 1700Strong
C=C and C=N stretching (aromatic ring)1600 - 1450Medium to Strong
C-O stretch (methoxy)1250 - 1000Strong
C-Cl stretch850 - 550Medium to Strong

The precise positions of the C=C and C=N ring stretching vibrations, as well as the out-of-plane C-H bending bands, will vary between the isomers and can be used for differentiation, although these may be difficult to assign definitively without reference spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecules. All isomers will have the same molecular weight of 187.58 g/mol . The fragmentation patterns under electron ionization (EI) are expected to be influenced by the substituent positions.

Expected Fragmentation Pathways:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 187 (and an M+2 peak at m/z = 189 in an approximate 3:1 ratio due to the chlorine isotope) is expected for all isomers.

  • Loss of a Methoxy Radical (•OCH₃): A fragment at m/z = 156.

  • Loss of a Chlorine Radical (•Cl): A fragment at m/z = 152.

  • Loss of Carbon Monoxide (CO) from the carboxyl group: A fragment at m/z = 159.

  • Decarboxylation (loss of CO₂): A fragment at m/z = 143.

The relative intensities of these fragment ions will likely differ between the isomers due to the influence of the substituent positions on the stability of the resulting ions. For example, the ease of loss of the methoxy or chloro group may be affected by their position relative to the nitrogen atom and the carboxylic acid.

Experimental Protocols

To obtain high-quality spectroscopic data for comparison, the following standardized protocols are recommended.

NMR Spectroscopy

nmr_workflow sample_prep Sample Preparation ~5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6) nmr_tube Transfer to NMR Tube sample_prep->nmr_tube spectrometer Acquire Data (e.g., 400 MHz spectrometer) nmr_tube->spectrometer h1_nmr ¹H NMR Acquisition spectrometer->h1_nmr c13_nmr ¹³C NMR Acquisition spectrometer->c13_nmr processing Data Processing (Fourier Transform, Phase Correction, Baseline Correction) h1_nmr->processing c13_nmr->processing analysis Spectral Analysis (Chemical Shift, Integration, Splitting Patterns) processing->analysis

Figure 2. General workflow for NMR analysis.

Detailed Steps:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[1]

  • Transfer: Filter the solution into a 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be performed to aid in the assignment of carbon signals.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

FT-IR Spectroscopy

ftir_workflow sample_prep Sample Preparation (e.g., KBr pellet or ATR) background Collect Background Spectrum sample_prep->background sample_scan Collect Sample Spectrum background->sample_scan processing Data Processing (Background Subtraction, Transmittance/Absorbance Conversion) sample_scan->processing analysis Spectral Analysis (Peak Picking, Functional Group Identification) processing->analysis

Figure 3. General workflow for FT-IR analysis.

Detailed Steps (ATR Method):

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the infrared spectrum of the sample. A typical range is 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

ms_workflow sample_prep Sample Preparation (Dissolve in suitable volatile solvent) injection Introduce Sample (e.g., Direct Infusion or GC/LC inlet) sample_prep->injection ionization Ionization (e.g., Electron Ionization - EI) injection->ionization mass_analysis Mass Analysis (e.g., Quadrupole or Time-of-Flight) ionization->mass_analysis detection Detection of Ions mass_analysis->detection spectrum Generate Mass Spectrum detection->spectrum analysis Spectral Analysis (Molecular Ion, Fragmentation Pattern) spectrum->analysis

Figure 4. General workflow for Mass Spectrometry analysis.

Detailed Steps (EI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization source.

  • Sample Introduction: Introduce the sample into the ion source, for example, via a direct insertion probe or a gas chromatograph.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.[3]

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

Conclusion

The differentiation of this compound from its positional isomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural elucidation, with predicted chemical shifts and splitting patterns providing a clear basis for distinction. IR spectroscopy serves to confirm the presence of key functional groups, while mass spectrometry verifies the molecular weight and offers complementary structural information through the analysis of fragmentation patterns. By following the outlined protocols and utilizing the comparative data presented in this guide, researchers can confidently identify and characterize these important pyridine derivatives.

References

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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 3-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, understanding a compound's selectivity is paramount. The traditional "one compound, one target" paradigm is increasingly being replaced by a multi-target approach, recognizing that off-target interactions are common and can lead to unforeseen toxicities or beneficial polypharmacology.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-Chloro-5-methoxyisonicotinic acid, a substituted nicotinic acid analog.

While direct cross-reactivity data for this specific molecule is not extensively published, its structural similarity to nicotinic acid provides a strong rationale for a targeted assessment strategy. Nicotinic acid is the primary endogenous ligand for the G-protein coupled receptor GPR109A (Hydroxycarboxylic Acid Receptor 2, HCA2), a key target in metabolic and inflammatory diseases.[3][4] Therefore, GPR109A is the logical primary target for this compound, and its related receptors are the first place to look for cross-reactivity.

This guide will walk through the principles of cross-reactivity, predictive strategies based on molecular structure, and a multi-pronged experimental approach to build a comprehensive selectivity profile.

Molecular Profile and Predicted Cross-Reactivity

The structure of this compound suggests several potential interactions:

  • Primary Target (Hypothesized): The isonicotinic acid core makes GPR109A a highly probable target. Activation of GPR109A, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[3]

  • Likely Cross-Reactivity Candidates: The GPR109A receptor is part of a family of receptors with overlapping ligand specificities. The free fatty acid receptors FFA2 (GPR43) and FFA3 (GPR41) are closely related and are known to be activated by some of the same ligands as GPR109A.[1][3][5] Therefore, these should be considered primary candidates for cross-reactivity screening.

  • Influence of Substituents: The chloro and methoxy groups alter the molecule's electronic and steric properties compared to nicotinic acid. These changes could enhance affinity for the primary target or, more critically, promote binding to unrelated off-targets.

A Strategic Workflow for Assessing Selectivity

A robust assessment of cross-reactivity requires a tiered approach, moving from broad, unbiased screening to specific, functional validation. This ensures that researchers can confidently identify and characterize both expected and unexpected interactions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Profiling cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Final Selectivity Profile A Primary Target Assay (e.g., GPR109A Binding Assay) B Broad Off-Target Panel (Biochemical or Cell-Based) A->B Confirm on-target activity C Dose-Response Analysis (Determine IC50/EC50 for hits) B->C Hits identified D Orthogonal Assays (Confirm hits with different technology) C->D Validate potency E Cellular Functional Assays (e.g., cAMP, Calcium Flux) D->E Confirmed off-targets F Phenotypic Screening (Assess broader cellular impact) E->F Characterize functional effect G Generate Selectivity Index (Compare potency at off-targets vs. primary target) F->G

Caption: A multi-phase workflow for systematic cross-reactivity assessment.

Key Experimental Methodologies

A combination of biochemical, cell-based, and proteomic assays provides the most complete picture of a compound's specificity.[6][7][8]

Biochemical Assays: Probing Direct Interactions

Biochemical assays measure the direct binding of a compound to a purified protein target.[7] They are highly sensitive and excellent for determining binding constants like Ki or IC50.[7][8]

Featured Protocol: Competitive Radioligand Binding Assay

This protocol is designed to measure the binding affinity of this compound for a target receptor (e.g., GPR109A) by measuring its ability to displace a known radiolabeled ligand.

Principle:

G Receptor Receptor BoundComplex Bound Complex Receptor->BoundComplex Forms Radioligand Radioligand (*) Radioligand->Receptor Binds TestCmpd Test Compound TestCmpd->BoundComplex Competes DisplacedComplex Displaced BoundComplex->DisplacedComplex Displaces

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analytical methods for the quantification of 3-Chloro-5-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Quantification of 3-Chloro-5-methoxyisonicotinic Acid

For researchers and professionals in drug development, the precise quantification of novel chemical entities is a cornerstone of progress. This guide provides a comparative analysis of robust , a substituted pyridine carboxylic acid. While specific literature on the analysis of this particular molecule is emerging, this document leverages established principles and validated methods for structurally analogous compounds, such as nicotinic acid derivatives and other halogenated aromatic acids, to provide a scientifically grounded starting point for method development.

We will explore and contrast three principal analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The discussion for each method is rooted in the fundamental physicochemical properties of the analyte and explains the causal relationships behind the proposed experimental choices.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for selecting and optimizing an analytical method.

PropertyValueSource
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
Predicted Boiling Point 398.7 °C[1]
Structure Pyridine ring with chloro, methoxy, and carboxylic acid substituents[1]

The presence of a carboxylic acid group imparts significant polarity and makes the compound non-volatile, while the substituted pyridine ring provides a strong chromophore, essential for UV detection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in many analytical laboratories, valued for its robustness and accessibility. It is particularly well-suited for aromatic compounds that absorb ultraviolet light.

Expertise & Experience: The 'Why' Behind the Method

The rationale for using HPLC-UV for this compound is based on its structural similarity to nicotinic acid (a pyridine-carboxylic acid), which has a well-defined UV absorbance spectrum.[2] The substituted pyridine ring in our target molecule is expected to exhibit strong absorbance in the 210-270 nm range.[2][3] A reversed-phase HPLC method is proposed, as it is ideal for separating polar to moderately nonpolar compounds from various matrices. The acidic nature of the analyte necessitates an acidified mobile phase to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.

Experimental Protocol: A Self-Validating System

Objective: To achieve a reproducible and linear quantification of this compound.

1. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol or a methanol:water (50:50) mixture.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a standard choice for retaining and separating polar aromatic compounds.
  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical starting ratio would be 70:30 (A:B). The formic acid ensures the analyte is in its protonated form for better retention and peak shape.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C to ensure stable retention times.
  • Injection Volume: 10 µL.
  • UV Detection: Monitor at a wavelength of approximately 260-265 nm. This is based on the typical absorbance maxima for nicotinic acid derivatives.[2] A diode array detector (DAD) can be used to scan a range (e.g., 200-400 nm) to determine the optimal wavelength empirically.

3. Validation Parameters:

  • Linearity: Assess across the calibration range. A correlation coefficient (R²) > 0.998 is desirable.
  • Precision: Evaluate through replicate injections of a quality control (QC) sample at low, medium, and high concentrations. Relative standard deviation (RSD) should be < 2%.
  • Accuracy: Determine by spike-recovery experiments in the sample matrix. Recoveries between 90-110% are generally acceptable.
Visualization of the HPLC-UV Workflow

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis Start Weigh Analyte Dissolve Dissolve in Solvent Start->Dissolve Dilute Prepare Calibration Curve & QCs Dissolve->Dilute Filter Filter Sample (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (~265 nm) Separate->Detect Quantify Quantify via Calibration Curve Detect->Quantify End End Quantify->End Report Results

Caption: Workflow for quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, particularly in complex biological or environmental matrices, LC-MS/MS is the gold standard.

Expertise & Experience: The 'Why' Behind the Method

LC-MS/MS combines the separation power of liquid chromatography with the highly specific and sensitive detection of mass spectrometry. This is crucial when quantifying low-level analytes or when co-eluting matrix components could interfere with UV detection. For a chlorinated compound like this compound, mass spectrometry offers an additional advantage: the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a unique signature that can be used for confident identification.[4] Electrospray ionization (ESI) in negative mode is proposed, as the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion.

Experimental Protocol: A Self-Validating System

Objective: To develop a highly sensitive and selective method for trace-level quantification.

1. Standard and Sample Preparation:

  • Stock and Calibration Standards: Prepare as described for HPLC-UV, but at lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL), diluting with the initial mobile phase.
  • Internal Standard (IS): The use of a stable isotope-labeled internal standard (e.g., ¹³C or ²H labeled this compound) is highly recommended to correct for matrix effects and variations in instrument response. If unavailable, a structurally similar compound can be used.
  • Sample Preparation: For complex matrices like plasma or tissue, a protein precipitation step (e.g., with cold acetonitrile) or solid-phase extraction (SPE) may be necessary to remove interferences.[5]

2. LC-MS/MS Conditions:

  • LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is preferred for faster analysis times and better resolution.
  • Column: A C18 or similar reversed-phase column with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase: Gradient elution is recommended for better peak shape and to elute matrix components.
  • Solvent A: 0.1% Formic Acid in Water.
  • Solvent B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Program: Start at 5% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI) in Negative Ion Mode.
  • MRM Transitions: Monitor at least two Multiple Reaction Monitoring (MRM) transitions for the analyte (one for quantification, one for confirmation) and one for the internal standard.
  • Predicted Quantifier: m/z 186.0 → 142.0 ([M-H]⁻ → [M-H-CO₂]⁻)
  • Predicted Qualifier: m/z 188.0 → 144.0 (Corresponding transition for the ³⁷Cl isotope)

3. Validation Parameters:

  • Follow guidelines for bioanalytical method validation, including assessment of linearity, precision, accuracy, recovery, matrix effects, and stability.[6] The Lower Limit of Quantification (LLOQ) should be determined as the lowest concentration on the calibration curve with acceptable precision (RSD < 20%) and accuracy (80-120%).
Visualization of the LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Sample Spiked with IS Extract Protein Precipitation or SPE Start->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into UHPLC Evaporate->Inject Separate Gradient Elution Inject->Separate Ionize ESI (Negative) Separate->Ionize Analyze MS/MS (MRM) Ionize->Analyze Quantify Quantify vs. IS Analyze->Quantify End End Quantify->End Report Results

Caption: Workflow for quantification by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic separation efficiency but is generally reserved for volatile and thermally stable compounds. For polar, non-volatile molecules like carboxylic acids, a chemical derivatization step is mandatory.

Expertise & Experience: The 'Why' Behind the Method

The carboxylic acid and the polar nature of this compound make it unsuitable for direct GC analysis. Derivatization is required to mask the polar functional group, decrease its boiling point, and increase its thermal stability.[7] Silylation, which replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group, is a common and effective strategy. The resulting TMS-ester is much more volatile and less polar, making it amenable to GC separation. This approach has been successfully used for a wide range of organic acids.[8]

Experimental Protocol: A Self-Validating System

Objective: To quantify the analyte after conversion to a volatile derivative.

1. Derivatization and Sample Preparation:

  • Sample Preparation: Start with a dried extract of the sample in an aprotic solvent (e.g., acetonitrile or pyridine). The absence of water is critical for successful silylation.
  • Derivatization Reaction:
  • To the dried sample, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Seal the reaction vial tightly.
  • Heat the mixture at 70-80 °C for 30-60 minutes to ensure the reaction goes to completion.
  • Cool to room temperature before injection.
  • Standards: Calibration standards must undergo the same derivatization procedure as the samples.

2. GC-MS Conditions:

  • GC Column: A low- to mid-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Injector: Split/splitless injector at 250 °C. Use splitless mode for trace analysis.
  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Mass Spectrometer:
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor the molecular ion and key fragment ions of the derivatized analyte. For the TMS derivative (MW = 259.7 g/mol ), characteristic ions would be monitored.

3. Validation Parameters:

  • The validation must assess the entire process, including the reproducibility of the derivatization step. Linearity, precision, and accuracy should be determined as with other methods.
Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Derivatization cluster_analysis GC-MS Analysis Start Dry Sample Extract AddReagent Add Silylating Agent (BSTFA) Start->AddReagent Heat Heat (70°C, 30 min) AddReagent->Heat Inject Inject into GC Heat->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Analyze MS (SIM Mode) Ionize->Analyze Quantify Quantify via Calibration Analyze->Quantify End End Quantify->End Report Results

Caption: Workflow for quantification by GC-MS following derivatization.

Comparative Summary of Analytical Methods

The choice of analytical method depends heavily on the specific requirements of the study, such as the need for sensitivity, the complexity of the sample matrix, and available instrumentation.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Principle UV absorbance of the analyte's chromophoreMass-to-charge ratio of analyte and its fragmentsMass-to-charge ratio of a volatile derivative
Sensitivity Moderate (µg/mL range)Very High (pg/mL to ng/mL range)High (ng/mL range)
Selectivity Moderate; susceptible to co-eluting interferencesVery High; specific MRM transitionsHigh; based on retention time and mass spectrum
Sample Prep Simple (dissolve, filter)Moderate to complex (extraction may be needed)Complex (requires anhydrous conditions and chemical reaction)
Throughput HighHigh (with UHPLC)Lower (due to derivatization and longer GC run times)
Matrix Effects Low to moderateHigh potential; requires mitigation (e.g., IS)Moderate; derivatization can reduce matrix effects
Cost Low (instrumentation is widely available)High (requires expensive, specialized equipment)Moderate
Best For Routine analysis, purity assessment, high-concentration samplesTrace-level quantification, bioanalysis, complex matricesVolatility-amenable analytes, high-resolution separation

Conclusion and Recommendations

For the quantification of this compound, all three discussed methods offer viable pathways, each with distinct advantages.

  • HPLC-UV is the recommended starting point for initial method development, particularly for analyzing bulk material or formulated products where concentrations are relatively high. Its simplicity, robustness, and low cost make it an excellent choice for routine quality control.

  • LC-MS/MS is the superior choice for any application requiring trace-level quantification. For pharmacokinetic studies, metabolite identification, or analysis in complex biological or environmental samples, the unparalleled sensitivity and selectivity of LC-MS/MS are indispensable.

  • GC-MS represents a plausible but more complex alternative. The absolute requirement for derivatization adds time, cost, and potential sources of error to the workflow. It should be considered primarily if LC-based methods fail to provide adequate separation from a particularly challenging matrix interference that is resolved by the high efficiency of capillary GC.

Ultimately, the selection of the most appropriate analytical method will be guided by the specific research question, the nature of the sample matrix, the required limits of detection, and the resources available to the laboratory.

References

  • Ashour, H., Maher, H., Kamel, S., & El-Yazbi, F. (Year). The zero-order UV absorption spectrograms show spectra of nicotinamide... ResearchGate. Available from: [Link]

  • Barlow, D. (2014). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. PubMed Central. Available from: [Link]

  • Bevital AS. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Available from: [Link]

  • Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm). Available from: [Link]

  • PubChem. (n.d.). Nicotinic Acid. Available from: [Link]

  • PubChem. (n.d.). 3-Chloro-5-methylhexanoic acid. Available from: [Link]

  • Yeh, S. P. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available from: [Link]

  • Agilent. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Available from: [Link]

  • National Center for Biotechnology Information. (2016). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PubMed Central. Available from: [Link]

  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Available from: [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Available from: [Link]

  • Marquis, M., et al. (2022). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. ChemRxiv. Available from: [Link]

  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Available from: [Link]

  • American Chemical Society. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available from: [Link]

  • Chemsrc. (n.d.). 3-Chloro-5-methoxybenzoic acid. Available from: [Link]

  • ATAS GC. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Available from: [Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available from: [Link]

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A Technical Guide to the Comparative Reactivity of 3-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3-Chloro-5-methoxyisonicotinic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive halogen, an electron-donating methoxy group, and a directing carboxylic acid group on a pyridine core, offers a versatile scaffold for the synthesis of complex molecular architectures. Understanding the interplay of these substituents and their influence on the reactivity of the pyridine ring is paramount for designing efficient synthetic routes and novel functional molecules.

This guide provides an in-depth comparative analysis of the reactivity of this compound against two structurally similar compounds: 3-Bromo-5-methoxyisonicotinic acid and 3-Chloro-5-nitroisonicotinic acid . The comparison will focus on two of the most synthetically important transformations for this class of compounds: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr). By examining the electronic and steric effects of the substituents, we will elucidate the expected trends in reactivity and provide a framework for the rational selection of reaction conditions.

The Influence of Substituents on the Pyridine Ring

The reactivity of a substituted pyridine is a delicate balance of inductive and resonance effects, as well as the steric hindrance imposed by its substituents. The pyridine nitrogen itself is electron-withdrawing, rendering the ring electron-deficient and generally more susceptible to nucleophilic attack than benzene.

  • This compound : In our primary compound of interest, the chlorine at the 3-position is a moderately deactivating group via induction but can participate in some resonance donation. The methoxy group at the 5-position is strongly electron-donating through resonance (+M) and weakly electron-withdrawing through induction (-I). The carboxylic acid at the 4-position is a strong electron-withdrawing group (-M, -I). The net effect is a nuanced electronic environment.

  • 3-Bromo-5-methoxyisonicotinic acid : Replacing the chloro group with a bromo group is expected to significantly impact reactivity in palladium-catalyzed cross-coupling reactions. The C-Br bond is generally weaker than the C-Cl bond, leading to a lower activation barrier for oxidative addition to the palladium catalyst.

  • 3-Chloro-5-nitroisonicotinic acid : Substituting the electron-donating methoxy group with a strongly electron-withdrawing nitro group will drastically alter the electronic landscape of the pyridine ring. The nitro group's potent -M and -I effects will render the ring significantly more electron-deficient, with profound implications for its reactivity, particularly in SNAr reactions.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] The key step influencing the reactivity of aryl halides is the oxidative addition to the palladium(0) catalyst. The general order of reactivity for halogens in this step is I > Br > Cl.[2]

Theoretical Reactivity Ranking:

3-Bromo-5-methoxyisonicotinic acid > 3-Chloro-5-nitroisonicotinic acid > this compound

The rationale for this ranking is as follows:

  • 3-Bromo-5-methoxyisonicotinic acid is predicted to be the most reactive due to the weaker C-Br bond, which facilitates the rate-determining oxidative addition step.

  • 3-Chloro-5-nitroisonicotinic acid is expected to be more reactive than its methoxy counterpart. The strongly electron-withdrawing nitro group makes the pyridine ring more electron-deficient, which can facilitate the oxidative addition of the C-Cl bond to the electron-rich palladium(0) catalyst.

  • This compound is anticipated to be the least reactive. The electron-donating nature of the methoxy group can slightly hinder the oxidative addition step compared to the nitro-substituted analog. The C-Cl bond is inherently less reactive than the C-Br bond.

Illustrative Experimental Data for Suzuki-Miyaura Coupling
EntryCompoundHalogen5-SubstituentExpected Yield (%)
13-Bromo-5-methoxyisonicotinic acidBr-OCH₃85-95
23-Chloro-5-nitroisonicotinic acidCl-NO₂70-80
3This compoundCl-OCH₃50-65

Note on Decarboxylation: A potential side reaction under the basic and often heated conditions of Suzuki-Miyaura coupling is the decarboxylation of the isonicotinic acid moiety. While isonicotinic acid itself is relatively stable, the presence of other substituents can influence its lability. Careful selection of the base and reaction temperature is crucial to minimize this undesired pathway. The use of milder bases like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or KOtBu.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure adaptable for the comparative study of the three compounds.

  • Reaction Setup : To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Reaction : Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Halopyridine (1 eq) Phenylboronic Acid (1.2 eq) Pd(PPh3)4 (3 mol%) K2CO3 (2 eq) solvent Dioxane/Water (4:1) reagents->solvent Add to Schlenk tube heating Heat to 90 °C Stir for 12-24h solvent->heating Inert Atmosphere extraction Ethyl Acetate/Water Extraction heating->extraction Cool to RT purification Column Chromatography extraction->purification product Purified Product purification->product

Caption: Experimental workflow for the comparative Suzuki-Miyaura cross-coupling reactions.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on electron-deficient rings like pyridines is a powerful method for C-N, C-O, and C-S bond formation. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate whose stability is crucial for the reaction to proceed.[3][4]

Theoretical Reactivity Ranking:

3-Chloro-5-nitroisonicotinic acid > this compound ≈ 3-Bromo-5-methoxyisonicotinic acid

The rationale for this ranking is as follows:

  • 3-Chloro-5-nitroisonicotinic acid is predicted to be the most reactive by a significant margin. The potent electron-withdrawing nitro group, along with the carboxylic acid and the ring nitrogen, strongly activates the pyridine ring towards nucleophilic attack and stabilizes the resulting Meisenheimer intermediate.

  • This compound and 3-Bromo-5-methoxyisonicotinic acid are expected to have significantly lower but comparable reactivities. The electron-donating methoxy group counteracts the activating effect of the carboxylic acid and the ring nitrogen, making the ring less electrophilic. In SNAr, the C-Cl bond is often more reactive than the C-Br bond because the more electronegative chlorine atom polarizes the C-Cl bond to a greater extent, making the carbon atom more electrophilic. This effect can sometimes outweigh the better leaving group ability of bromide.

Illustrative Experimental Data for SNAr with Piperidine

The following table presents expected yields for the SNAr reaction of our target compounds with piperidine. These are illustrative values based on established principles of reactivity.

EntryCompoundHalogen5-SubstituentExpected Yield (%)
13-Chloro-5-nitroisonicotinic acidCl-NO₂>95
2This compoundCl-OCH₃40-55
33-Bromo-5-methoxyisonicotinic acidBr-OCH₃35-50
Experimental Protocol: Nucleophilic Aromatic Substitution with Piperidine

This protocol is a generalized procedure adaptable for the comparative study of the three compounds.

  • Reaction Setup : In a sealed tube, dissolve the halopyridine (1.0 mmol) in DMSO (5 mL).

  • Reagent Addition : Add piperidine (2.0 mmol) and potassium carbonate (2.0 mmol).

  • Reaction : Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Generalized mechanism for the SNAr reaction on a halopyridine.

Conclusion

The reactivity of this compound and its analogs is a fascinating interplay of electronic and steric effects. For Suzuki-Miyaura cross-coupling, the nature of the halogen is the dominant factor, with the bromo-substituted analog exhibiting superior reactivity. Conversely, for nucleophilic aromatic substitution, the electronic nature of the substituent at the 5-position is paramount, with the strongly electron-withdrawing nitro group leading to a dramatic increase in reactivity.

This guide provides a predictive framework for the reactivity of these valuable building blocks. The provided experimental protocols serve as a starting point for the development of robust synthetic methodologies. It is imperative for researchers to consider the specific nature of their substrates and desired products to optimize reaction conditions and achieve the desired synthetic outcomes.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Sajith, A. M., Abdul Khader, K. K., Muralidharan, A., Ali Padusha, M. S., & Nagaswarupa, H. P. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Journal of Heterocyclic Chemistry, 51(S1), E23-E27. [Link]

  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 253-261. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Chloro-5-methoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and agrochemical research, the pyridine ring stands as a cornerstone scaffold, prized for its versatile chemical properties and presence in numerous bioactive molecules. Within this class, 3-chloro-5-methoxyisonicotinic acid represents a particularly valuable starting point for synthesis.[1] Its defined substitution pattern—an electron-withdrawing chloro group, an electron-donating methoxy group, and a reactive carboxylic acid handle—provides a rich platform for targeted chemical modification.

This guide offers a deep dive into the structure-activity relationships (SAR) of derivatives originating from this scaffold. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between molecular structure and biological function. By understanding why certain modifications enhance or diminish activity, we can rationally design next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. The principles discussed herein are grounded in established experimental observations and provide a strategic framework for researchers in drug discovery and development.

Core Scaffold Analysis: The Foundation for Derivatization

The inherent potential of any derivative series is dictated by the electronic and steric properties of its core. This compound (CAS 214976-36-0) possesses a unique combination of features that make it an attractive synthetic intermediate.[1][2]

  • Isonicotinic Acid Core: The pyridine-4-carboxylic acid structure provides a key point for derivatization. The carboxylic acid can be readily converted into a wide array of functional groups, including esters, amides, and hydrazides, which can then be used to form more complex heterocyclic systems like oxadiazoles or triazoles.[3][4]

  • Position 3: The Chloro Group: The presence of a halogen, specifically chlorine, is a well-established strategy in medicinal chemistry to enhance biological activity.[5][6] It can increase lipophilicity, improving membrane permeability, and can participate in halogen bonding, a specific type of non-covalent interaction with biological targets. Its electron-withdrawing nature also modulates the pKa of the pyridine nitrogen and the reactivity of the ring.

  • Position 5: The Methoxy Group: As an electron-donating group, the methoxy substituent electronically opposes the chloro group. This push-pull electronic arrangement influences the overall dipole moment and binding capabilities of the molecule. Furthermore, the methoxy group can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be a site for metabolic transformation.[7]

The following diagram illustrates the key functional handles on the core scaffold that are prime candidates for chemical modification in a discovery program.

SAR_Scaffold cluster_core This compound Core Core Pyridine Ring COOH Carboxylic Acid (Position 4) Core->COOH Derivatization Handle Cl Chloro Group (Position 3) Core->Cl Modulates Lipophilicity & Binding OMe Methoxy Group (Position 5) Core->OMe Modulates Electronics & H-Bonding Mod_Amide Amides / Esters COOH->Mod_Amide Mod_Heterocycle Heterocycles (Oxadiazoles, etc.) COOH->Mod_Heterocycle Mod_Halogen Halogen Variation (F, Br, I) Cl->Mod_Halogen Mod_Alkoxy Alkoxy Variation (OEt, OPr, etc.) OMe->Mod_Alkoxy

Caption: Key modification points on the this compound scaffold.

Structure-Activity Relationship (SAR) Insights and Comparative Analysis

While comprehensive SAR studies on a complete library of this compound derivatives are not consolidated in a single public source, we can synthesize a robust SAR model by integrating data from related isonicotinic acid series and general principles of medicinal chemistry.

Modifications at the Carboxylic Acid (Position 4)

This is the most common site for derivatization to explore interactions with target proteins.

  • Amide and Hydrazide Formation: Conversion of the carboxylic acid to amides or hydrazides is a primary step. Isonicotinic acid hydrazides, for instance, have shown significant anti-inflammatory profiles.[8] This modification neutralizes the charge of the carboxylic acid, which can drastically improve cell permeability. The amide N-H and carbonyl oxygen can serve as crucial hydrogen bond donors and acceptors, respectively.

  • Cyclization to Heterocycles: The hydrazide intermediate is a gateway to five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles. These rigid, planar structures are excellent pharmacophores. Studies on nicotinic acid derivatives have shown that converting the hydrazide to 1,3,4-oxadiazoline derivatives can yield compounds with potent activity against Gram-positive bacteria, including MRSA strains.[3] The nature of the substituent at the 5-position of the oxadiazole ring is critical for potency.

Comparison to Alternatives: In a series of nicotinic acid derivatives, acylhydrazones showed potent activity against Staphylococcus epidermidis, but cyclization to 3-acetyl-1,3,4-oxadiazolines shifted and broadened the activity spectrum, notably against Bacillus subtilis and MRSA.[3] This highlights a common theme: while the core scaffold provides a foundation, the specific nature of the distal heterocyclic moiety often dictates target specificity and potency.

The Influence of the Chloro Group (Position 3)

The chloro group is not merely a placeholder; it is an active contributor to binding and pharmacokinetics.

  • Halogen Bonding and Lipophilicity: The importance of a chloro substituent is seen across many heterocyclic series. In one study on benzoxazole derivatives, the presence of a chloro group on an attached phenyl ring was critical for antibacterial activity.[7] Similarly, for CD73 inhibitors, a para-chloro substitution on a benzyloxy group enhanced potency 16-fold compared to the unsubstituted analog.[5] This dramatic increase is often attributed to a combination of favorable hydrophobic interactions and the potential for halogen bonding with backbone carbonyls or other electron-rich atoms in the target's active site.

  • Exploring Other Halogens: The identity of the halogen matters. In the aforementioned CD73 inhibitor series, the order of potency at the para position was I > Br ≈ Cl > F.[5] This suggests that larger, more polarizable halogens may form stronger halogen bonds or have more optimal steric and electronic properties for that specific target. This provides a clear experimental path: if a 3-chloro derivative shows promise, synthesizing the 3-bromo and 3-iodo analogs is a logical next step.

The Role of the Methoxy Group (Position 5)

The methoxy group provides a subtle but important influence on the molecule's properties.

  • Electronic Effects and Hydrogen Bonding: The electron-donating nature of the methoxy group can influence the basicity of the pyridine nitrogen, affecting solubility and potential interactions with acidic residues in a binding pocket. It can also act as a hydrogen bond acceptor.

  • Modulating Potency: In a series of piperidine renin inhibitors, the addition of two methoxy substituents to a core structure improved the IC50 from 1.5 nM to 0.060 nM, an effect attributed to better occupancy of a hydrophobic pocket.[9] While not a direct analogue, this demonstrates that alkoxy groups can significantly enhance binding affinity. Replacing the methyl of the methoxy group with larger alkyl chains (ethoxy, propoxy) is a standard strategy to probe the size and nature of a binding pocket.

The following diagram summarizes the key SAR trends discussed.

Caption: Key structure-activity relationship takeaways for the core scaffold.

Experimental Data & Protocols

To translate SAR theory into practice, robust and reproducible experimental protocols are essential.

Comparative Biological Activity Data

The table below synthesizes representative data from related isonicotinic and nicotinic acid derivatives to illustrate the impact of the modifications discussed.

Scaffold Derivative Type Modification Biological Activity Key Takeaway Reference
Nicotinic AcidAcylhydrazoneN'-(4-chlorobenzylidene)MIC vs. S. epidermidis = 1.95 µg/mLAcylhydrazone is a potent antibacterial pharmacophore.[3]
Nicotinic Acid1,3,4-Oxadiazoline5-(5-nitrofuran-2-yl)MIC vs. B. subtilis = 7.81 µg/mLCyclization to a heterocycle alters and broadens the activity spectrum.[3]
Isonicotinic AcidEster2-(4-isobutylphenyl)propylIC50 (ROS Inhibition) = 11.2 µg/mL (Ibuprofen)Esterification can lead to potent anti-inflammatory agents.[8]
Isonicotinic AcidEster2-(6-methoxynaphthalen-2-yl)propylIC50 (ROS Inhibition) = 1.42 µg/mL (8x > Ibuprofen)Lipophilic ester groups can dramatically increase potency.[8]
3-MethylcytidineN4-benzyloxyUnsubstitutedKi (hCD73) = 10.8 nMBaseline activity for the core.[5]
3-MethylcytidineN4-benzyloxy4-Chloro substitutedKi (hCD73) = 0.673 nMpara-Chloro substitution increases potency ~16-fold.[5]
3-MethylcytidineN4-benzyloxy4-Iodo substitutedKi (hCD73) = 0.436 nMA larger, more polarizable halogen further enhances potency.[5]
Experimental Protocol 1: Synthesis of an Amide Derivative

This protocol describes a standard, reliable method for converting the carboxylic acid of the parent compound into a representative amide, a crucial first step in building a chemical library.

Objective: To synthesize N-benzyl-3-chloro-5-methoxyisonicotinamide from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Benzylamine

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M), add thionyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Causality: The conversion to the more reactive acid chloride is necessary for efficient acylation of the amine. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The crude acid chloride is typically used immediately without further purification.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM (0.2 M). Cool the solution to 0 °C.

  • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to stir and warm to room temperature overnight.

  • Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing the protonation of the benzylamine and driving the reaction to completion.

  • Workup and Purification: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-3-chloro-5-methoxyisonicotinamide.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a self-validating system to assess the antibacterial activity of synthesized derivatives.

Objective: To determine the MIC of a test compound against Staphylococcus aureus.

Materials:

  • Test compound stock solution (e.g., 1 mg/mL in DMSO)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture Preparation: Inoculate a colony of S. aureus into MHB and incubate at 37 °C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

  • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution Series: In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

  • Add 200 µL of the test compound stock solution (appropriately diluted in MHB) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Controls (Self-Validation):

    • Well 11 (Growth Control): Add 100 µL of MHB. This well receives no compound and should show maximum bacterial growth.

    • Well 12 (Sterility Control): Add 100 µL of MHB. This well receives no bacteria and should show no growth, confirming the sterility of the medium.

    • Set up a separate dilution series for the positive control (Vancomycin) and a spot test for the vehicle (DMSO) to ensure it has no antibacterial activity at the highest concentration used.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Result Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by reading the optical density at 600 nm. The growth control (well 11) must be turbid and the sterility control (well 12) must be clear for the assay to be valid.

Conclusion

The this compound scaffold is a promising starting point for the development of novel bioactive compounds. A systematic exploration of its structure-activity relationship, guided by the principles outlined in this guide, is a powerful strategy for discovery. The key to success lies in understanding the distinct roles of each component: the carboxylic acid as the primary derivatization handle, the chloro group as a crucial modulator of potency and pharmacokinetics, and the methoxy group for fine-tuning electronic properties and interactions. By comparing derivative performance with established alternatives and employing robust, validated experimental protocols, researchers can efficiently navigate chemical space to identify lead compounds for agrochemical and therapeutic applications.

References

  • Structure activity relationship of the synthesized compounds - ResearchGate. [Link]

  • Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents - ResearchGate. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - MDPI. [Link]

  • Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed. [Link]

  • Synthesis and Biological Activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin Derivatives - PubMed. [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - MDPI. [Link]

  • Structure Activity Relationships - Drug Design Org. [Link]

  • Structure and biological activity of α-santonin chloro-derivatives - ResearchGate. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. [Link]

  • The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PubMed. [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC - NIH. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. [Link]

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Safety Operating Guide

Navigating the Disposal of 3-Chloro-5-methoxyisonicotinic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount, extending from initial experimentation to final disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Chloro-5-methoxyisonicotinic acid, ensuring the safety of personnel and the preservation of our environment. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, reinforcing the bedrock of laboratory safety and scientific integrity.

Understanding the Compound: Hazard Profile of this compound

Before proceeding with disposal, it is crucial to comprehend the inherent hazards of this compound. While specific toxicity data is limited, the structural motifs—a chlorinated pyridine ring and a carboxylic acid—suggest potential for skin and eye irritation, as well as possible toxicity if ingested or inhaled.[1][2] Safety Data Sheets (SDS) for similar compounds highlight that halogenated organic acids can be corrosive and may release hazardous decomposition products such as nitrogen oxides, carbon oxides, and hydrogen chloride gas upon combustion.[2] Therefore, treating this compound with a high degree of caution is a necessary prerequisite for its handling and disposal.

Key Chemical and Physical Properties:

PropertyValue
Molecular FormulaC₇H₆ClNO₃
Molecular Weight187.58 g/mol [3]
Boiling Point398.7 °C[3]
AppearanceSolid

The Disposal Decision Workflow: A Step-by-Step Approach

The proper disposal of this compound is not a singular action but a systematic process. The following workflow, illustrated in the diagram below, outlines the critical decision points and procedural steps to ensure safe and compliant disposal.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Start: Disposal Requirement for this compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe collect_waste Collect Waste in Designated Container don_ppe->collect_waste label_container Properly Label Container (Chemical Name, Hazards) collect_waste->label_container segregate_waste Segregate from Incompatible Materials (e.g., Strong Oxidizers) label_container->segregate_waste store_temp Temporary On-site Storage (Cool, Dry, Ventilated Area) segregate_waste->store_temp contact_ehs Contact Environmental Health & Safety (EHS) store_temp->contact_ehs approved_facility Transfer to an Approved Waste Disposal Facility contact_ehs->approved_facility

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

This protocol provides a granular, step-by-step methodology for the safe disposal of this compound, from the laboratory bench to its final disposition.

Part I: Immediate Actions and Personal Protective Equipment (PPE)
  • Consult the Safety Data Sheet (SDS): Before handling the chemical, thoroughly review the SDS for this compound.[1] This document contains vital information on hazards, handling, and emergency procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent exposure. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A laboratory coat.

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4]

Part II: Waste Collection and Container Management
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[5]

  • Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

  • Waste Segregation: It is critical to avoid mixing this waste with other chemical streams, especially strong oxidizing agents, which could lead to a dangerous reaction.[2] Store the container in a designated satellite accumulation area for hazardous waste.

Part III: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment and Cleanup:

    • For small, dry spills: Carefully sweep up the solid material, avoiding dust generation, and place it into the designated hazardous waste container.[2]

    • For solutions: Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place the absorbed material into the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Part IV: Final Disposal
  • Temporary Storage: Store the sealed and labeled waste container in a cool, dry, well-ventilated area, away from incompatible materials, until it is collected for disposal.[5]

  • Professional Disposal: The final disposal of this compound must be conducted through a licensed and approved hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will ensure compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) for chlorinated organic compounds.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]

Regulatory and Compliance Framework

The disposal of hazardous chemicals is governed by a stringent regulatory framework. In the United States, the primary regulations are established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard mandates that employers inform employees about the hazards of chemicals in the workplace.[9]

  • OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450): This "Laboratory Standard" requires employers to develop and implement a Chemical Hygiene Plan.[9]

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste. Chlorinated organic compounds may fall under specific waste codes.[10]

Adherence to these regulations is not only a matter of safety but also of legal compliance.

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By following these detailed procedures, researchers and scientists can ensure that their groundbreaking work does not come at the cost of personal or environmental health. This guide serves as a foundational resource, empowering you to handle this and other chemical compounds with the highest degree of care and professionalism.

References

  • Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Technion Israel Institute of Technology. Chemical Waste Management Guide. [Link]

  • Vita-D-Chlor. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. [Link]

  • U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration. Acid and Caustic Solutions. [Link]

  • Occupational Safety and Health Administration. Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Capital Resin Corporation. The OSHA Chemical Storage Requirements. [Link]

  • PubChem. 3-Chloro-5-methylhexanoic acid. [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 3-Chloro-5-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical protocols for the handling and disposal of 3-Chloro-5-methoxyisonicotinic acid (CAS No: 214976-36-0). As a substituted halogenated pyridine, this compound requires stringent adherence to safety procedures to mitigate risks to laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven insights.

Hazard Assessment: Understanding the Compound

This compound is a chlorinated pyridine derivative.[1] While comprehensive toxicological data for this specific molecule is not widely published, its structure necessitates a cautious approach. The hazards can be inferred from its functional groups: a halogenated aromatic ring and a carboxylic acid. Similar compounds, such as other chlorinated pyridines and acidic substances, are known to cause skin, eye, and respiratory irritation.[2][3] Therefore, all handling procedures must assume the compound is potentially hazardous upon contact, inhalation, or ingestion.

Key Potential Hazards:

  • Skin Irritation/Corrosion: Acidic nature and chlorinated structure can cause skin irritation or burns upon prolonged contact.[4]

  • Serious Eye Damage: Direct contact can cause severe eye irritation or damage.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3]

Given these potential risks, a multi-layered safety approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the final and most personal line of defense against chemical exposure. It must be chosen based on a thorough risk assessment of the procedures being performed. The following table outlines the minimum required PPE for handling this compound.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles during procedures with a high splash risk (e.g., preparing solutions, transfers).[5]Protects against accidental splashes of the solid or its solutions, which could cause serious eye damage.[2]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile or Neoprene).[6]Prevents direct skin contact. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating skin. Wash hands thoroughly after handling.[7][8]
Body Protection A fully buttoned laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash risk.Protects skin and personal clothing from contamination.[9]
Respiratory Protection All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[6][9] A NIOSH-approved respirator may be required for emergency situations or if engineering controls fail.[5][7]A fume hood is the primary engineering control to minimize inhalation exposure. Respirator use requires prior medical clearance, training, and fit-testing.[7]

Operational Plan: A Step-by-Step Handling Workflow

A systematic workflow is critical to ensure safety throughout the compound's lifecycle in the laboratory, from receipt to disposal.

Step 1: Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Ensure the storage area is clearly labeled with appropriate hazard warnings. Keep the container tightly closed when not in use.[7]

Step 2: Weighing and Solution Preparation
  • ALWAYS perform these operations within a certified chemical fume hood to contain any dust or vapors.[6][9]

  • Use the smallest amount of material necessary for the experiment to minimize waste and potential exposure.[7]

  • When weighing, use a draft shield or perform the task in a powder containment hood to prevent dust from becoming airborne.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Step 3: Conducting Reactions and Transfers
  • Keep all reaction vessels closed or covered to the extent possible.

  • When transferring solutions, use appropriate tools like pipettes or cannulas to minimize the risk of spills.

The following diagram illustrates the standard operational workflow for handling this compound.

G cluster_prep Preparation & Storage cluster_handling Active Handling (in Fume Hood) cluster_disposal Waste Management Receiving 1. Receive & Inspect Container Storage 2. Store in Cool, Dry, Ventilated Area Receiving->Storage Intact Weighing 3. Weigh Solid (Use Draft Shield) Storage->Weighing SolutionPrep 4. Prepare Solution (Add Solid to Solvent) Weighing->SolutionPrep Reaction 5. Perform Reaction & Transfers SolutionPrep->Reaction Waste 6. Segregate & Dispose of Waste Reaction->Waste

Caption: A logical workflow for the safe handling of this compound.

Emergency Plan: Spill and Exposure Response

All laboratory personnel must be familiar with emergency procedures before handling any chemical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5][10]

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes in a safety shower. Seek medical attention if irritation persists.[10][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][12]

Spill Management

The response to a spill depends on its size and the immediate hazards it presents.

  • Minor Spill (Small, contained, no immediate inhalation risk):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the appropriate PPE (lab coat, goggles, gloves).

    • Contain the spill by creating a dike around the edges with an inert absorbent material like vermiculite or sand.[11]

    • Since the material is acidic, it should be neutralized. Carefully apply a spill neutralizer for acids (such as sodium bicarbonate), working from the outside in.[11][13]

    • Once neutralized (test with pH paper if it's a solution), scoop the absorbed material into a compatible, labeled hazardous waste container.[10][13]

    • Decontaminate the spill area with soap and water.[13]

  • Major Spill (Large quantity, highly dispersed, or in a poorly ventilated area):

    • Evacuate the laboratory immediately and alert all nearby personnel.[10][14]

    • If the substance is volatile or dusty, close the laboratory door to contain vapors.[14]

    • Call emergency personnel (e.g., 911) and your institution's Environmental Health & Safety (EH&S) department.[13][14]

    • Do not attempt to clean up the spill yourself.

The following decision tree outlines the appropriate response to a chemical spill.

G cluster_minor_actions Minor Spill Response cluster_major_actions Major Spill Response Spill Spill Occurs Assess Assess Hazard: - Quantity? - Inhalation Risk? - Can I clean it safely? Spill->Assess Minor Minor Spill Assess->Minor No Major Major Spill Assess->Major Yes Alert 1. Alert Others Minor->Alert Evacuate 1. Evacuate Area Major->Evacuate PPE 2. Don PPE Contain 3. Contain & Neutralize Cleanup 4. Collect & Clean Area Dispose 5. Dispose as Hazardous Waste AlertAll 2. Alert Others & Close Door Call 3. Call EH&S / 911 Wait 4. Wait for Responders

Caption: A decision-making workflow for responding to a chemical spill.

Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, this compound and its associated waste must not be disposed of down the drain.[9] It requires segregation into a designated "Halogenated Organic Waste" stream.[9][15][16]

Procedure for Waste Segregation and Disposal:

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag that identifies the contents, including the full chemical name ("this compound") and its approximate concentration.[15][17] Do not use abbreviations.

  • Solid Waste: Contaminated PPE (gloves, etc.), absorbent materials from spills, and empty containers should be collected in a clearly labeled, sealed hazardous waste container designated for solid halogenated waste.[7]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, compatible container labeled for "Halogenated Organic Liquid Waste."[17]

    • Crucially, do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity. [15]

    • Do not mix with acidic or alkaline waste streams in the same container.[15]

  • Storage: Keep waste containers tightly closed when not in use and store them in a designated satellite accumulation area within the laboratory.[15]

  • Disposal: When a waste container is nearly full, arrange for pickup and disposal through your institution's hazardous waste management program.[9]

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • This compound - Safety Data Sheet. ChemicalBook.
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.
  • Acidic/Basic Spill Clean Up. Safety & Risk Services, The University of British Columbia.
  • Chemical Spills. Emergency Management, Florida State University.
  • Hazardous Waste Segregation. Bucknell University.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • Emergency and Spill Response Procedures. Auburn University.
  • Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea. Benchchem.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Organic Solvents. Cornell University Environmental Health and Safety.
  • Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer.
  • Chemical Spills. Environment, Health & Safety, University of California, San Francisco.
  • Chemical Spill Response Procedure. University of Manitoba.
  • 3-Chloro-5-Methoxy-2-pyridinecarboxylic acid Safety Data Sheets. Echemi.
  • NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention.
  • Pyridine Standard Operating Procedure. Washington State University.
  • 3-Chloro-2-methoxypyridine-4-boronic acid Safety Data Sheet. Fisher Scientific.
  • 2-Chloro-6-methoxypyridine Safety Data Sheet. Sigma-Aldrich.
  • 1-Acetoxy-3-chloroacetone Safety Data Sheet. TCI Chemicals.
  • Lactic Acid Racemic Safety Data Sheet. Spectrum Chemical.
  • 2,3,5-Trichloroisonicotinic acid Safety Data Sheet. Synquest Labs.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • This compound Product Page. Biosynth.

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×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-methoxyisonicotinic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-methoxyisonicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.